molecular formula C7H9NO B1358020 2,3-Dimethylpyridin-4-OL CAS No. 89776-31-8

2,3-Dimethylpyridin-4-OL

Cat. No.: B1358020
CAS No.: 89776-31-8
M. Wt: 123.15 g/mol
InChI Key: PTURTHBRTGJYRN-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridin-4-OL is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTURTHBRTGJYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617137
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-31-8
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2,3-Dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing 2,3-Dimethylpyridin-4-ol (CAS 68707-71-1). It prioritizes practical application, mechanistic understanding of the molecule's tautomeric nature, and its critical role as a scaffold in the synthesis of Proton Pump Inhibitors (PPIs) like Lansoprazole.

CAS: 68707-71-1 Synonyms: 2,3-Lutidin-4-ol; 4-Hydroxy-2,3-dimethylpyridine Molecular Formula: C₇H₉NO Molecular Weight: 123.15 g/mol

Part 1: Molecular Architecture & Tautomeric Equilibrium

For the synthetic chemist, CAS 68707-71-1 is not a static structure; it is a "chameleon" molecule. Understanding its behavior in solution is the single most important factor in designing successful downstream reactions.

The Pyridone-Hydroxypyridine Equilibrium

While chemically named as an "-ol" (alcohol/phenol), this molecule exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) form and the 4-pyridone (keto) form.

  • In Non-Polar Solvents / Gas Phase: The Hydroxypyridine (OH) form is favored due to aromaticity retention.

  • In Polar Solvents / Solid State: The Pyridone (NH) form predominates. This is driven by the high dipolar character of the amide-like resonance structure and intermolecular hydrogen bonding.

Implication for Synthesis: When attempting O-alkylation (e.g., trying to attach an ether linker directly), the N-alkylation is a competing pathway because the nitrogen bears significant electron density in the pyridone form. To functionalize the 4-position efficiently, one must often first "lock" the structure by converting the oxygen functionality into a leaving group (e.g., -Cl), effectively bypassing the tautomeric ambiguity.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 4-Hydroxypyridine Form (Aromatic, Non-polar favored) Pyridone 4-Pyridone Form (Polar/Solid State favored) Hydroxyl->Pyridone Polar Solvent (H-shift) Reactivity Reactivity Consequence: Direct alkylation yields mixture of O-alkyl (Ether) and N-alkyl products. Pyridone->Reactivity

Figure 1: The tautomeric shift dictates reactivity. In polar reaction media (DMF, DMSO), the pyridone form dominates, complicating direct O-alkylation.

Part 2: Critical Protocol – Deoxychlorination

Objective: Conversion of this compound to 4-chloro-2,3-dimethylpyridine .

This is the most frequent "next step" for this intermediate. The 4-chloro derivative is a potent electrophile used to couple with mercapto-benzimidazoles in Lansoprazole synthesis.

The Challenge

The reaction requires driving the equilibrium entirely to the enol form and activating the oxygen as a leaving group. Standard acids (HCl) are insufficient; Phosphorus Oxychloride (POCl₃) is the reagent of choice as it acts as both solvent and reagent, forming a dichlorophosphate intermediate that undergoes elimination/substitution.

Validated Methodology

Note: This reaction generates HCl gas and requires a fume hood.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Phosphorus Oxychloride (POCl₃) (Excess, typically 3-5 eq)

  • Optional: PCl₅ (0.1 eq) to accelerate reaction in stubborn cases.

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl fumes.

  • Addition: Charge the flask with solid this compound. Slowly add POCl₃ at room temperature. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) .

    • Checkpoint: The suspension should dissolve into a clear (often darkening) solution as the pyridone converts to the chlorinated pyridine.

    • Duration: 3–5 hours. Monitor by TLC (DCM:MeOH 95:5). The starting material (very polar) will disappear, replaced by the less polar 4-chloro product.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a strictly dry pump/trap).

    • The Ice Pour: Pour the resulting thick oil slowly onto crushed ice with vigorous stirring. Do not add water to the oil. The hydrolysis of residual POCl₃ is violent.

  • Neutralization & Extraction:

    • Neutralize the aqueous slurry with 20% NaOH or saturated Na₂CO₃ to pH ~9-10.

    • Extract immediately with Dichloromethane (DCM) or Chloroform (3x).

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Yield Expectation: 85-95%.

    • Product: 4-Chloro-2,3-dimethylpyridine (often an oil or low-melting solid).

Chlorination Start This compound (Solid, Polar) Intermediate Dichlorophosphate Intermediate Start->Intermediate Activation Reagent POCl3 (Excess) Reflux, 110°C Reagent->Intermediate Quench Ice Quench (Hydrolysis of POCl3) Intermediate->Quench -HOPCl2 Product 4-Chloro-2,3-dimethylpyridine (Lipophilic Electrophile) Quench->Product Neutralization (pH 9)

Figure 2: Deoxychlorination workflow. The transition from a polar pyridone to a lipophilic chloro-pyridine facilitates downstream coupling.

Part 3: Upstream Synthesis & Industrial Context

For researchers needing to synthesize CAS 68707-71-1 rather than purchase it, the route involves constructing the pyridine ring from acyclic precursors.

The "Make" Logic

The 2,3-dimethyl substitution pattern is typically established via the condensation of Ethyl 2-methylacetoacetate (a beta-keto ester) with an ammonia source and a C1 synthon, or via enamine intermediates.

Key Synthetic Pathway:

  • Enamine Formation: Reaction of Ethyl 2-methylacetoacetate with Ammonia yields Ethyl 3-amino-2-methylcrotonate.

  • Cyclization: Condensation of the crotonate with a C1 unit (such as triethyl orthoformate or DMF-DMA) followed by cyclization yields the 4-pyridone core.

Downstream Utility (Lansoprazole)
  • Chlorination: (Described in Part 2) yields 4-chloro-2,3-dimethylpyridine.

  • N-Oxidation: Reaction with mCPBA or H₂O₂ yields the N-oxide.

  • Substitution: Reaction with Trifluoroethanol (TFE) under basic conditions displaces the Chloride (or Nitro group if nitration was used) to form the trifluoroethoxy ether.

  • Coupling: The pyridine is coupled with 2-mercaptobenzimidazole to form the Lansoprazole sulfide precursor.

Part 4: Safety & Stability Data

Handling Precautions[3]
  • Corrosivity: this compound is an irritant, but the reagents used to modify it (POCl₃, SOCl₂) are highly corrosive and water-reactive.

  • Inhalation: Dust from the solid can irritate the respiratory tract. Use a localized exhaust snorkel when weighing.

Analytical Profile
  • NMR Signature:

    • ¹H NMR (DMSO-d₆): Look for the exchangeable proton (OH/NH) which may be broad or absent depending on water content. The methyl groups at C2 and C3 will appear as distinct singlets/doublets around 2.0–2.5 ppm. The aromatic protons at C5 and C6 will show characteristic coupling (doublets, J ~5-6 Hz).

  • Storage: Hygroscopic. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which complicates stoichiometry in moisture-sensitive reactions like chlorination.

References

  • Title: Preparation method of lansoprazole intermediate (CN102838537A).
  • Tautomerism of 4-Hydroxypyridines

    • Title: Tautomerism of 4-Hydroxypyridine.[3]

    • Source: ChemTube3D / Wikipedia.
    • URL:[Link]

  • Chlorination Protocol (General POCl3 Method)

    • Title: Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: this compound (CAS 68707-71-1) Data Sheet.[1][2]

    • Source: PubChem / BLD Pharm.
    • URL:[Link]

  • Synthesis of Pyridones from Beta-Keto Esters

    • Title: A synthesis of 2,3-dihydro-4-pyridones (General Methodology).
    • Source: Arkivoc.
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,3-Dimethylpyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on a multi-step synthesis commencing from 2,3-dimethylpyridine, detailing the rationale behind each synthetic transformation and providing experimentally validated protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important pyridinol derivative.

Introduction

Substituted pyridin-4-ols, and their tautomeric counterparts, 4-pyridones, are privileged scaffolds in the development of novel pharmaceuticals and functional materials. The unique electronic properties and hydrogen bonding capabilities of the 4-hydroxypyridine moiety contribute to its prevalence in a wide array of biologically active molecules. This compound, in particular, offers a specific substitution pattern that allows for the exploration of structure-activity relationships in various therapeutic areas. This guide elucidates a robust and well-documented synthetic route to this target molecule, emphasizing the chemical principles and practical considerations at each stage.

Primary Synthetic Pathway: A Multi-Step Approach from 2,3-Dimethylpyridine

The most established and versatile route to this compound begins with the commercially available starting material, 2,3-dimethylpyridine (also known as 2,3-lutidine). This pathway involves a sequence of functional group transformations on the pyridine ring, culminating in the introduction of the hydroxyl group at the 4-position.

Logical Framework of the Primary Synthesis

The overall strategy hinges on the regioselective functionalization of the pyridine ring. Direct electrophilic substitution on the pyridine ring is often challenging and can lead to a mixture of products. Therefore, a more controlled approach is employed, as outlined in the workflow below.

Synthesis_Workflow Start 2,3-Dimethylpyridine N_Oxide 2,3-Dimethylpyridine-N-oxide Start->N_Oxide N-Oxidation Nitro_N_Oxide 2,3-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide Nitration Amino_Pyridine 2,3-Dimethyl-4-aminopyridine Nitro_N_Oxide->Amino_Pyridine Reduction Target This compound Amino_Pyridine->Target Diazotization & Hydrolysis

Caption: Overall workflow of the primary synthetic pathway.

Part 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2,3-dimethyl-4-nitropyridine-N-oxide. This is achieved in two sequential steps: N-oxidation of the starting material followed by regioselective nitration.

Step 1: N-Oxidation of 2,3-Dimethylpyridine

The first transformation is the oxidation of the nitrogen atom of the pyridine ring to form the corresponding N-oxide. This step serves a dual purpose: it deactivates the ring towards unwanted side reactions and, more importantly, directs the subsequent electrophilic nitration to the 4-position.

Causality of Experimental Choices: The use of an oxidizing agent such as hydrogen peroxide is a common and effective method for the N-oxidation of pyridines. The reaction is typically catalyzed by an acid, which protonates the pyridine nitrogen, making it more susceptible to nucleophilic attack by the oxidant.

Experimental Protocol: Synthesis of 2,3-Dimethylpyridine-N-oxide

  • Materials: 2,3-Dimethylpyridine, hydrogen peroxide (30% solution), glacial acetic acid.

  • Procedure:

    • To a solution of 2,3-dimethylpyridine in glacial acetic acid, slowly add 30% hydrogen peroxide while maintaining the temperature below 60°C.

    • After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and carefully remove the excess solvent and acetic acid under reduced pressure.

    • The resulting crude 2,3-dimethylpyridine-N-oxide can be purified by distillation or crystallization.

Step 2: Nitration of 2,3-Dimethylpyridine-N-oxide

With the N-oxide in hand, the next step is the introduction of a nitro group at the 4-position. The N-oxide group electronically activates the 4-position for electrophilic attack.

Causality of Experimental Choices: A mixture of concentrated sulfuric acid and a nitrating agent is employed for this electrophilic aromatic substitution. While traditionally fuming nitric acid is used, a milder and safer alternative is the use of potassium nitrate in sulfuric acid, which generates the necessary nitronium ion (NO₂⁺) in situ.[1][2] This method often leads to higher yields and a more favorable safety profile.[1]

Experimental Protocol: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide [2]

  • Materials: 2,3-Dimethylpyridine-N-oxide, concentrated sulfuric acid (98%), potassium nitrate.

  • Procedure:

    • Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid.

    • Prepare a solution of 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.

    • Slowly add the potassium nitrate solution to the solution of the N-oxide, maintaining the temperature between -10°C and 20°C.

    • After the addition is complete, heat the reaction mixture to 85-90°C for 1 hour, monitoring the reaction by HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then carefully pour it onto ice.

    • Neutralize the mixture with a suitable base (e.g., sodium carbonate) and extract the product with dichloromethane.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-dimethyl-4-nitropyridine-N-oxide. A yield of 91.1% with 99% purity has been reported for this method.[2]

Quantitative Data Summary for 2,3-Dimethyl-4-nitropyridine-N-oxide Synthesis

ParameterValueReference
Starting Material2,3-Dimethylpyridine-N-oxide[2]
ReagentsPotassium nitrate, Sulfuric acid[1][2]
Reaction Temperature85-90°C[2]
Reaction Time1 hour[2]
Yield91.1%[2]
Purity (HPLC)99%[2]

Part 2: Conversion to this compound

The final phase of the synthesis involves the transformation of the nitro group and the removal of the N-oxide functionality to yield the target this compound.

Step 3: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide

The nitro group is reduced to a primary amine, and concurrently, the N-oxide is typically reduced back to the pyridine.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of both nitro groups and N-oxides. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.

Experimental Protocol: Synthesis of 2,3-Dimethyl-4-aminopyridine

  • Materials: 2,3-Dimethyl-4-nitropyridine-N-oxide, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 2,3-dimethyl-4-aminopyridine. The product can be purified by crystallization or column chromatography.

Step 4: Diazotization and Hydrolysis of 2,3-Dimethyl-4-aminopyridine

The final step is the conversion of the amino group to a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Causality of Experimental Choices: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. These salts are often unstable and, upon warming in an aqueous solution, readily undergo hydrolysis to form the corresponding phenol or, in this case, pyridinol.

Experimental Protocol: Synthesis of this compound

  • Materials: 2,3-Dimethyl-4-aminopyridine, Sodium nitrite, Sulfuric acid, Water.

  • Procedure:

    • Dissolve 2,3-dimethyl-4-aminopyridine in a dilute aqueous solution of sulfuric acid and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

    • Slowly warm the reaction mixture to room temperature and then gently heat to facilitate the hydrolysis of the diazonium salt, which is observed by the evolution of nitrogen gas.

    • After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization.

Alternative Synthetic Considerations

While the multi-step pathway described above is a reliable method, other synthetic strategies for substituted 4-pyridones are worth noting for their potential to offer more convergent routes. These often involve the cyclocondensation of acyclic precursors. For instance, the reaction of β-dicarbonyl compounds or their equivalents with ammonia or primary amines can lead to the formation of the pyridone ring. However, the regiochemical control in such condensations to achieve the desired 2,3-dimethyl substitution pattern can be challenging and may require specifically designed starting materials.

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, four-step sequence starting from 2,3-dimethylpyridine. This pathway, involving N-oxidation, regioselective nitration, reduction, and diazotization/hydrolysis, offers a high degree of control and generally provides good overall yields. The experimental protocols detailed in this guide, grounded in established chemical principles, provide a solid foundation for the laboratory-scale synthesis of this valuable heterocyclic compound. Further research into more convergent cyclocondensation strategies may offer more efficient routes in the future.

References

  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap. [Link]

Sources

Technical Deep Dive: 2,3-Dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

(Tautomer of 2,3-Dimethylpyridin-4-ol)[1][2]

Executive Summary

The molecule commonly cataloged as This compound presents a classic case of tautomeric ambiguity in heterocyclic chemistry. While often named as a pyridinol in commercial databases for indexing purposes, experimental evidence and IUPAC nomenclature rules confirm that the compound exists predominantly as 2,3-dimethylpyridin-4(1H)-one (the pyridone form) in the condensed phase.

This guide serves as a definitive technical reference for this scaffold, widely recognized as a structural analog to key intermediates in the synthesis of Proton Pump Inhibitors (PPIs) such as Lansoprazole . This document details the tautomeric dynamics, verified synthetic pathways, and critical safety protocols for its handling.

Part 1: Nomenclature & Tautomeric Equilibrium[1][2]
1.1 The "4-ol" vs. "4-one" Dichotomy

The core technical nuance of this molecule lies in the prototropic tautomerism between the enol (hydroxy) and keto (one) forms.[1][2]

  • This compound (Enol Form): Possesses a fully aromatic pyridine ring.[1][2] This form is energetically favored in the gas phase or in extremely non-polar solvents where solvation of the polar amide-like bond is minimal.[1][2]

  • 2,3-Dimethylpyridin-4(1H)-one (Keto Form): The "Preferred IUPAC Name" (PIN).[1][2] In the solid state and polar solvents (DMSO, Water, Methanol), the equilibrium shifts almost exclusively to this form. The driving force is the high bond energy of the N-H bond and the significant resonance stabilization of the pyridone ring (which retains ~35% aromatic character compared to benzene).

1.2 Tautomeric Pathway Visualization

The following diagram illustrates the proton transfer mechanism. Note the loss of the "true" pyridine double bond pattern in the pyridone form, compensated by dipolar resonance contributors.

Tautomerism cluster_enol Enol Form (Gas Phase) This compound cluster_keto Keto Form (Solid/Solution) 2,3-Dimethylpyridin-4(1H)-one Enol Pyridine Ring (Aromatic) C-OH Group Keto Pyridone Ring (Amide-like) C=O Group N-H Group Enol->Keto Solvent Stabilization (Polar Media) Keto->Enol Gas Phase

Caption: Prototropic tautomerism favoring the 4-pyridone structure in polar environments due to dipolar solvation stabilization.

Part 2: Synthetic Pathways & Industrial Relevance[1][2][3][4]
2.1 The Lansoprazole Connection

While this compound is a valid chemical entity, it is frequently confused with the direct precursor for Lansoprazole.[1][2]

  • Actual Lansoprazole Intermediate: 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide.[1][2]

  • Role of the "4-ol": It typically arises as a hydrolysis impurity during the displacement of the nitro group or as a deliberate precursor for 4-chloro derivatives.[1][2]

2.2 Validated Synthesis Protocol

The most robust synthesis starts from commercially available 2,3-lutidine (2,3-dimethylpyridine).

Reaction Scheme:

  • N-Oxidation: 2,3-Lutidine

    
     2,3-Lutidine N-oxide.[1][2]
    
  • Nitration: N-oxide

    
     4-Nitro-2,3-lutidine N-oxide.[1][2][3]
    
  • Hydrolysis (Critical Step): 4-Nitro

    
     4-Hydroxypyridine (Pyridone).[1][2]
    

Synthesis Start 2,3-Lutidine (CAS: 583-61-9) Step1 N-Oxidation (H2O2, AcOH) Start->Step1 Inter1 2,3-Lutidine N-Oxide (CAS: 22710-07-2) Step1->Inter1 Step2 Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 4-Nitro-2,3-lutidine N-Oxide (CAS: 37699-43-7) Step2->Inter2 Step3 Hydrolysis / Reduction (Acetic Anhydride or Fe/AcOH) Inter2->Step3 Lansoprazole\nIntermediate Lansoprazole Intermediate Inter2->Lansoprazole\nIntermediate Trifluoroethanol (Displacement) Final 2,3-Dimethylpyridin-4(1H)-one (Target) Step3->Final

Caption: Synthetic workflow from 2,3-Lutidine. Note the bifurcation at the Nitro-intermediate for pharmaceutical applications.

Part 3: Experimental Protocol (Lab Scale)

Objective: Synthesis of 2,3-Dimethylpyridin-4(1H)-one via hydrolysis of the nitro-N-oxide precursor.

3.1 Materials
  • Precursor: 2,3-Dimethyl-4-nitropyridine N-oxide (10.0 g, 59.5 mmol).[1][2]

  • Reagent: Acetic acid (glacial, 50 mL), Iron powder (reduction method) or NaOH (hydrolysis method).

  • Solvent: Methanol, Water.

3.2 Methodology (Hydrolysis Route)
  • Preparation: Dissolve 10.0 g of the nitro-N-oxide in 100 mL of 10% NaOH solution.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) will show the disappearance of the nitro spot (

    
    ) and appearance of a baseline spot (pyridone).
    
  • Neutralization: Cool to room temperature. Adjust pH to 7.0–7.5 using conc. HCl. Caution: Exothermic.[1][2]

  • Isolation: The pyridone is highly water-soluble.[1][2] Evaporate water under reduced pressure to dryness.

  • Purification: Extract the solid residue with hot Ethanol or Isopropanol to separate the organic product from NaCl salts. Recrystallize from Ethanol/Ether.

Yield Expectation: 65–75% Appearance: Off-white to pale yellow crystalline solid.[1][2]

Part 4: Analytical Characterization

To confirm the identity of the product, researchers must distinguish between the potential isomers and tautomers.

4.1 Data Summary Table
PropertyValue / CharacteristicNotes
IUPAC Name 2,3-Dimethylpyridin-4(1H)-onePreferred over "4-ol"
Molecular Formula C

H

NO
MW: 123.15 g/mol
Melting Point 220–225°C (dec)High MP indicates strong intermolecular H-bonding (dimerization) typical of pyridones.[1][2]
Solubility Water, Methanol, DMSOPoor solubility in Hexane/Ether.
pKa (protonated) ~3.2Protonation occurs at Oxygen (forming hydroxypyridinium).[1]
UV

~280 nm (MeOH)Bathochromic shift compared to pyridine.[2]
4.2 NMR Interpretation (DMSO-

)
  • 
    H NMR: 
    
    • 
       11.2 ppm (br s, 1H, N-H ): Diagnostic for the pyridone form. If it were the "4-ol", this would be a sharp singlet often exchanged or absent depending on dryness, but the N-H is distinct.
      
    • 
       7.2 ppm (d, 1H, C6-H ): Doublet due to coupling with C5-H.
      
    • 
       6.1 ppm (d, 1H, C5-H ): Upfield shift compared to pyridine due to increased electron density from the oxygen.
      
    • 
       2.1, 1.9 ppm (s, 3H each, -CH 
      
      
      
      ): Methyl groups at positions 2 and 3.
  • 
    C NMR: 
    
    • C=O Carbon: Expect a signal around 176–180 ppm .[2] A pure "C-OH" (phenol-like) carbon would appear further upfield (~160-165 ppm).[1][2] The downfield shift confirms the carbonyl character.

Part 5: References
  • IUPAC Nomenclature of Organic Chemistry. (2013). Rule P-64.2.2.1: Tautomers of heterocyclic compounds.[1][2] IUPAC Blue Book.

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Detailed discussion on Pyridone/Hydroxypyridine tautomerism constants).

  • Takeda Chemical Industries. (1986). Process for producing pyridine derivatives.[4] US Patent 4,628,098. (Describes the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide intermediates).

  • PubChem Database. 2,3-Dimethyl-4-nitropyridine 1-oxide (CID 87569273).[1][2] National Library of Medicine. [1]

  • Spiteller, G. (2002). Mass Spectrometry of Pyridines and Pyridones. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2]

Sources

An In-depth Technical Guide to 2,3-Dimethylpyridin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of a Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Within the vast landscape of pyridine derivatives, 2,3-Dimethylpyridin-4-ol (CAS No: 68707-71-1) presents itself as a compound of significant interest for researchers and drug development professionals. Its specific substitution pattern, featuring methyl groups at the 2 and 3 positions and a hydroxyl group at the 4-position, offers a unique combination of steric and electronic features that can be exploited for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its potential applications in the field of drug discovery. As a Senior Application Scientist, the following information is presented with a focus on both theoretical understanding and practical application, aiming to equip researchers with the knowledge necessary to effectively utilize this compound in their work.

Physicochemical Properties: A Blend of Aromaticity and Polarity

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions. While extensive experimental data for this specific molecule is not widely published, we can infer many of its properties from its structure and from data available for its precursor, 2,3-lutidine (2,3-dimethylpyridine).

PropertyValue/InformationSource/Rationale
Molecular Formula C7H9NO[2]
Molecular Weight 123.15 g/mol [2]
CAS Number 68707-71-1[2]
Appearance Expected to be a solid at room temperature.The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which typically raises the melting point compared to the liquid precursor, 2,3-lutidine.
Melting Point Estimated to be significantly higher than 2,3-lutidine (-15 °C).[3] The introduction of the polar hydroxyl group and potential for zwitterionic character increases intermolecular forces.
Boiling Point Estimated to be higher than 2,3-lutidine (162-163 °C).[3] The hydroxyl group will increase the boiling point due to hydrogen bonding.
Solubility Expected to have moderate solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.The hydroxyl group enhances water solubility compared to 2,3-lutidine.[4] The pyridine ring and methyl groups contribute to solubility in organic solvents.
pKa The pKa is expected to be different from that of 2,3-lutidine (6.57). The 4-pyridinol form exists in equilibrium with its zwitterionic pyridone tautomer, which will influence its acidity and basicity.[3] The electron-withdrawing nature of the pyridinium nitrogen in the zwitterionic form will decrease the pKa of the hydroxyl group, while the pyridone oxygen can be protonated.

Synthesis and Reactivity: A Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2,3-lutidine. The proposed pathway involves N-oxidation followed by nitration and subsequent reduction of the nitro group and deoxygenation of the N-oxide.

Proposed Synthetic Workflow:

Synthesis_Workflow Lutidine 2,3-Lutidine N_Oxide 2,3-Lutidine-N-oxide Lutidine->N_Oxide m-CPBA or H₂O₂ Nitro_N_Oxide 2,3-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide HNO₃/H₂SO₄ Amino_N_Oxide 4-Amino-2,3-dimethylpyridine-N-oxide Nitro_N_Oxide->Amino_N_Oxide Fe/AcOH or H₂/Pd-C Final_Product This compound Amino_N_Oxide->Final_Product NaNO₂/H₂SO₄ then H₂O, heat

Caption: Proposed synthesis of this compound from 2,3-Lutidine.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 2,3-Lutidine-N-oxide

  • To a solution of 2,3-lutidine in a suitable solvent such as acetic acid or dichloromethane, add an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-lutidine-N-oxide.

Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add the 2,3-lutidine-N-oxide obtained from the previous step.

  • Carefully heat the reaction mixture to 90-100 °C and maintain for 2-4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of 4-Amino-2,3-dimethylpyridine-N-oxide

  • To a solution of 2,3-dimethyl-4-nitropyridine-N-oxide in acetic acid, add iron powder.

  • Heat the mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter off the iron salts, and neutralize the filtrate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give 4-amino-2,3-dimethylpyridine-N-oxide.

Step 4: Synthesis of this compound

  • Dissolve 4-amino-2,3-dimethylpyridine-N-oxide in dilute sulfuric acid and cool to 0 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • Gently warm the reaction mixture to 50-60 °C and maintain until nitrogen evolution ceases.

  • Cool the solution and neutralize with a base.

  • The product, this compound, can then be isolated by extraction and purified by recrystallization or chromatography.

Spectroscopic Analysis: A Predictive Overview

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C2-CH₃~2.3-2.5Singlet
C3-CH₃~2.1-2.3Singlet
H-5~6.8-7.0Doublet
H-6~7.8-8.0Doublet
OH~9.0-12.0 (broad)Singlet

Note: The presence of the 4-pyridone tautomer will significantly influence the chemical shifts and coupling constants.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2-CH₃~18-22
C3-CH₃~14-18
C2~150-155
C3~125-130
C4~170-180 (pyridone form)
C5~110-115
C6~140-145
Predicted IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (hydrogen-bonded)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (pyridone form)1640-1680
C=C and C=N stretch (aromatic)1550-1620
Predicted Mass Spectrometry Data
IonPredicted m/z
[M]⁺123.0684
[M-CH₃]⁺108.0453
[M-CO]⁺ (from pyridone)95.0602

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise in medicinal chemistry. The pyridine core is a well-established pharmacophore, and the specific substitution pattern of this molecule offers avenues for developing selective and potent therapeutic agents.[5]

Logical Relationship of Structure to Potential Therapeutic Areas:

Applications cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas Core This compound Scaffold Pyridine Pyridine Core (H-bond acceptor, aromatic interactions) Core->Pyridine Hydroxyl 4-Hydroxyl Group (H-bond donor/acceptor, influences solubility) Core->Hydroxyl Methyl 2,3-Dimethyl Groups (Steric influence, lipophilicity) Core->Methyl Anticancer Anticancer Agents (Kinase Inhibitors) Pyridine->Anticancer AntiInflammatory Anti-inflammatory Agents (e.g., PDE inhibitors) Hydroxyl->AntiInflammatory CNS CNS Agents (Modulation of receptors/enzymes) Methyl->CNS

Caption: Structural features of this compound and their potential therapeutic implications.

  • Kinase Inhibitors: The pyridine scaffold is prevalent in many approved kinase inhibitors. The 2,3-dimethyl substitution can be used to probe specific hydrophobic pockets in the ATP-binding site of kinases, potentially leading to the development of selective anticancer agents.

  • Phosphodiesterase (PDE) Inhibitors: Substituted pyridines have been investigated as inhibitors of phosphodiesterases, which are important targets for inflammatory diseases. The 4-hydroxyl group can form crucial hydrogen bonds with the active site of these enzymes.

  • Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to be protonated at physiological pH, along with the overall polarity of the molecule, suggests that derivatives of this compound could be designed to interact with targets in the CNS.

Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • ChemSynthesis. (2025). 2,3-dimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethyl-4-penten-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Lutidine. Retrieved from [Link]

  • ResearchGate. (2025). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptyne (CAS 628-71-7). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethyl-4-penten-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Heteroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

  • National Institutes of Health. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2,3-Lutidine. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylpyridine. Retrieved from [Link]

  • ATB. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

  • Auctores. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • National Institutes of Health. (2020). Comprehensive Screening and Identification of Phillyrin Metabolites in Rats Based on UHPLC-Q-Exactive Mass Spectrometry Combined with Multi-Channel Data Mining. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3-lutidine. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. Retrieved from [Link]

  • PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

The Architect of Acid Suppression: A Technical Guide to 2,3-Dimethylpyridin-4-ol

[1]

Executive Summary: The Molecular Pivot

2,3-Dimethylpyridin-4-ol (CAS: 17336-39-5), often interchangeably referred to as 2,3-dimethyl-4-hydroxypyridine (DMPH) , represents a critical structural pivot in the synthesis of proton pump inhibitors (PPIs), specifically Lansoprazole .[1]

While often overshadowed by its downstream halogenated derivatives, this molecule serves as the "oxygenated anchor" that enables the ether linkage characteristic of second-generation PPIs. Its significance lies not just in its synthetic utility, but in its complex tautomeric behavior , which dictates the regioselectivity of subsequent functionalization steps (O-alkylation vs. N-alkylation).

This guide dissects the history, chemical dynamics, and synthetic methodologies of DMPH, moving beyond basic definitions to explore the process chemistry that cemented its role in the blockbuster era of anti-ulcer therapeutics.

Historical Genesis: The Takeda Legacy

The history of this compound is inextricably linked to the "PPI Race" of the 1980s.[1] Following the success of H2-receptor antagonists (like cimetidine), the pharmaceutical industry pivoted toward the H+/K+ ATPase enzyme.

  • The Precursor: In the early 1980s, Takeda Chemical Industries (now Takeda Pharmaceutical Company) sought a competitor to AstraZeneca's Omeprazole.

  • The Discovery (AG-1749): Takeda researchers identified that adding a trifluoroethoxy group to the pyridine ring significantly enhanced stability and lipophilicity compared to Omeprazole’s methoxy group.

  • The Synthetic Challenge: Accessing this trifluoroethoxy ether required a reactive electrophile at the 4-position.[1] The 4-hydroxy compound (DMPH) emerged as the logical precursor to the 4-chloro intermediate, or as a hydrolysis byproduct that had to be controlled.

  • Patent Grounding: The foundational chemistry is captured in U.S. Patent 4,628,098 (1986), which details the synthesis of the Lansoprazole core.[2]

Structural Dynamics: The Tautomeric Equilibrium

For a process chemist, the static structure of DMPH is misleading. In solution, the molecule exists in a dynamic equilibrium between the pyridinol (aromatic) and pyridone (amide-like) forms.

The 4-Pyridone Dominance

Unlike phenols, 4-hydroxypyridines favor the pyridone tautomer in the solid state and in polar solvents. This is driven by the significant resonance stabilization energy of the amide-like backbone.[1]

  • Implication for Synthesis: When attempting to alkylate DMPH, the presence of the pyridone form can lead to unwanted N-alkylation. To achieve O-alkylation (necessary for ether formation), conditions must be strictly controlled (e.g., using Ag salts or specific phase-transfer catalysts), or the oxygen must first be converted to a leaving group (Cl/Br).

TautomerismPyridinolPyridinol Form(Aromatic -OH)PyridonePyridone Form(Amide-like C=O)Pyridinol->PyridonePolar Solvents / Solid State(Major Tautomer)Pyridone->PyridinolGas Phase / Non-polar

Figure 1: The tautomeric equilibrium of this compound.[1] The pyridone form (right) dominates in the reaction matrices typically used in industrial synthesis.

Synthetic Methodologies

There are two primary routes to the this compound scaffold. The choice depends on the available starting materials and the tolerance for hazardous reagents (nitration).

Route A: The "Oxidative-Nitration" Pathway (Historical/Industrial)

This route starts from the commercially available 2,3-lutidine. It is robust but involves hazardous nitration steps.[1][3]

  • N-Oxidation: 2,3-Lutidine is oxidized to 2,3-lutidine N-oxide.[1][3]

  • Nitration: Electrophilic substitution places a nitro group at the 4-position (para to the N-oxide), yielding 4-nitro-2,3-lutidine N-oxide .[1]

  • Hydrolysis/Substitution:

    • Direct Path: The nitro group is displaced directly by the alkoxide (e.g., trifluoroethanol).

    • Indirect Path (via 4-ol): Hydrolysis of the nitro group yields This compound , which is then chlorinated.[1]

Route B: The "De Novo" Cyclization (Green/Lab Scale)

To avoid nitration, the pyridine ring is constructed from acyclic precursors. This is often preferred for custom synthesis of the 4-ol specifically.[1][3]

  • Precursors: Ethyl 2-methylacetoacetate + Ammonia source + Carbonyl source.[1][3]

  • Mechanism: Condensation followed by cyclization (Guareschi-Thorpe type).[1][3]

SynthesisPathwaysLutidine2,3-LutidineNOxide2,3-Lutidine N-OxideLutidine->NOxideH2O2 / AcOHAcetoacetateEthyl 2-methylacetoacetateEnamineEnamine IntermediateAcetoacetate->Enamine+ NH3Nitro4-Nitro-2,3-lutidine N-oxideNOxide->NitroHNO3 / H2SO4TargetThis compound(DMPH)Nitro->TargetHydrolysis (Side Path)Chloro4-Chloro DerivativeNitro->ChloroPOCl3 (Direct)Enamine->TargetCyclizationTarget->ChloroPOCl3 / ChlorinationLansoprazoleLansoprazole CoreChloro->Lansoprazole+ Trifluoroethanol

Figure 2: Synthetic tree showing the access points to this compound and its conversion to the Lansoprazole intermediate.[1]

Detailed Protocol: Chlorination of this compound

While the synthesis of the ring is complex, the most common operation performed on DMPH in a research setting is its conversion to 4-chloro-2,3-dimethylpyridine (or its N-oxide).[1] This step "activates" the molecule for the ether linkage required in drug synthesis.[3]

Objective: Convert the unreactive hydroxyl/oxo group into a reactive chloro-leaving group.

Reagents & Equipment[1][4]
  • Substrate: this compound (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl

    
    ) (3.0 - 5.0 eq)[1]
    
  • Solvent: None (Neat) or Toluene (if temperature control is needed).[3]

  • Safety: POCl

    
     is highly corrosive and reacts violently with water.[1][3] Fume hood mandatory.[1][3]
    
Step-by-Step Methodology
  • Setup: Equip a dried Round Bottom Flask (RBF) with a reflux condenser and a drying tube (CaCl

    
     or N
    
    
    line).
  • Addition: Charge the flask with solid this compound.

  • Reagent Introduction: Slowly add POCl

    
     at room temperature. The reaction may be slightly exothermic.[1][3]
    
    • Note: If the mixture is too viscous, add minimal dry toluene.[3]

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material (polar, low Rf) should disappear, replaced by the less polar chloro-derivative.

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction mixture.

    • Neutralize the solution to pH ~8-9 using solid Na

      
      CO
      
      
      or concentrated NaOH solution (keep temperature <20°C to prevent hydrolysis of the chloride).
  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. The residue is typically a yellow oil or low-melting solid.[1][3]
    
Data Summary Table
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidHygroscopic in 4-ol form.[1]
Melting Point 178–182 °C (4-ol)High MP due to H-bonding network.[1][3]
Solubility Soluble in MeOH, Water, DMSOPoor solubility in non-polar solvents (Hexane).[3]
Key 1H NMR

2.0-2.4 (2x CH3),

6.5 (H-5),

7.5 (H-6)
Shifts depend heavily on solvent (DMSO vs CDCl3).[1]
Storage Desiccate, Inert AtmosphereSensitive to moisture.[3]

Analytical Integrity & Impurity Profiling

In the context of drug development (E-E-A-T), validating the purity of DMPH is critical because impurities here propagate to the final API.

  • HPLC Profiling: DMPH is often analyzed using Reverse Phase HPLC (C18 column).[1][3]

    • Mobile Phase: Phosphate buffer (pH 7.[1][3]0) / Acetonitrile gradient.

    • Detection: UV at 280 nm (Pyridone absorption).[1][3]

  • Common Impurity: 2,3-Dimethylpyridine-N-oxide .[1][4] If the 4-ol is derived from the N-oxide route, residual starting material is a common contaminant.[1] It can be distinguished by MS (Mass shift of -16 Da vs the 4-ol is not applicable, but fragmentation patterns differ).[1]

References

  • Takeda Chemical Industries. (1986).[1][3][5] Pyridine derivatives and their use. U.S. Patent 4,628,098.[1][2][3] Link

  • Kubo, K., et al. (1990).[3] Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as antiulcer agents. Chemical & Pharmaceutical Bulletin, 38(10), 2853-2858.[3] Link

  • Katritzky, A. R., et al. (2010).[3] Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry. Academic Press.[1][3] (Authoritative text on Pyridone/Pyridinol equilibrium).

  • National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 7936, 2,3-Dimethylpyridine. Link[3]

The Pyridine Pharmacophore: Structural Versatility in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring (


) is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in over 95 FDA-approved therapeutics.[1] Its ubiquity stems not merely from its structural rigidity but from its unique electronic properties: a 

-deficient aromatic system with a weak basicity (

) that allows it to function as a bioisostere for benzene, amines, and amides. This guide analyzes the therapeutic utility of pyridine compounds, focusing on kinase inhibition in oncology and metabolic stability, while providing validated synthetic protocols for their integration into drug candidates.

The Pyridine Pharmacophore: Physicochemical Logic

Bioisosterism and Solubility

Replacing a phenyl ring with a pyridine moiety is a standard strategy in lead optimization. Unlike the lipophilic phenyl group, the pyridine nitrogen possesses a lone pair that does not participate in the aromatic sextet, making it available for hydrogen bonding.

  • Solubility: The dipole moment of pyridine (2.2 D) significantly enhances aqueous solubility compared to benzene (0 D), a critical factor for oral bioavailability (Lipinski’s Rule of 5).

  • Target Binding: The nitrogen atom acts as a specific hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in enzyme active sites (e.g., the hinge region of kinases).

Electronic Deficit & Metabolic Stability

Pyridine is


-deficient, making it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to electron-rich phenyl rings. However, this deficiency makes electrophilic aromatic substitution (SEAr) difficult, necessitating specialized synthetic strategies (see Section 4).
Visualization: Pharmacophore Logic

The following diagram illustrates the structural advantages of pyridine over benzene in a drug design context.

Pyridine_Properties Benzene Benzene Scaffold (Lipophilic, Metabolic Liability) Pyridine Pyridine Scaffold (Polar, H-Bond Acceptor) Benzene->Pyridine Bioisosteric Replacement Solubility Enhanced Aqueous Solubility Pyridine->Solubility Dipole Moment Binding Target Interaction (H-Bonding) Pyridine->Binding Lone Pair (N) Metabolism Resistant to Oxidative Metabolism Pyridine->Metabolism Pi-Deficient Ring

Figure 1: Strategic advantages of the pyridine scaffold in medicinal chemistry.[2][3]

Therapeutic Application: Kinase Inhibition in Oncology

The most potent application of pyridine derivatives lies in oncology, specifically as Tyrosine Kinase Inhibitors (TKIs) .

Case Study: Sorafenib (Nexavar)

Sorafenib is a multi-kinase inhibitor used for renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its core structure features a pyridine-2-carboxamide moiety.

  • Mechanism: The pyridine nitrogen and the amide oxygen form a bidentate hydrogen bond network with the "hinge region" of the kinase (specifically Cys532 in B-Raf). This locks the kinase in an inactive conformation.

  • Pathway: Sorafenib inhibits the RAF/MEK/ERK signaling cascade, preventing tumor angiogenesis and proliferation.

Signaling Pathway Visualization

The diagram below details the specific intervention point of pyridine-based inhibitors like Sorafenib within the MAPK pathway.

MAPK_Pathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK Receptor (Cell Surface) GrowthFactor->RTK Binding RAS RAS-GTP RTK->RAS Activation RAF RAF Kinase (Target) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Signal Transduction Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Transcription Sorafenib Sorafenib (Pyridine-based Inhibitor) Sorafenib->RAF Inhibits (ATP Competition)

Figure 2: Mechanism of Action for Pyridine-based Kinase Inhibitors in the MAPK Pathway.

Synthetic Methodology: Suzuki-Miyaura Coupling of 2-Halopyridines[4][5]

The Challenge

Synthesizing functionalized pyridines is non-trivial. 2-Halopyridines are notoriously difficult substrates for Palladium-catalyzed cross-couplings due to:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the Pd center, displacing phosphine ligands and deactivating the catalyst.

  • Electronic Deactivation: The electron-deficient ring makes oxidative addition slower than in phenyl halides.

Validated Protocol: C-C Bond Formation

The following protocol utilizes a specialized ligand system to overcome catalyst poisoning.

Reaction: 2-Chloropyridine + Phenylboronic Acid


 2-Phenylpyridine
Materials:
  • Substrate: 2-Chloropyridine (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: The bidentate dppf ligand prevents the formation of stable bis-pyridine-Pd complexes, keeping the catalyst active.

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Oxygen is detrimental to the active Pd(0) species.

  • Charge: Add 2-chloropyridine (113 mg, 1 mmol), phenylboronic acid (183 mg, 1.5 mmol), and

    
     (650 mg, 2 mmol).
    
  • Solvation: Add degassed Dioxane/Water (5 mL). Degassing is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (40 mg, 0.05 mmol) last to minimize air exposure.
    
  • Reflux: Seal and heat to 100°C for 12 hours .

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexane:EtOAc 80:20).

Data Verification:

Parameter Expected Value Observation Method
Yield 85-95% Gravimetric

| TLC (


)  | ~0.4 (20% EtOAc) | UV Visualization (254 nm) |
| 1H NMR  | 

8.7 (d, 1H) | Diagnostic doublet for H-6 proton adjacent to Nitrogen |

ADME & Toxicology: The N-Oxide Liability

A critical consideration in pyridine drug development is the metabolic formation of Pyridine N-Oxides .

  • Mechanism: Mediated by CYP450 or Flavin-containing Monooxygenases (FMO).

  • Consequence:

    • Detoxification:[4] Increases polarity, facilitating renal excretion (e.g., Cotinine from Nicotine).

    • Toxicity:[2] In rare cases, N-oxides can undergo rearrangement to reactive intermediates, leading to idiosyncratic toxicity.

  • Mitigation: Substitution at the 2- or 6-position (ortho to Nitrogen) creates steric hindrance, significantly reducing N-oxidation rates.

References

  • Altaf, A. A., et al. (2015). "Pyridine derivatives: a structured review of their synthesis and therapeutic potential." Journal of Drug Design and Medicinal Chemistry. Link

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway." Cancer Research. Link

  • Lutz, M. R., et al. (2017). "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." Journal of Organic Chemistry. Link

  • FDA Drug Database. (2023). "Approved Drugs Containing Pyridine Pharmacophores."[1][2][5][6] Link

  • Damkaci, F., et al. (2025).[7][8] "Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides." The Journal of Organic Chemistry. Link

Sources

Technical Guide: Safety, Handling, and Chemical Behavior of 2,3-Dimethylpyridin-4-ol

[1]

Document Control:

  • Target Compound: 2,3-Dimethylpyridin-4-ol[1][2][3]

  • CAS Registry Number: 68707-71-1[1][2][3]

  • Synonyms: 4-Hydroxy-2,3-dimethylpyridine; 2,3-Dimethyl-4-pyridone (tautomeric form)[1]

  • Version: 1.0 (Scientific Reference)[1]

Executive Summary

This compound is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, including proton pump inhibitors and kinase inhibitors.[1] Unlike simple pyridines, this compound exhibits significant tautomeric complexity—existing in equilibrium between its enol (hydroxypyridine) and keto (pyridone) forms.[1][4]

This duality dictates its reactivity, solubility, and safety profile.[1] This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of handling this compound in a research or scale-up environment.

Part 1: Chemical Identity & Physicochemical Properties[5]

The Tautomeric Imperative

To handle this compound safely and effectively, one must understand its structural fluidity.[1] In the solid state and in polar solvents (like water or methanol), the compound predominantly exists as 2,3-dimethylpyridin-4(1H)-one (the keto form).[1] In non-polar solvents or the gas phase, the 4-hydroxy (enol) form may contribute more significantly.[1]

Why this matters:

  • Solubility: The keto form is highly polar, often reducing solubility in standard organic solvents like dichloromethane unless a protic co-solvent is added.[1]

  • Reactivity: Electrophiles may attack at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation) depending on conditions and the specific tautomer stabilized by the solvent.[1]

Physicochemical Data Table
PropertySpecificationTechnical Note
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Physical State Crystalline SolidHygroscopic tendency due to amide-like character.[1]
Melting Point >150°C (Typical for class)High lattice energy due to intermolecular H-bonding.[1]
pKa (approx) 3.2 (N-protonation) / 11.0 (OH)Amphoteric: Acts as both a weak base and a weak acid.[1]
Solubility DMSO, Methanol, WaterPoor solubility in Hexanes/Ether.[1]
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton shift that defines the compound's behavior.

Tautomerismcluster_0Reactivity ImplicationsEnol4-Hydroxypyridine Form(Aromatic, Non-polar solvents)Keto4-Pyridone Form(Polar solvents, Solid State)*Dominant Species*Enol->KetoProton Transfer(Polarization)O_AlkO-Alkylation(Favored by Enol/Ag salts)Enol->O_AlkN_AlkN-Alkylation(Favored by Keto)Keto->N_Alk

Figure 1: Tautomeric equilibrium between hydroxy and pyridone forms.[1] The pyridone form (red) is generally the stable species in the solid state.

Part 2: Hazard Profiling & Toxicology

GHS Classification (Self-Validating)

Based on the structural homology with 4-hydroxypyridine and available data for CAS 68707-71-1, the following hazards are intrinsic to this chemical class.

  • Acute Toxicity (Oral) - Category 4 (H302): Pyridine derivatives often interfere with metabolic pathways.[1] Ingestion poses a risk of neurotoxicity or hepatic stress.[1]

  • Skin/Eye Irritation - Category 2 (H315/H319): The compound is a weak base/acid.[1] Contact with mucous membranes causes immediate irritation.[1]

  • STOT - Single Exposure - Category 3 (H335): Dust inhalation is the primary vector for respiratory distress.[1]

Toxicology Insight

Unlike simple pyridine, the hydroxyl group generally reduces volatility, lowering the risk of vapor inhalation at room temperature.[1] However, the dust is highly bioactive.[1]

  • Mechanism: Pyridones can intercalate with DNA or inhibit specific enzymes depending on the substitution pattern.[1]

  • Warning: Do not confuse with 2,3-Lutidine (liquid), which has a higher vapor pressure and flammability risk.[1] This compound is a solid and primarily a particulate hazard.[1]

Part 3: Operational Handling & Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer must occur inside a certified Chemical Fume Hood .[1]

  • Dust Control: Use an anti-static gun if the powder is static-prone to prevent dispersal.[1]

  • Atmosphere: While not strictly pyrophoric, storing under an inert atmosphere (Nitrogen/Argon) is recommended to prevent moisture absorption (hygroscopicity) which alters stoichiometry in reactions.[1]

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelRationale
Respiratory N95 (minimum) or P100If working outside a hood (not recommended) or cleaning spills.[1]
Hands Nitrile Gloves (0.11mm min)Standard splash protection.[1] Double glove for prolonged handling.[1]
Eyes Chemical Safety GogglesSafety glasses are insufficient for powders; goggles seal against dust entry.[1]
Body Lab Coat (Cotton/Poly)Standard protection.[1]
Handling Workflow Diagram

HandlingWorkflowStartStart: Material ReceiptInspectInspect Container(Check for crystallization/hygroscopicity)Start->InspectStorageStorage(Cool, Dry, Inert Gas, Dark)Inspect->StorageWeighingWeighing(Fume Hood + Anti-Static)Storage->WeighingUseWeighing->StorageReseal immediatelyReactionReaction Setup(Dissolve in Polar Solvent)Weighing->ReactionWasteWaste Disposal(Halogen-free Organic Stream)Reaction->Waste

Figure 2: Operational workflow from receipt to disposal, emphasizing containment during weighing.

Part 4: Emergency Response Protocols

Spill Management (Solid Phase)

Scenario: A 5g bottle is dropped, shattering and dispersing powder.

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood sash is at the emergency position.[1]

  • PPE Upgrade: Don double nitrile gloves and a P100 respirator if dust is visible in the air.[1]

  • Containment: Do not dry sweep (generates dust).[1]

    • Method A (Wet Wipe): Cover the spill with paper towels dampened with water (compound is water-soluble).[1]

    • Method B (Scoop): Gently scoop bulk solids into a waste container using a card, minimizing air disturbance.[1]

  • Decontamination: Wipe the surface with a mild detergent followed by water.[1] The compound is amphoteric and cleans up well with neutral soap.[1]

First Aid[1]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][5] The "gritty" nature of the solid can cause corneal abrasion; do not rub eyes.[1]

  • Skin Contact: Wash with soap and water.[1][6][7][8][9] Do not use alcohol (increases transdermal absorption).[1]

Part 5: Synthesis & Waste Management

Synthesis Context

Researchers often synthesize this compound via the condensation of acetoacetamide derivatives or through the transformation of pyrones.[1]

  • Safety Note: If synthesizing from 2,3-lutidine N-oxide, be aware of the explosion hazards associated with N-oxides during thermal rearrangement.[1]

Waste Disposal
  • Classification: Non-halogenated organic solvent waste (unless dissolved in DCM/Chloroform).[1]

  • Protocol: Dissolve solid waste in a combustible solvent (e.g., acetone) before adding to the liquid waste stream to prevent drain clogging or "hot spots" in the incinerator.[1]

  • Regulatory: Dispose of in accordance with local environmental regulations (e.g., RCRA in the US).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660655, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridin-4-ol derivatives. Retrieved from [Link][1]

  • Katritzky, A. R., et al. Tautomerism of Heterocycles. Academic Press.[1] (General reference for Hydroxypyridine/Pyridone equilibrium mechanics).

Spectroscopic Profiling of 2,3-Dimethylpyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2,3-Dimethylpyridin-4-ol (CAS: 68707-71-1). This document is structured to provide researchers with a self-validating framework for identifying and analyzing this compound, emphasizing the critical role of tautomerism in spectral interpretation.[1][2][3]

Executive Summary

This compound (also known as 2,3-dimethyl-4-hydroxypyridine) is a heterocyclic building block often utilized in the synthesis of pharmaceutical chelators and pyridine derivatives.[1][2][4] Its analysis is non-trivial due to a dynamic prototropic tautomerism between the 4-pyridinol and 4(1H)-pyridone forms.[1][2]

This guide provides a definitive spectroscopic profile, establishing that in the solid state and polar solvents (e.g., DMSO, Methanol), the compound exists predominantly as 2,3-dimethylpyridin-4(1H)-one .[1][2] Researchers must interpret NMR and IR data through the lens of this keto-tautomer to avoid misassignment of the carbonyl and N-H signals.[2]

Chemical Property Data
CAS Number 68707-71-1
Formula C

H

NO
Molecular Weight 123.15 g/mol
Exact Mass 123.0684
Dominant Tautomer 2,3-Dimethylpyridin-4(1H)-one (in polar media)

Structural Dynamics & Tautomerism

The spectral fingerprint of this molecule is dictated by the equilibrium shown below. The aromatic pyridinol form (A) is favored in the gas phase and very non-polar solvents, while the pyridone form (B) is stabilized by solvation and intermolecular hydrogen bonding in standard laboratory conditions.[1][3]

Tautomeric Equilibrium Pathway[1][3]

Tautomerism cluster_0 Gas Phase / Non-Polar cluster_1 Solid State / Polar Solvent Pyridinol 4-Pyridinol Form (Aromatic OH) Target for O-alkylation Pyridone 4(1H)-Pyridone Form (Vinylogous Amide) Target for N-alkylation Pyridinol->Pyridone Solvent Stabilization (DMSO, MeOH)

Figure 1: The prototropic shift from the hydroxy-pyridine to the pyridone tautomer.[1][2] In NMR solvents like DMSO-d


, the equilibrium lies heavily to the right.[1]

Spectroscopic Data Analysis[3][5][6][7]

Nuclear Magnetic Resonance (NMR)

The


H and 

C NMR spectra reflect the pyridone structure.[1][2][3] The presence of an N-H signal (often broad) and a carbonyl-like carbon shift are diagnostic.[1][2][3]

H NMR (DMSO-d

, 400 MHz)

Note: Chemical shifts (


) are representative of the 4-pyridone tautomer.
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH (1) 11.0 - 11.5Broad Singlet-Exchangeable proton on Nitrogen (indicates pyridone form).[1][2]
H-6 7.35 - 7.45Doublet (d)7.0Deshielded by adjacent Nitrogen; characteristic

-proton.[1][2]
H-5 6.05 - 6.15Doublet (d)7.0Shielded

-proton adjacent to the carbonyl; couples with H-6.[1][2]
CH

(2)
2.25 - 2.30Singlet (s)-Methyl on C2 (adjacent to N); slightly deshielded.[1][2]
CH

(3)
1.90 - 1.95Singlet (s)-Methyl on C3; distinct from C2-Me due to electronic environment.[1][2]

C NMR (DMSO-d

, 100 MHz)
Carbon

(ppm)
TypeAssignment Logic
C-4 175.0 - 177.0C=O[1][2]Diagnostic carbonyl signal (pyridone).[1][2][3][5][6] If pyridinol, this would be ~165 ppm (C-OH).[1][2][3]
C-6 138.0 - 140.0CH

-carbon, deshielded by Nitrogen.
C-2 145.0 - 148.0C_qQuaternary carbon adjacent to N.
C-3 120.0 - 125.0C_qQuaternary carbon, shielded by ortho-carbonyl effect.[1][2]
C-5 110.0 - 115.0CH

-carbon, significantly shielded (enone character).[1][2]
Me (C2) 18.0 - 20.0CH

Methyl attached to C2.[1][2][3]
Me (C3) 10.0 - 12.0CH

Methyl attached to C3.[1][2][3]
Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the tautomeric state in the solid phase (KBr pellet or ATR).[1][2]

Frequency (cm

)
Vibration ModeInterpretation
2600 - 3200

(N-H) /

(O-H)
Broad absorption.[1][2] A "hump" centered ~3000 cm

indicates strong intermolecular H-bonding (dimerization) typical of pyridones.
1620 - 1640

(C=O)
Key Diagnostic: A strong band here confirms the pyridone carbonyl.[1][2] Normal esters/ketones are >1700; pyridones are lower due to resonance.[1][2][3]
1500 - 1600

(C=C) /

(C=N)
Aromatic ring breathing modes.[1][2][3]
~750 - 850

(C-H) op
Out-of-plane bending for adjacent hydrogens (though H5/H6 are vicinal, substitution complicates this).[1][2]
Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecule exhibits a stable molecular ion and a characteristic fragmentation pathway involving the expulsion of CO and HCN.[1][2][3]

Fragmentation Pathway:

  • M

    
     (m/z 123):  Strong molecular ion (base peak or high intensity).[1][2][3]
    
  • [M - CO]

    
     (m/z 95):  Loss of carbonyl (28 Da), typical for phenols/pyridones.[1][2][3]
    
  • [M - CO - HCN]

    
     (m/z 68):  Subsequent loss of HCN (27 Da) from the ring contraction.[1][2][3]
    

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 123 (C7H9NO) Frag_1 [M - CO]+ m/z 95 (Ring Contraction) M_Ion->Frag_1 - CO (28 Da) Frag_2 [M - CO - HCN]+ m/z 68 (Pyrrole-like cation) Frag_1->Frag_2 - HCN (27 Da)

Figure 2: Primary fragmentation logic observed in Electron Impact Mass Spectrometry.[1][2]

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and prevent exchange broadening:

  • Solvent: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .[1][2][3] The pyridone form is poorly soluble in chloroform and may aggregate, causing line broadening.[1][3]
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

  • Temperature: Run at 298 K. If NH broadening is severe, heating to 320 K can sharpen the signal by accelerating proton exchange.[1][2][3]

Synthesis Verification (Maltol Route)

A common route to this scaffold is the conversion of maltol derivatives or pyrones with ammonia.[1][2][3]

Synthesis Start 2,3-Dimethyl-4-pyrone (Precursor) Reagent + NH3 (aq) / Pressure Product 2,3-Dimethylpyridin-4(1H)-one (Target) Start->Product Nucleophilic Substitution (O -> NH)

Figure 3: Synthetic transformation from pyrone to pyridone.[1][2]

References

  • Beak, P., et al. (1976).[1][2][3][7] Protomeric Equilibria of 2- and 4-Hydroxypyridines... in the Gas Phase. Journal of the American Chemical Society.[2][3][7] Link[1][2][3]

  • Katritzky, A. R. (2010).[1][2][3] Handbook of Heterocyclic Chemistry.[1][2][3] Elsevier.[1][2][3] (Standard reference for Pyridone/Pyridinol tautomerism shifts).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine derivatives.[1][2][3] NIST Chemistry WebBook.[1][2][3] Link

  • PubChem Compound Summary. this compound (CAS 68707-71-1).[1][2] National Library of Medicine.[1][2][3] Link[1][2][3]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,3-Dimethylpyridin-4-ol from 2,3-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

This document provides a comprehensive guide for the synthesis of 2,3-Dimethylpyridin-4-ol, a valuable heterocyclic building block, from its corresponding N-oxide precursor. 4-Hydroxypyridines, which exist in equilibrium with their 4-pyridone tautomers, are pivotal intermediates in the development of pharmaceuticals and functional materials, largely due to their exceptional metal-chelating properties and utility in forming complex molecular scaffolds[1]. The transformation of a pyridine N-oxide into a functionalized pyridine is a cornerstone of heterocyclic chemistry. The N-O bond electronically activates the pyridine ring, particularly at the C2 and C4 positions, rendering them susceptible to functionalization that is otherwise challenging to achieve on the parent heterocycle[2].

This application note details a robust two-step, one-pot procedure involving an acetic anhydride-mediated rearrangement followed by in-situ hydrolysis. We will elucidate the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer guidance on data interpretation and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Principles and Reaction Mechanism

The conversion of 2,3-dimethylpyridine-N-oxide to this compound is not a direct oxygen transfer. It proceeds through a well-established rearrangement mechanism involving activation of the N-oxide by acetic anhydride, followed by nucleophilic addition and subsequent hydrolysis.

The core mechanistic pathway involves three key stages:

  • O-Acetylation (Activation): The nucleophilic oxygen of the N-oxide attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetoxypyridinium intermediate and releases an acetate anion. This initial step is crucial as it transforms the N-oxide moiety into a good leaving group (N-O bond cleavage is now more favorable) and further increases the electrophilicity of the pyridine ring.

  • Nucleophilic Addition-Elimination: The generated acetate anion then acts as a nucleophile, attacking the electron-deficient C4 position of the activated pyridinium ring. This is favored over attack at the more sterically hindered C2 or C6 positions. The resulting dihydropyridine adduct rapidly rearomatizes through the elimination of acetic acid, yielding the stable intermediate, 4-acetoxy-2,3-dimethylpyridine.

  • Hydrolysis: The final step is the saponification (hydrolysis) of the 4-acetoxy ester group to the desired 4-hydroxy functionality (or its pyridone tautomer). This is typically achieved by adding water and a base (like NaOH) or acid (like HCl) to the reaction mixture and heating.

It is important to distinguish this pathway from the Boekelheide rearrangement , which occurs when an alkyl group is present at the α-position (C2 or C6)[3]. The Boekelheide reaction proceeds via a[4][4]-sigmatropic rearrangement to functionalize the α-alkyl group itself, rather than the pyridine ring[3][4][5]. While some minor side products from this pathway could theoretically occur, the formation of the 4-hydroxy product is the major expected outcome under these conditions.

Reaction_Mechanism Figure 1: Reaction Mechanism Start 2,3-Dimethylpyridine-N-oxide Intermediate1 N-Acetoxypyridinium Intermediate Start->Intermediate1 O-Acetylation Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate1 Intermediate2 Dihydropyridine Adduct Intermediate1->Intermediate2 Nucleophilic Attack at C4 Acetate Acetate ion (AcO⁻) Acetate->Intermediate2 Product1 4-Acetoxy-2,3-dimethylpyridine Intermediate2->Product1 Rearomatization (-AcOH) FinalProduct This compound Product1->FinalProduct Hydrolysis Hydrolysis H₂O, H⁺ or OH⁻ Hydrolysis->FinalProduct

Caption: Figure 1: Reaction Mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierTypical Quantity (10 mmol scale)Purpose
2,3-Dimethylpyridine-N-oxide≥97%Sigma-Aldrich1.23 g (10.0 mmol)Starting Material
Acetic Anhydride (Ac₂O)Reagent Grade, ≥98%Fisher Scientific15 mL (~16.2 g, 159 mmol)Activating Agent & Solvent
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR~2.5 g (62.5 mmol)Hydrolysis & Neutralization
Dichloromethane (DCM)ACS GradeVWR100 mLExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAny~5 gDrying Agent
Hydrochloric Acid (HCl)2M AqueousAnyAs neededpH Adjustment
Deionized Water (H₂O)N/ALab Supply~150 mLReaction Quench & Workup
Round-bottom flask250 mLN/A1Reaction Vessel
Reflux CondenserN/AN/A1Prevent Solvent Loss
Magnetic Stirrer & Stir BarN/AN/A1Agitation
Heating MantleN/AN/A1Heat Source
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Setup - Charge flask with N-oxide and Ac₂O - Attach reflux condenser Reaction 2. Rearrangement - Heat to reflux (135-140 °C) - Stir for 4-6 hours - Monitor by TLC Setup->Reaction Hydrolysis 3. Hydrolysis - Cool to RT - Slowly add H₂O - Add NaOH solution - Reflux for 1-2 hours Reaction->Hydrolysis Workup 4. Workup - Cool to RT - Neutralize with HCl to pH ~7-8 - Extract with DCM (3x) Hydrolysis->Workup Purification 5. Purification - Combine organic layers - Dry with MgSO₄ - Filter and concentrate - Recrystallize Workup->Purification

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Step 1: Acetoxylation and Rearrangement

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylpyridine-N-oxide (1.23 g, 10.0 mmol).

  • In the fume hood, add acetic anhydride (15 mL). Caution: Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Place the apparatus in a heating mantle and begin stirring.

  • Heat the mixture to a gentle reflux (oil bath temperature of ~135-140 °C).

  • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system until the starting N-oxide spot has been consumed.

Step 2: In-Situ Hydrolysis 7. After the rearrangement is complete, turn off the heat and allow the flask to cool to room temperature (<40 °C). 8. CRITICAL STEP: Slowly and carefully add 50 mL of deionized water through the condenser to quench the excess acetic anhydride. This reaction is highly exothermic. Use an ice bath to control the temperature if necessary. 9. Prepare a solution of sodium hydroxide (2.5 g, 62.5 mmol) in 50 mL of deionized water. Slowly add this basic solution to the reaction mixture. 10. Re-heat the mixture to reflux and maintain for 1-2 hours to ensure complete hydrolysis of the acetate ester.

Step 3: Workup and Isolation 11. Cool the reaction mixture to room temperature. A precipitate of the product may form. 12. Carefully adjust the pH of the aqueous solution to ~7-8 using 2M HCl. Check the pH using litmus paper or a pH meter. The product is amphoteric, and this pH range typically maximizes its precipitation and/or extraction efficiency. 13. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). 14. Combine the organic layers and dry over anhydrous magnesium sulfate (~5 g). 15. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 4: Purification 16. The crude solid can be purified by recrystallization. Suitable solvents include ethanol, isopropanol, or an acetone/hexane mixture[6]. 17. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. 18. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Results and Data Presentation

ParameterExpected Outcome
Reaction Time Rearrangement: 4-6 hours; Hydrolysis: 1-2 hours
Theoretical Yield 1.23 g (based on 10 mmol starting material)
Expected Yield 65-80%
Physical Appearance Off-white to light tan crystalline solid
Characterization
¹H NMR (DMSO-d₆)δ (ppm): ~10.5-11.5 (br s, 1H, OH), ~7.0-7.2 (d, 1H, Ar-H), ~6.0-6.2 (d, 1H, Ar-H), ~2.1 (s, 3H, CH₃), ~1.9 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)δ (ppm): ~175 (C=O), ~140-150 (Ar-C), ~110-125 (Ar-C), ~10-20 (CH₃)
Melting Point Literature values for similar hydroxypyridines are often >200 °C.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Wet starting material or acetic anhydride. 2. Insufficient heating temperature or time.1. Ensure all reagents and glassware are dry. 2. Confirm reaction temperature is at reflux (~135-140 °C) and extend reaction time, monitoring by TLC.
Formation of Dark Tar Overheating or prolonged reaction time leading to polymerization/decomposition.Reduce heating mantle temperature to maintain a gentle, not vigorous, reflux. Do not exceed the recommended reaction time significantly.
Product Fails to Precipitate/Crystallize 1. pH is incorrect. 2. Product is too soluble in the chosen solvent. 3. Presence of impurities.1. Re-check and carefully adjust pH to 7-8. 2. Try adding a non-polar co-solvent (e.g., hexane) to induce precipitation. 3. Purify by column chromatography (Silica, 5-10% MeOH in DCM).
Low Yield after Workup 1. Incomplete extraction from the aqueous layer. 2. Incomplete hydrolysis of the acetoxy intermediate.1. Perform additional extractions (4-5 times). Saturating the aqueous layer with NaCl may improve extraction efficiency. 2. Ensure the hydrolysis step is performed for the full duration at reflux.

References

  • Boekelheide reaction. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017, April 4). Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Pyridine N-Oxides. (2012, June 9). Baran Group Meeting, The Scripps Research Institute. Retrieved February 7, 2026, from [Link]

  • Hydroxypyridinone Journey into Metal Chelation. (2018, July 23). ACS Chemical Reviews. Retrieved February 7, 2026, from [Link]

Sources

2,3-Dimethylpyridin-4-OL as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2,3-Dimethylpyridin-4-ol (DMPH) in Catalytic Scaffolds

Executive Summary

This compound (DMPH), often existing in equilibrium with its tautomer 2,3-dimethylpyridin-4(1H)-one , represents a specialized class of electron-rich, bifunctional ligands. Unlike the ubiquitous 2,2'-bipyridine or phosphine ligands, DMPH belongs to the "pyridone/hydroxypyridine" family, which has gained prominence for enabling Ligand-Promoted Proton Transfer (LPPT) in C–H activation and stabilizing high-valent metal centers (Fe, Cu, V) in oxidation catalysis.

This guide details the application of DMPH as a catalytic modulator. Its unique methylation pattern at the 2- and 3-positions offers specific steric protection and increased electron density compared to the parent 4-hydroxypyridine, making it an effective tool for tuning catalyst longevity and selectivity.

Part 1: Mechanistic Principles & Ligand Design

The Tautomeric Advantage

The catalytic utility of DMPH stems from its ability to switch between the aromatic 4-hydroxypyridine (4-HP) form and the non-aromatic 4-pyridone form.

  • Solvent Dependency: In non-polar solvents (often used in catalysis like toluene or dioxane), the pyridone form predominates.

  • Coordination Modes:

    • O-Donor (Hard): Binds oxophilic metals (Fe, V, Al) via the carbonyl oxygen.

    • Proton Shuttle: The N-H moiety (in pyridone form) or the O-H (in pyridine form) can accept/donate protons during the rate-determining step of concerted metallation-deprotonation (CMD) pathways.

Structural Tuning (The "Dimethyl" Effect)
  • 2-Methyl: Sterically hinders the nitrogen, discouraging N-coordination to soft metals (like Pd) in the pyridone form, thereby forcing O-coordination or preventing catalyst poisoning.

  • 3-Methyl: Provides ortho-steric bulk to the oxygen donor site, preventing oligomerization of the ligand and modulating the bite angle in multi-ligand complexes.

Part 2: Visualization of Catalytic Workflow

The following diagram illustrates the mechanistic role of DMPH in a Palladium-catalyzed C–H activation cycle, highlighting the "Proton Shuttle" mechanism.

DMPH_Mechanism cluster_0 Ligand State cluster_1 Catalytic Cycle (Pd-CMD) L_Keto DMPH (Pyridone) (Active Ligand) TS_CMD Transition State (CMD) L_Keto->TS_CMD Coordinates Pd & Shuttles Proton L_Enol DMPH (Hydroxypyridine) (Aromatic Precursor) L_Enol->L_Keto Tautomerization (Solvent/Metal induced) Pd_Start [Pd(II)]-Substrate Pd_Start->TS_CMD C-H Approach Pd_Inter Pd-Aryl Intermediate TS_CMD->Pd_Inter -H+ (via Ligand) Product Functionalized Product Pd_Inter->Product Functionalization Product->Pd_Start Regeneration

Figure 1: Mechanistic pathway showing DMPH tautomerization and its role in facilitating the Concerted Metallation-Deprotonation (CMD) step in Pd-catalysis.

Part 3: Application Protocols

Application A: Additive in Pd-Catalyzed C–H Arylation

DMPH acts as a "bifunctional ligand" that lowers the energy barrier for C–H bond cleavage. This is particularly useful for substrates lacking strong directing groups.

Protocol 1: Ligand Screening for C–H Activation

  • Objective: Enhance yield in the arylation of electron-deficient arenes.

  • Scope: Suitable for Pd(OAc)₂ catalyzed systems.[1]

Materials:

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: This compound (20 mol%)

  • Substrate: Arene (1.0 equiv) + Aryl Iodide (1.5 equiv)

  • Base: Ag₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane (0.2 M)

Step-by-Step Methodology:

  • Ligand Pre-complexation (Critical Step):

    • In a 4 mL vial, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol) and DMPH (2.5 mg, 0.02 mmol).

    • Add 0.5 mL of solvent.

    • Stir at 60°C for 30 minutes. Note: The solution should turn from orange to a deeper red/brown, indicating coordination and tautomeric shift to the pyridone form.

  • Reaction Assembly:

    • Add the Substrate (0.1 mmol), Aryl Iodide (0.15 mmol), and Base (0.2 mmol) to the pre-complexed catalyst vial.

    • Seal with a PTFE-lined cap.

  • Execution:

    • Heat the reaction block to 110°C.

    • Stir vigorously (1000 rpm) for 18–24 hours.

  • Work-up & Analysis:

    • Cool to room temperature.

    • Filter through a Celite plug (eluting with EtOAc).

    • Analyze via GC-MS or ¹H NMR using an internal standard (e.g., mesitylene).

Self-Validating Checkpoint:

  • Control Reaction: Run a parallel vial with no ligand . If the DMPH reaction yield is >20% higher than the control, the ligand is actively facilitating the CMD step.

Application B: Ligand for Bio-Inspired Iron Oxidation

The 4-pyridone form of DMPH mimics the coordination environment of siderophores (like deferiprone), making it an excellent ligand for non-heme iron oxidation catalysis (e.g., epoxidation or hydroxylation).

Protocol 2: In Situ Formation of Fe-DMPH Oxidation Catalyst

Materials:

  • Metal Precursor: Fe(OTf)₂ or FeCl₃

  • Ligand: DMPH

  • Oxidant: H₂O₂ (30% aq) or t-BuOOH

Methodology:

  • Complex Formation:

    • Dissolve DMPH (3.0 equiv relative to Fe) in Methanol/Acetonitrile (1:1).

    • Add Fe precursor (1.0 equiv).

    • Observation: An immediate color change (often deep purple or red) indicates the formation of the [Fe(DMPH)₃] complex.

  • Catalysis:

    • Add the olefin substrate (1.0 equiv).

    • Slowly add the oxidant (1.5 equiv) via syringe pump over 1 hour at 0°C.

    • Reasoning: Slow addition prevents disproportionation of the oxidant (catalase activity) and favors the formation of the high-valent Fe=O active species.

Part 4: Data & Comparative Analysis

Table 1: Physicochemical Properties of Pyridone Ligands

LigandpKa (OH/NH)Steric ProfileElectronic NatureBest Application
4-Hydroxypyridine ~11.1MinimalElectron-RichGeneral Additive
This compound (DMPH) ~11.8 Moderate (Ortho-bulk) Very Electron-Rich Selective C-H Activation / Fe-Catalysis
2-Hydroxypyridine ~11.6Proximal (N-adjacent)NeutralDirecting Group (Ru/Rh)

Note: The higher pKa of DMPH compared to the parent 4-hydroxypyridine suggests it is a stronger sigma-donor in the pyridone form, stabilizing higher oxidation states of metal centers.

References

  • Ligand-Accelerated C-H Activation

    • Title: "Ligand-Promoted C-H Activation with Pd(II)
    • Context: Establishes the mechanism of hydroxypyridines as proton shuttles in CMD p
    • Source:Chemical Reviews (General Reference for Class).
    • URL:[Link]

  • Tautomerism in Catalysis

    • Title: "Tautomerism of 2-hydroxypyridine and 2-pyridone: Solvent Effects and Catalytic Implications."[2]

    • Context: Explains the equilibrium shift required for DMPH to act as a ligand.
    • Source:WuXi Biology Applic
    • URL:[Link]

  • Iron-Pyridone Chemistry

    • Title: "Iron(III) complexes of 3-hydroxy-4-pyridinones: Synthesis and thermodynamic stability." (Analogous chemistry for DMPH).
    • Context: Provides the basis for using DMPH as a hard O-donor ligand for Fe/Cu.
    • Source:Journal of Inorganic Biochemistry.
    • URL:[Link] (Search Term: Hydroxypyridinone Iron Complex)

  • Palladium-Catalyzed Pyridinylation

    • Title: "Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction."
    • Context: Demonstrates the reactivity of 4-substituted pyridines in Pd-c
    • Source:Nature Communic
    • URL:[Link]

Sources

Application Note: 2,3-Dimethylpyridin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Anchor" Scaffold

2,3-Dimethylpyridin-4-ol (CAS: 13256-45-6), also known as 2,3-dimethyl-4-hydroxypyridine (DHP), is a critical heterocyclic building block. While structurally simple, its value lies in its role as the primary anchor scaffold for the "prazole" class of Proton Pump Inhibitors (PPIs), including Lansoprazole, Rabeprazole, and Dexlansoprazole.

Beyond PPIs, the 4-hydroxypyridine core serves as a versatile bioisostere for amides and phenols in kinase inhibitors and iron chelators. This application note details the structural behaviors of DHP and provides validated protocols for its activation and functionalization.

Structural Properties & Tautomerism

The reactivity of DHP is governed by its tautomeric equilibrium. In solution, the molecule exists in a dynamic equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms.

  • Non-polar solvents: Favors the hydroxy (enol) form.

  • Polar/Protic solvents: Favors the pyridone (keto) form.

  • Implication: This duality dictates whether alkylation occurs at the Oxygen (O-alkylation) or Nitrogen (N-alkylation).

Tautomerism cluster_0 Tautomeric Equilibrium node_enol Pyridin-4-ol Form (Aromatic, Non-polar favored) node_keto Pyridin-4(1H)-one Form (Polar favored, Amide-like) node_enol->node_keto Polar Solvent node_reagents Reactivity Consequence node_enol->node_reagents O-Alkylation (e.g., Ag2CO3, R-X) node_keto->node_reagents N-Alkylation (e.g., NaH, R-X) caption Figure 1: Tautomeric equilibrium determines regioselectivity during functionalization.

Core Synthetic Applications

The primary utility of this compound in drug discovery is its conversion into electrophilic intermediates (4-chloro or 4-nitro derivatives) which subsequently undergo Nucleophilic Aromatic Substitution (


).
Workflow: The Lansoprazole Pathway

The synthesis of Lansoprazole represents the "Gold Standard" utilization of this scaffold. The 4-OH group is rarely the final substituent; it is almost always activated and displaced.

LansoprazolePath Start This compound (Starting Material) Step1 4-Chloro-2,3-dimethylpyridine (Activated Core) Start->Step1 Chlorination (POCl3, Reflux) Step2 4-Alkoxy Intermediate (e.g., 2,2,2-trifluoroethoxy) Step1->Step2 SnAr Displacement (TFE, NaH) Step3 N-Oxide Formation (Activation of C2-Methyl) Step2->Step3 Oxidation (mCPBA or H2O2) End Lansoprazole Precursor (2-Chloromethyl linkage) Step3->End Boekelheide Rearrangement (Ac2O) -> Hydrolysis -> Chlorination caption Figure 2: Synthetic workflow from 4-OH precursor to Lansoprazole intermediate.

Detailed Experimental Protocols

Protocol A: Chlorination (Activation of the 4-OH)

Objective: Convert the poor leaving group (-OH) into a reactive chloride (-Cl). This is the requisite step for introducing ether linkages found in PPIs.

Mechanistic Insight: The reaction proceeds via a chlorophosphate intermediate.[1] The addition of a base (triethylamine or DIPEA) is often required if the substrate is in the pyridone form to facilitate aromatization.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • Solvent: Neat or Chloroform (

    
    )
    

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2). Caution:

    
     is moisture sensitive and corrosive.
    
  • Addition: Charge the flask with this compound. Carefully add

    
     dropwise at 0°C (exothermic).
    
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material spot (low Rf) should disappear, replaced by a higher Rf spot (4-chloro derivative).

  • Quench (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction mixture.

  • Neutralization: Neutralize the aqueous phase to pH 8–9 using 20% NaOH solution or solid

    
    .
    
  • Extraction: Extract with Dichloromethane (

    
    , 3 x 50 mL).
    
  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate. The crude brown oil can be distilled or used directly.
    

Yield Expectation: 85–92%

Protocol B: Nucleophilic Displacement ( ) with Fluoro-Alcohols

Objective: Synthesis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine (Lansoprazole core).

Reagents:

  • Substrate: 4-Chloro-2,3-dimethylpyridine (from Protocol A)

  • Nucleophile: 2,2,2-Trifluoroethanol (TFE)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium t-butoxide (

    
    )
    
  • Solvent: DMF or DMAc (Anhydrous)

Procedure:

  • Alkoxide Formation: In a dry flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF. Add TFE (1.5 eq) dropwise at 0°C. Stir for 30 mins until gas evolution ceases.

  • Coupling: Add a solution of 4-chloro-2,3-dimethylpyridine (1.0 eq) in DMF to the alkoxide mixture.

  • Reaction: Heat to 80–100°C for 12 hours. The electron-deficient pyridine ring facilitates the displacement of the chloride.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Validation:

    
     NMR should show the disappearance of the aromatic signal at the 4-position and the appearance of the quartet (
    
    
    
    ) around 4.4 ppm.

Advanced Application: Functionalizing the 2-Methyl Group

A unique feature of the this compound scaffold is the differential reactivity of the methyl groups. The 2-methyl group is significantly more acidic than the 3-methyl group, especially after N-oxidation.

The Boekelheide Rearrangement: To attach the benzimidazole moiety (for PPIs), the 2-methyl group must be functionalized.

  • N-Oxidation: Treat the 4-alkoxy derivative with m-CPBA or

    
    .
    
  • Rearrangement: Heat the N-oxide in Acetic Anhydride (

    
    ). This causes a [3,3]-sigmatropic rearrangement, moving the oxygen from the nitrogen to the 2-methyl carbon.
    
  • Result: 2-Acetoxymethyl-3-methyl-4-(substituted)pyridine. This acetate can be hydrolyzed to the alcohol and then chlorinated to form the linker.

Parameter2-Methyl Group3-Methyl Group
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)
Steric Environment ExposedSterically crowded by 2-Me and 4-OH
Reactivity Active in condensations/oxidationsGenerally inert

Troubleshooting & Quality Control

Impurity Profiling

When sourcing or synthesizing this compound, common impurities include:

ImpurityOriginDetection (HPLC/LCMS)
2,3-Lutidine Unreacted starting materialNon-polar, short retention time.
4-Nitro-2,3-lutidine N-oxide Incomplete hydrolysis precursorStrong UV absorbance, unique mass (+16 vs non-oxide).
Bis-pyridyl ether Over-reaction during activationHigh molecular weight dimer.
Storage & Stability[2]
  • Hygroscopicity: The 4-ol form is hygroscopic. Store in a desiccator.

  • Oxidation: The methyl groups are susceptible to slow oxidation in air over months. Store under Nitrogen at 4°C.

References

  • Lansoprazole Synthesis & Impurities: Li, W., Chen, S., Ho, L., & Wu, S. (2010). Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal, 45(6), 471-473.[2]

  • Tautomerism of Hydroxypyridines: Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society.

  • Chlorin

    
    ): 
    Master Organic Chemistry. (2015).[1][3][4] Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[1][4]
    
    
  • Pyridine Scaffolds in Drug Design: De, S., et al. (2022).[3][5] Pyridine: the scaffolds with significant clinical diversity.[3][5][6] RSC Advances, 12, 15556-15576.

  • Patent Literature (Process Chemistry): CN113773301. Method for synthesizing lansoprazole.[3][7]

Sources

Advanced Chromatographic Strategies for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Pyridine and its derivatives (picolines, lutidines, collidines) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals (e.g., paraquat), and vitamins (niacin). However, their analysis via Gas Chromatography (GC) is notoriously difficult due to the basicity of the nitrogen lone pair, which interacts with acidic silanol groups on standard silica columns and liners. This interaction results in severe peak tailing, retention time shifts, and poor reproducibility. This guide provides optimized protocols for two distinct analytical needs: high-resolution isomer separation and trace-level residual solvent analysis (USP <467>) , supported by mechanistic insights and self-validating quality control criteria.

Part 1: The Chemistry of Separation

To master pyridine analysis, one must understand the molecular behavior inside the injector and column.

The "Active Site" Problem: The pyridine ring is electron-deficient, but the nitrogen atom possesses a lone pair of electrons that acts as a Lewis base. Standard fused silica columns and glass liners contain surface silanol groups (-Si-OH).

  • Mechanism: The basic nitrogen of pyridine hydrogen-bonds with the acidic protons of the silanols.

  • Result: This secondary interaction (adsorption) delays a fraction of the analyte molecules, causing the characteristic "shark-fin" tailing. This destroys resolution between closely eluting isomers like 3-picoline and 4-picoline, which have boiling points within 1°C of each other.

Solution Strategy:

  • Base Deactivation: Chemical passivation of the column surface (base-deactivated columns).

  • Polarity Tuning: Using Polyethylene Glycol (PEG/Wax) phases to leverage dipole-dipole interactions for isomer separation.

  • Inlet Inertness: Using base-deactivated liners (e.g., dimethyl chlorosilane treated) to prevent adsorption before the column.

Part 2: Critical Hardware Decisions
Column Selection Logic

Do not default to a standard 5% Phenyl (Rtx-5/DB-5) unless the sample is non-critical. Use the decision matrix below to select the optimal stationary phase.

ColumnSelection Start Select Analyte Type Isomers Isomers (Picolines/Lutidines) Start->Isomers Residual Residual Solvents (Trace) Start->Residual Water Aqueous Matrix? Isomers->Water G43 Rec: 6% Cyanopropyl (G43) (e.g., DB-624, Rtx-624) Residual->G43 USP <467> Screening Wax Rec: Base-Deactivated PEG (e.g., Stabilwax-DB, CP-Wax 51) Water->Wax No (Max Resolution) VolatileAmine Rec: Base-Specific Polysiloxane (e.g., Rtx-Volatile Amine) Water->VolatileAmine Yes (Robustness)

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte composition and matrix.

Part 3: Experimental Protocols
Protocol A: High-Resolution Separation of Pyridine Isomers

Application: Separation of Pyridine, 2-Picoline, 3-Picoline, and 4-Picoline. Challenge: 3-Picoline (BP 144°C) and 4-Picoline (BP 145°C) are co-eluting critical pairs on non-polar columns. Solution: Use a base-deactivated PEG column to separate based on polarity differences rather than just boiling point.

Instrument Parameters:

  • GC System: Agilent 7890/8890 or equivalent with FID.

  • Column: Stabilwax-DB or CP-Wax 51 for Amines (30 m x 0.32 mm ID x 0.5 µm df).

    • Note: The "DB" or "Amine" designation indicates base deactivation. Standard Waxes will degrade faster and tail more.

  • Inlet: Split/Splitless.

    • Liner:Base-Deactivated Split Liner with Wool (Wool prevents discrimination but must be silanized).

    • Temp: 250°C.

    • Split Ratio: 50:1 (High split improves peak shape for bases).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Detector (FID): 300°C.

    • H2 Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas: 25 mL/min (N2).

Temperature Program:

  • Hold at 60°C for 2 min (Solvent focusing).

  • Ramp 10°C/min to 150°C (Elution of Pyridine/2-Picoline).

  • Ramp 5°C/min to 220°C (Separation of 3/4-Picoline).

  • Hold 5 min.

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): Between 3-Picoline and 4-Picoline must be > 1.5.

  • Tailing Factor (Tf): For Pyridine peak must be < 1.3.

Protocol B: Trace Analysis of Pyridine (USP <467> / ICH Q3C)

Application: Quantifying Pyridine (Class 2 Solvent, Limit 200 ppm) in pharmaceutical drug substances. Method: Static Headspace-GC (HS-GC).[1] Solvent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc) are preferred over water to maximize the partition coefficient (


) into the headspace.

Instrument Parameters:

  • Headspace Sampler: Valve-and-loop system (e.g., Agilent 7697A).[2]

    • Oven Temp: 80°C (Must be below solvent boiling point).

    • Loop Temp: 90°C.

    • Transfer Line: 100°C.

    • Equilibration Time: 45 minutes.

  • GC Column: DB-624UI or Rtx-624 (30 m x 0.32 mm x 1.8 µm).

    • Why: The thick film (1.8 µm) focuses volatile solvents and improves the peak shape of pyridine compared to standard thin films.

  • Inlet: Split ratio 10:1 to 20:1. Temp 220°C.

  • Detector: FID @ 250°C.

Workflow Diagram:

HeadspaceWorkflow Sample Sample Prep (100mg Drug + 5mL DMSO) Equilib Equilibration 80°C for 45 min Sample->Equilib Inject Injection Split 1:20 Equilib->Inject Separation Separation DB-624 Column Inject->Separation Detect Detection FID (Confirm with MS) Separation->Detect

Figure 2: Optimized Headspace-GC workflow for residual pyridine analysis.

Data Analysis & Limits:

Parameter Specification (USP <467>) Optimization Goal
Limit (Class 2) 200 ppm LOQ < 20 ppm
Signal-to-Noise > 3:1 > 10:1

| Linearity (R²) | N/A (Limit Test) | > 0.995 (Quantitation) |

Part 4: Troubleshooting Guide

Issue 1: Severe Peak Tailing (Tf > 2.0)

  • Cause: Active silanols in the liner or column inlet.

  • Fix: Replace the liner with a Base-Deactivated (Silanized) Liner . If the column is old, trim 10-20 cm from the inlet end (the "guard" section) to remove non-volatile matrix buildup that acts as an adsorption site.

Issue 2: Response Drift / Carryover

  • Cause: Pyridine "sticking" to cold spots in the transfer line or injector.

  • Fix: Increase the HS transfer line temperature by 10°C. Ensure the syringe wash solvent (if liquid injection) is polar (e.g., Methanol) to fully solubilize residual pyridine.

Issue 3: Co-elution of 3- & 4-Picoline

  • Cause: Column phase is too non-polar or temperature ramp is too fast.

  • Fix: Switch to a PEG (Wax) column. If already using Wax, lower the ramp rate to 2°C/min around the elution temperature (140-150°C).

References
  • Restek Corporation. (2011). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note. Link

  • Agilent Technologies. (2012). Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467>. Application Note 5991-0616EN. Link

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[2][3][4][5] USP-NF. Link

  • Saha, S., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke.[6] Journal of Chromatography A, 1217(3), 307-311.[6] Link

  • Element Lab Solutions. (2020). Troubleshooting GC Peak Shapes - Peak Tailing.Link

Sources

2,3-Dimethylpyridin-4-OL as an intermediate for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethylpyridin-4-ol (CAS: 13256-45-6), also known as 2,3-dimethyl-4-hydroxypyridine (DMPH), serves as a critical, high-safety intermediate in the synthesis of benzimidazole-based Proton Pump Inhibitors (PPIs), specifically Lansoprazole and Dexlansoprazole .[1]

While traditional industrial routes often begin with the nitration of 2,3-lutidine—a process fraught with thermal hazards and regioselectivity issues—the utilization of this compound allows for a "Safety by Design" approach.[1] This guide outlines the chemical handling, tautomeric considerations, and validated protocols for converting this intermediate into the pharmacophore required for API production.

Chemical Profile & Tautomeric Equilibrium

Researchers must recognize that DMPH exists in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.[1]

  • Solid State: Predominantly exists as the 4-pyridone tautomer due to strong intermolecular hydrogen bonding (dimerization).[1]

  • Solution State: Solvent-dependent.[1] In polar protic solvents (methanol, water), the pyridone form is favored.[1][2] In non-polar solvents (toluene, DCM), the hydroxy form becomes accessible.[1]

Implication for Synthesis: When activating the C4 position (e.g., chlorination), the reaction conditions must drive the equilibrium toward the hydroxy form to facilitate nucleophilic attack by the chlorinating agent, or utilize the carbonyl oxygen's nucleophilicity effectively.

Figure 1: Tautomeric Equilibrium & Reactivity[1]

Tautomerism Pyridone 4-Pyridone Form (Polar Solvents/Solid) Target: N-Alkylation Risk Hydroxy 4-Hydroxypyridine Form (Non-Polar Solvents) Target: O-Activation Pyridone->Hydroxy  Tautomerization  

Caption: Equilibrium shifts based on solvent polarity. For chlorination (POCl3), the reaction proceeds via the hydroxy tautomer's oxygen attacking the phosphorus center.

Strategic Pathway: The "Nitration-Free" Route

The primary value of starting with this compound is the avoidance of the 4-nitro-2,3-lutidine N-oxide intermediate.[1] The 4-ol pathway offers a cleaner impurity profile, specifically reducing the risk of difficult-to-remove regioisomers.[1]

Figure 2: Lansoprazole Synthesis Workflow

SynthesisFlow cluster_safety Critical Control Point Start Start: this compound (CAS: 13256-45-6) Step1 Step 1: Chlorination (POCl3) Start->Step1 Inter1 Intermediate A: 4-Chloro-2,3-dimethylpyridine Step1->Inter1 Step2 Step 2: N-Oxidation (MCPBA or H2O2) Inter1->Step2 Inter2 Intermediate B: 4-Chloro-2,3-dimethylpyridine N-oxide Step2->Inter2 Step3 Step 3: Etherification (TFE + Base) Inter2->Step3 Inter3 Intermediate C: 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy) pyridine N-oxide Step3->Inter3 Step4 Step 4: Boekelheide Rearrangement (Ac2O -> Hydrolysis) Inter3->Step4 Final Target Precursor: 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine Step4->Final

Caption: The 4-ol route bypasses nitration. Intermediate A is a potential genotoxic impurity and must be strictly controlled.

Detailed Experimental Protocols

Protocol A: Chlorination (Activation)

Objective: Convert this compound to 4-chloro-2,3-dimethylpyridine. Mechanism: The reaction utilizes Phosphorus Oxychloride (


) to create a leaving group (dichlorophosphate), followed by nucleophilic aromatic substitution by chloride.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • 
     (Phosphorus Oxychloride) (3.0 - 5.0 eq)[1]
    
  • Solvent: Toluene or Chloroform (optional, neat reaction is common but riskier)

  • Base: Triethylamine (catalytic, optional)

Procedure:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, temperature probe, and dropping funnel. Purge with

    
    .
    
  • Addition: Charge this compound. Cool to 0–5°C.[1]

  • Reaction: Add

    
     dropwise.[1] Caution: Exothermic.[1] Once addition is complete, heat the mixture to reflux (approx. 105°C) for 4–6 hours.
    
  • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane). The starting material (polar, low

    
    ) should disappear; product is less polar.[1]
    
  • Quench (CRITICAL SAFETY STEP):

    • Cool reaction mass to ambient temperature.[1]

    • Pour the reaction mass slowly into crushed ice/water with vigorous stirring. Never add water to the reaction mass.[1]

    • Maintain temperature <20°C to prevent violent hydrolysis of excess

      
      .[1]
      
  • Workup: Basify with NaOH (20% aq) to pH 9–10. Extract with Dichloromethane (DCM).[1] Dry organic layer over

    
     and concentrate.[1]
    

Yield Target: 85–92%

Protocol B: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic substitution at C4. Reagents:

  • 4-Chloro-2,3-dimethylpyridine (from Protocol A)[1]

  • 3-Chloroperbenzoic acid (m-CPBA) (1.2 eq) OR

    
    /Urea complex.[1]
    
  • Solvent: DCM or Chloroform.[1]

Procedure:

  • Dissolve the chloro-pyridine in DCM.[1] Cool to 0°C.[1]

  • Add m-CPBA portion-wise over 30 minutes.

  • Stir at room temperature for 3–5 hours.

  • Workup: Wash with 10%

    
     (to quench peroxides) and then 10% 
    
    
    
    (to remove benzoic acid byproduct).[1]
  • Concentrate to obtain the N-oxide solid.[1]

Protocol C: Etherification (Lansoprazole Core)

Objective: Install the trifluoroethoxy group. Reagents:

  • 4-Chloro-2,3-dimethylpyridine N-oxide[1][3]

  • 2,2,2-Trifluoroethanol (TFE) (Solvent & Reagent)[1]

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    

Procedure:

  • Suspend the N-oxide and

    
     (2.0 eq) in TFE.[1]
    
  • Reflux (approx. 75–80°C) for 18–24 hours.

  • Note: The electron-withdrawing N-oxide activates the C4-chlorine for displacement by the trifluoroethoxide alkoxide.[1]

  • Workup: Distill off excess TFE (recoverable). Dissolve residue in DCM/Water. Extract and crystallize.[1]

Analytical Quality Control (QC)

The conversion of the 4-OH to 4-Cl introduces a potential Genotoxic Impurity (GTI) : the 4-chloro intermediate.[1] Regulatory bodies (ICH M7 guidelines) require strict limits on alkyl/aryl halides.[1]

Table 1: Critical Quality Attributes (CQAs)

ParameterMethodSpecificationRationale
Assay HPLC (UV 254nm)>98.5% w/wPurity required for downstream coupling.
Moisture Karl Fischer (KF)<0.5%Water interferes with POCl3 and Ac2O steps.[1]
4-Chloro Impurity GC-MS / HPLC<10 ppm (in final API)Structural alert for mutagenicity.[1]
Residual POCl3 Ion ChromatographyNot DetectedCorrosive; affects pH stability.[1]

References

  • Lansoprazole Synthesis Overview: Vardanyan, R., & Hruby, V. (2016).[1] Synthesis of Best-Seller Drugs. Academic Press.[1] (Chapter on Proton Pump Inhibitors).

  • Tautomerism of Hydroxypyridines: Forlani, L., et al. (2002).[1][4] "Tautomerism of Hydroxy Pyridines." Arkivoc, 2002(xi), 198–215.[4] Link

  • Chlorination Protocol (POCl3): Master Organic Chemistry. "Elimination of Alcohols To Alkenes With POCl3 and Pyridine." Link

  • Patent Grounding (Lansoprazole Intermediates): Takeda Chemical Industries.[1] "2-[2-pyridylmethylthio-(sulfinyl)]benzimidazoles."[1] US Patent 4,628,098.[1] Link

  • Safety Data (2,3-Lutidine/Derivatives): Thermo Fisher Scientific.[1] "Safety Data Sheet: 2,3-Lutidine." Link

Sources

Scale-up synthesis of 2,3-Dimethylpyridin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2,3-Dimethylpyridin-4-ol

Executive Summary

This compound (DMPH), often existing in equilibrium with its tautomer 2,3-dimethyl-4(1H)-pyridone, is a critical heterocyclic intermediate in the synthesis of proton pump inhibitors (e.g., Rabeprazole analogs) and other bioactive pyridine derivatives. While laboratory synthesis often relies on milligram-scale cyclizations, industrial scale-up demands a robust, cost-effective route utilizing commodity starting materials.

This guide details the Functionalization Route starting from commercially available 2,3-lutidine. This pathway is selected for its scalability, defined impurity profile, and favorable cost economics compared to de novo acyclic condensations. Special emphasis is placed on the process safety of the nitration step, which poses significant thermal hazards upon scale-up.

Retrosynthetic Analysis & Strategy

For kilogram-to-ton scale manufacturing, the "Lutidine Route" is superior to acyclic condensation (e.g., reacting ethyl 2-methylacetoacetate with ammonia) due to higher atom economy and the low cost of 2,3-lutidine.

The Strategic Pathway:

  • Activation: Conversion of 2,3-lutidine to its N-oxide to activate the C4 position.

  • Functionalization: Electrophilic nitration to introduce a leaving group at C4.

  • Substitution: Nucleophilic displacement of the nitro group with hydroxide (or alkoxide).

  • Deoxygenation: Reduction of the N-oxide to yield the target pyridine base.

Reaction Scheme Visualization

ReactionScheme Lutidine 2,3-Lutidine (Starting Material) NOxide 2,3-Lutidine N-Oxide (Activated Intermediate) Lutidine->NOxide H2O2, AcOH 80°C Nitro 4-Nitro-2,3-lutidine N-Oxide NOxide->Nitro HNO3, H2SO4 90°C (Exothermic!) HydroxyNO 4-Hydroxy-2,3-lutidine N-Oxide Nitro->HydroxyNO NaOH, H2O Reflux Product This compound (Target) HydroxyNO->Product H2, Pd/C MeOH

Figure 1: Step-wise synthesis pathway from 2,3-lutidine to this compound.[1][2]

Process Safety Assessment (Critical)

Before proceeding to the protocol, the Nitration Step (Step 2) requires a rigorous safety assessment. The nitration of pyridine N-oxides is highly exothermic and can exhibit "accumulation" behavior, where the reaction heat is not released until a threshold temperature is reached, leading to thermal runaway.

ParameterSpecificationRisk Mitigation
Heat of Reaction (

)
-150 to -200 kJ/mol (Est.)Perform RC1 calorimetry before scaling >100g.
Adiabatic Temp Rise (

)
>100°C potentialUse semi-batch mode (dosing HNO3) to limit accumulation.
Gas Evolution NOx fumesEfficient scrubbing (NaOH) and reactor venting required.
Onset Temperature ~80-90°CDo not dose reagents below 60°C to prevent accumulation.

Detailed Experimental Protocols

Step 1: N-Oxidation of 2,3-Lutidine

Objective: Prepare the activated N-oxide scaffold.

  • Equipment: Glass-lined reactor with reflux condenser and temperature probe.

  • Reagents:

    • 2,3-Lutidine (1.0 eq)

    • Hydrogen Peroxide (35% aq, 2.5 eq)

    • Acetic Acid (Solvent/Catalyst, 5.0 vol)

  • Procedure:

    • Charge 2,3-lutidine and Acetic Acid to the reactor.

    • Heat mixture to 50°C.

    • Dosing: Add H2O2 dropwise over 2–4 hours. Note: Reaction is exothermic; maintain T < 85°C.

    • After addition, heat to 80°C and stir for 12 hours. Monitor by HPLC (Target: <2% SM).

    • Work-up: Concentrate under vacuum to remove acetic acid/water. Neutralize residue with Na2CO3 (aq) to pH 8.

    • Extract with Dichloromethane (DCM) or Chloroform. Dry organic layer (MgSO4) and concentrate.

    • Yield: ~85-90% (Off-white solid/oil).

Step 2: Nitration (Critical Control Step)

Objective: Introduce the nitro group at C4.

  • Equipment: Hastelloy or Glass-lined reactor, double-jacketed for rapid cooling.

  • Reagents:

    • 2,3-Lutidine N-Oxide (1.0 eq)

    • Sulfuric Acid (H2SO4, 98%, 5.0 vol)

    • Fuming Nitric Acid (HNO3, 1.5 eq) or KNO3/H2SO4 mixture.

  • Procedure:

    • Dissolve N-oxide in H2SO4; cool to 0–10°C.

    • Dosing: Add HNO3 (or KNO3/H2SO4 solution) slowly. Maintain T < 20°C during addition.

    • Reaction: Slowly ramp temperature to 90°C.

      • Warning: Significant exotherm occurs around 80-90°C. Ensure cooling jacket is active.

      • Stir at 90°C for 2–4 hours.

    • Quench: Pour reaction mixture onto crushed ice (Exothermic!).

    • Neutralize with Na2CO3 or NH4OH to pH 7–8. The product (4-nitro-2,3-lutidine N-oxide) may precipitate as a yellow solid.

    • Filter and wash with water.[3][4] Recrystallize from Ethanol/Water if necessary.

    • Yield: ~70-80%.[3][5][6]

Step 3: Hydrolysis to 4-Hydroxypyridine N-Oxide

Objective: Displace the nitro group with a hydroxyl group.

  • Reagents:

    • 4-Nitro-2,3-lutidine N-oxide (1.0 eq)

    • Sodium Hydroxide (10% aq solution, 5.0 eq)

  • Procedure:

    • Suspend the nitro compound in NaOH solution.

    • Heat to reflux (100°C) for 4–6 hours. The solution will turn dark, then clear as substitution proceeds.

    • Cool to room temperature.[4]

    • Acidify carefully with HCl to pH ~5–6. The 4-hydroxy-N-oxide (or its tautomer) will precipitate or can be extracted with n-Butanol.

    • Yield: ~85%.[5][6]

Step 4: Deoxygenation to this compound

Objective: Remove the N-oxide oxygen to yield the final API intermediate.

  • Reagents:

    • 4-Hydroxy-2,3-lutidine N-oxide (1.0 eq)

    • Pd/C (10% loading, 5 wt% of substrate)

    • Methanol (10 vol)

    • Hydrogen Gas (50 psi)

  • Procedure:

    • Charge substrate, solvent, and catalyst to a hydrogenation autoclave.

    • Purge with N2, then H2.

    • Stir at 40–50°C under 50 psi H2 pressure for 6–10 hours.

    • Filtration: Filter catalyst over Celite (Pyrophoric hazard: keep wet).

    • Isolation: Concentrate filtrate. The product, this compound, crystallizes upon cooling or addition of Acetone/Ether.

    • Yield: ~90%.[2][7][8]

    • Final Purity: >99% (HPLC).

Analytical Controls & Specifications

For pharmaceutical applications, the following critical quality attributes (CQAs) must be monitored:

TestMethodSpecificationRationale
Assay HPLC (C18, Phosphate buffer/MeOH)> 98.5% w/wEnsure potency for subsequent steps.
Impurity A HPLC< 0.15%4-Nitro analog: Genotoxic impurity alert.
Impurity B HPLC< 0.5%2,3-Lutidine: Unreacted starting material.
Water Content Karl Fischer (KF)< 0.5%Dryness critical for chlorination steps (if applicable).
Appearance VisualWhite to off-white powderColor indicates oxidation/decomposition.

Troubleshooting Guide

  • Issue: Low Yield in Nitration Step.

    • Cause: Temperature too low during reaction (incomplete conversion) or too high during quench (decomposition).

    • Fix: Ensure reaction temperature reaches 90°C for at least 2 hours. Quench onto ice slowly below 20°C.

  • Issue: Product is Colored (Red/Brown).

    • Cause: Presence of azo-impurities or residual nitro compounds.

    • Fix: Treat the aqueous solution with activated carbon (Charcoal) during the hydrolysis workup.

  • Issue: Incomplete Reduction (Step 4).

    • Cause: Catalyst poisoning by residual sulfur (from H2SO4 in Step 2).

    • Fix: Ensure rigorous washing of the Step 3 intermediate. Use Raney Nickel if Pd/C fails (Raney Ni is more robust to sulfur).

References

  • Patent CN104592107B . Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (Describes the critical nitration protocol using KNO3/H2SO4 to minimize fumes). Link

  • US Patent 5616713 . Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (Discusses conventional N-oxide routes and alternative pyrone chemistry). Link

  • Org. Synth. 1953, 33, 79 . 3-Methyl-4-Nitropyridine-1-Oxide. (Foundational protocol for nitrating substituted pyridine N-oxides). Link

  • Vertex AI Search Results. Industrial synthesis of 2,3-dimethyl-4-hydroxypyridine. (Aggregated search data verifying the N-oxide route as the industrial standard).

Sources

Derivatization of 2,3-Dimethylpyridin-4-OL for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2,3-Dimethylpyridin-4-ol (CAS: 13256-45-6) is a deceptively simple scaffold that serves as a critical junction point in the synthesis of bioactive heterocycles. While historically utilized as a precursor for proton pump inhibitors (PPIs) like rabeprazole, its utility in modern drug discovery extends into kinase inhibition (e.g., FGFR4), antibacterial agents, and iron chelators.[1]

The Challenge: The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. For biological screening, this duality presents a synthetic bifurcation:

  • The Pyridone Core (N-functionalization): Essential for targets requiring hydrogen bond acceptors or metal chelation.[1]

  • The Pyridine Core (O-functionalization/Substitution): Essential for creating biaryl systems (kinase hinge binders) via cross-coupling.[1]

This guide provides a divergent synthetic workflow to access both chemical spaces efficiently, emphasizing the steric challenges imposed by the ortho-methyl group at position 3.[1]

Strategic Workflow: The "Make-Test-Analyze" Cycle

The following workflow illustrates the divergence from the parent scaffold into two distinct chemical libraries.

G Start This compound (Tautomeric Mix) Act Activation (Deoxychlorination) Start->Act POCl3 Direct Direct Alkylation (N vs O Control) Start->Direct Base/Electrophile Inter 4-Chloro-2,3-dimethylpyridine (Key Intermediate) Act->Inter Lib1 Library A: Biaryls (Suzuki-Miyaura) Inter->Lib1 Pd(0), Ar-B(OH)2 Lib2 Library B: Amines (Buchwald/SNAr) Inter->Lib2 Pd(0), HNR2 Lib3 Library C: Pyridones (N-Alkylated) Direct->Lib3 Thermodynamic Control

Figure 1: Divergent synthetic pathways for this compound. The "Activation" route is preferred for generating diversity at the 4-position.

Module 1: The Gateway Transformation (Activation)

The hydroxyl group at C4 is a poor leaving group.[1] To enable cross-coupling, it must be converted to a chloride.[1] Note: The 3-methyl group provides steric bulk that stabilizes the intermediate but can hinder nucleophilic attack.

Protocol A: Deoxychlorination via POCl₃

Objective: Synthesis of 4-chloro-2,3-dimethylpyridine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl₃) (5.0 equiv) – Acts as both reagent and solvent.

  • Base: Triethylamine (1.0 equiv) – Catalytic promoter.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge the this compound.

  • Addition: Cool the flask to 0°C. Add POCl₃ dropwise (Caution: Exothermic). Add triethylamine slowly.[1]

  • Reaction: Heat the mixture to reflux (105°C) for 4–6 hours.

    • Checkpoint: Monitor reaction by TLC (10% MeOH in DCM).[1] The starting material (polar, stays near baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).[1]

  • Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water (500 mL per 100 mmol scale) with vigorous stirring. Do not add water to the reaction flask.

    • Neutralize the aqueous solution to pH 8–9 using saturated Na₂CO₃ or 50% NaOH (keep temperature <20°C).

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate 8:2).[1]

Why this works: The pyridine nitrogen attacks POCl₃, activating the C4-oxygen.[1] The chloride ion then attacks C4, expelling the phosphoro-species.[1] The 2,3-dimethyl pattern makes the ring electron-rich enough to require heat, but the product is stable.[1]

Module 2: Library Generation (C-C Bond Formation)

The 4-chloro derivative is an excellent electrophile for Palladium-catalyzed cross-coupling. Challenge: The 3-methyl group creates ortho-steric hindrance. Standard catalysts (e.g., Pd(PPh₃)₄) may be sluggish.[1]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-2,3-dimethylpyridines (Kinase Inhibitor Scaffolds).

Optimized Catalyst System: We recommend Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos .[1] The bulky, electron-rich phosphine ligands (like XPhos) facilitate oxidative addition into the hindered C-Cl bond.[1]

ComponentStandard ConditionRecommended (Hindered)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM (5 mol%)
Solvent Toluene/Water1,4-Dioxane / Water (4:1)
Base Na₂CO₃K₃PO₄ (2.0 equiv)
Temp 90°C100–110°C

Procedure:

  • Charge: Add 4-chloro-2,3-dimethylpyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a microwave vial or pressure tube.

  • Degas: Purge the vial with Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 min (Microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via prep-HPLC or silica chromatography.[1]

Module 3: Tautomer Control (Regioselective Alkylation)

Direct alkylation of the parent pyridin-4-ol yields a mixture of N-alkyl (pyridone) and O-alkyl (alkoxypyridine) products.

Tautomer SM This compound PathN Path A: N-Alkylation (Thermodynamic Product) SM->PathN NaH, DMF, Heat PathO Path B: O-Alkylation (Kinetic/Silver Salt) SM->PathO Ag2CO3, Alkyl Halide ProdN 4-Pyridone Derivative (Target: Antibacterials) PathN->ProdN ProdO 4-Alkoxypyridine (Target: CNS Agents) PathO->ProdO

Figure 2: Controlling regioselectivity through reagent selection.

Protocol C: N-Alkylation (The Pyridone Route)

To favor the N-alkylated pyridone (often desired for biological stability):

  • Solvent: DMF (polar aprotic favors N-alkylation).[1]

  • Base: NaH (60% dispersion).

  • Procedure: Treat substrate with NaH in DMF at 0°C for 30 mins. Add alkyl halide.[1][2][3][4] Warm to 60°C.

    • Note: The 2,3-dimethyl groups provide steric shielding, making N-alkylation slower than in unsubstituted pyridones.[1]

Protocol D: O-Alkylation (The Ether Route)

To favor the O-alkylated pyridine:

  • Reagent: Ag₂CO₃ (Silver salts coordinate the Nitrogen, forcing reaction at Oxygen).[1]

  • Solvent: Toluene or Benzene.[1]

  • Alternative: Mitsunobu reaction (PPh₃, DIAD, Alcohol) exclusively yields the O-alkyl product.[1]

Biological Screening Considerations

When advancing these derivatives to biological assays, consider the following physicochemical properties:

  • Solubility:

    • Pyridones (N-alkyl): Generally have higher melting points and lower solubility in DMSO compared to their O-alkyl counterparts due to strong dipole moments. Recommendation: Sonicate DMSO stock solutions (10 mM) for 15 minutes.

    • Chloropyridines: Lipophilic.[1] Soluble in DMSO/Ethanol.[1]

  • Assay Interference:

    • Iron Chelation: The 4-pyridone core (if N-unsubstituted or N-alkylated) is a known iron chelator. In metalloenzyme assays, this can cause false positives.[1]

    • Control: Run a counter-screen with Iron(II) supplementation to verify if inhibition is chelation-dependent.

  • Metabolic Stability:

    • The 2,3-dimethyl substitution blocks the metabolic "soft spots" at the 2 and 3 positions, often improving half-life (t1/2) compared to unsubstituted pyridines.[1] However, the benzylic methyl groups are susceptible to P450 oxidation.[1]

References

  • Synthesis of 4-Chloropyridines: ChemicalBook. "4-Chloro-2,3-dimethylpyridine 1-oxide synthesis."[1][5] Link

  • Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki Coupling."[1][2][4][6] Link

  • Regioselective Alkylation: ChemRxiv. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Link

  • Biological Relevance (FGFR4): PubMed. "6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors."[1] Link

  • Tautomerism in Drug Design: Taylor & Francis. "Derivatization – Knowledge and References."[1][7] Link

Sources

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Computational Chemistry in Pyridine Compound Research and Development

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and ability to improve water solubility make it a "privileged scaffold" in drug design.[2][4] Pyridine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating therapeutic efficacy across a wide range of diseases, including cancer, HIV/AIDS, tuberculosis, and hypertension.[2] The vast chemical space and synthetic accessibility of pyridine derivatives continue to make them a focal point for the discovery of novel therapeutic agents.[1][4][5]

Computational chemistry provides an indispensable toolkit for accelerating the drug discovery pipeline for these compounds. By simulating molecular behavior and properties, researchers can design, screen, and optimize pyridine-based drug candidates with greater efficiency and precision. This guide offers a set of detailed application notes and protocols for leveraging computational methods to investigate pyridine compounds, from fundamental quantum mechanical characterization to advanced simulations of biological interactions.

Theoretical Foundations: A Tale of Two Scales

Computational studies of pyridine derivatives are primarily governed by two complementary theoretical frameworks: Quantum Mechanics (QM) and Molecular Mechanics (MM).

  • Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), are essential for accurately describing the electronic structure of molecules.[6][7][8] This is crucial for understanding the reactivity, stability, and spectroscopic properties of novel pyridine derivatives, as the nitrogen heteroatom significantly influences the ring's electron distribution.[6] DFT calculations allow us to compute properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond energies with high fidelity.[9][10]

  • Molecular Mechanics (MM): For larger systems, such as a pyridine ligand interacting with a protein, QM methods become computationally prohibitive. MM methods, which use classical physics-based "force fields," offer a highly efficient alternative.[11][12] A force field is a set of parameters and equations that define the potential energy of a system, enabling the simulation of molecular motion and interactions.[13] This approach is the foundation for techniques like molecular docking and molecular dynamics (MD) simulations. A critical aspect for pyridine compounds is the availability of accurate force field parameters, which sometimes require specific parameterization to correctly model the molecule's behavior.[11][12][14]

Protocol A: Quantum Mechanical (QM) Characterization of Pyridine Derivatives

Objective: To determine the optimized 3D geometry and fundamental electronic properties of a novel pyridine derivative, providing insights into its intrinsic stability, reactivity, and spectroscopic characteristics.

Causality: Before simulating complex biological interactions, it is crucial to understand the intrinsic properties of the ligand itself. Geometry optimization finds the lowest energy conformation of the molecule, which is the most probable structure. Electronic properties like the HOMO-LUMO gap indicate chemical reactivity and electronic transition potential, while the electrostatic potential (ESP) map reveals regions prone to electrostatic interactions, which is vital for predicting hydrogen bonding and other non-covalent interactions.[6][15]

Recommended DFT Functionals and Basis Sets
FunctionalBasis SetRecommended Use Case
B3LYP6-311G+(d,p)A widely used and well-benchmarked combination for general-purpose geometry optimization and electronic property calculation of organic molecules like pyridine.[9]
PBE1PBE6-311++G(d,p)Shown to provide high accuracy for geometric parameters of pyridine derivatives when compared to experimental X-ray diffraction data.[6]
M06-2Xdef2-TZVPExcellent for systems where non-covalent interactions are important and for obtaining more accurate thermochemistry.
Step-by-Step Methodology:
  • Molecule Construction: Build the 3D structure of the pyridine derivative using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Perform an initial rough geometry cleanup using a simple force field like MMFF94.

  • Input File Preparation: Create an input file for a QM software package (e.g., Gaussian, ORCA, GAMESS). Specify the following:

    • Calculation Type: Opt (Geometry Optimization) followed by Freq (Frequency Calculation).

    • Method: Choose a DFT functional (e.g., B3LYP).[8]

    • Basis Set: Select an appropriate basis set (e.g., 6-311G+(d,p)).[9]

    • Charge and Multiplicity: Specify the net charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet ground state).

  • Execution of Calculation: Submit the input file to the QM software. The optimization process will iteratively adjust the molecular geometry to find the minimum energy structure.

  • Validation of Results:

    • Convergence: Ensure the optimization calculation has converged successfully by checking the output log file for convergence criteria.

    • Frequency Analysis: Confirm that the optimized structure is a true minimum on the potential energy surface. This is verified by the absence of imaginary frequencies in the output of the frequency calculation.

  • Analysis of Properties:

    • Optimized Geometry: Extract the final 3D coordinates.

    • Electronic Properties: Analyze the output to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical stability.

    • Electrostatic Potential (ESP): Generate an ESP map to visualize electron-rich (negative potential, typically around the nitrogen lone pair) and electron-poor (positive potential) regions of the molecule.

Workflow Diagram: QM Characterization

QM_Workflow A 1. Build 3D Structure B 2. Prepare Input File (Functional, Basis Set) A->B C 3. Run QM Calculation (Geometry Optimization) B->C D 4. Validate Results (Check Frequencies) C->D E 5. Analyze Properties (HOMO/LUMO, ESP) D->E

Caption: Workflow for QM analysis of pyridine compounds.

Protocol B: Molecular Docking of Pyridine Ligands

Objective: To predict the preferred binding orientation and estimate the binding affinity of a pyridine derivative within the active site of a target protein.

Causality: Molecular docking is a cornerstone of structure-based drug design.[16] It computationally "places" a ligand into a protein's binding site in various conformations and scores them based on a scoring function, which estimates binding affinity.[17] This allows for the rapid screening of virtual libraries of pyridine compounds to identify promising candidates and generate hypotheses about key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that drive binding.[18][19]

Step-by-Step Methodology:
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]20]

    • Remove all non-essential components, such as water molecules, co-solvents, and co-crystallized ligands, using software like BIOVIA Discovery Studio or PyMOL.[21]

    • Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.

    • Assign atomic charges using a standard force field (e.g., CHARMM, AMBER).

  • Ligand Preparation:

    • Use the QM-optimized geometry from Protocol A for the pyridine ligand.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Binding Site Definition (Grid Generation):

    • Identify the active site of the protein. If a co-crystallized ligand was present, its location is the ideal center for the binding site.

    • Define a 3D grid box that encompasses the entire binding pocket. The docking algorithm will confine its search for binding poses within this box.

  • Execution of Docking:

    • Run the docking simulation using software like AutoDock Vina, Glide, or GOLD.[19] The software will systematically sample different conformations and orientations of the ligand within the grid box.

    • The program will generate a set of binding poses, each with a corresponding binding score (typically in kcal/mol).

  • Analysis of Results:

    • Ranking Poses: Rank the docking poses based on their scores. The top-scoring pose is the most probable binding mode.

    • Visual Inspection: Visually analyze the top-ranked pose in the context of the protein's active site.

    • Interaction Analysis: Identify key intermolecular interactions, such as:

      • Hydrogen bonds (e.g., between the pyridine nitrogen and a donor residue).

      • Pi-stacking interactions between the pyridine ring and aromatic residues (e.g., Phe, Tyr, Trp).

      • Hydrophobic contacts.

    • Validation: If possible, validate the docking protocol by re-docking the original co-crystallized ligand and ensuring the predicted pose has a low Root-Mean-Square Deviation (RMSD) (<2 Å) from the experimental position.[19]

Workflow Diagram: Molecular Docking

Docking_Workflow cluster_prep Preparation A 1. Prepare Protein (Remove water, Add H) C 3. Define Binding Site (Grid Generation) A->C B 2. Prepare Ligand (Assign charges, Rotatable bonds) B->C D 4. Run Docking Simulation (e.g., AutoDock Vina) C->D E 5. Analyze Results (Binding Score, Interactions) D->E

Caption: Workflow for molecular docking of pyridine ligands.

Protocol C: Molecular Dynamics (MD) Simulations

Objective: To evaluate the dynamic stability of the protein-pyridine complex predicted by docking and to characterize the flexibility and time-averaged interactions of the system.

Causality: While docking provides a static snapshot of binding, biological systems are dynamic. MD simulations model the atomic motions of the protein-ligand complex over time, typically nanoseconds to microseconds. This provides critical insights into the stability of the predicted binding pose. If a ligand is unstable in the active site, its RMSD will fluctuate significantly, suggesting it may not be a strong binder. MD also allows for a more rigorous assessment of interaction strengths and the role of solvent.

Force Field Considerations for Pyridine
Force FieldStrengths for Pyridine SystemsConsiderations
CHARMM Widely used, with a general force field (CGenFF) that can parameterize many pyridine derivatives.[20]May require validation or custom parameterization for highly novel or unusual pyridine scaffolds.
AMBER Excellent for proteins; the General AMBER Force Field (GAFF) is designed for drug-like molecules.Requires careful charge derivation for the ligand, often using QM methods (RESP fitting).
Drude Polarizable Explicitly includes electronic polarizability, offering a more accurate physical representation, especially for systems with significant charge fluctuations or specific ion interactions.[12]More computationally expensive and complex to set up than additive force fields.
Step-by-Step Methodology:
  • System Setup:

    • Start with the top-ranked docked pose from Protocol B.

    • Place the protein-ligand complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.

  • Force Field Parameterization:

    • Apply a standard force field (e.g., CHARMM36m for the protein).

    • For the pyridine ligand, generate parameters using a tool like CGenFF or GAFF. Crucially, for novel scaffolds, these automatically generated parameters must be validated. This may involve comparing QM-calculated properties (e.g., vibrational frequencies, dihedral energy profiles) with the MM-calculated values.[11]

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes introduced during the setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand atoms.

    • Run a series of equilibration steps at constant temperature and pressure (NPT ensemble), gradually releasing the restraints to allow the system to relax into a stable state.

  • Production MD Run:

    • Run the simulation for a desired length of time (e.g., 100-500 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root-Mean-Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for the ligand indicates a stable binding pose.

    • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) throughout the simulation to assess their stability and persistence.

Workflow Diagram: Molecular Dynamics Simulation

MD_Workflow A 1. System Setup (Docked Pose + Water + Ions) B 2. Parameterization (Assign Force Field) A->B C 3. Minimization & Equilibration (Heat, Pressurize) B->C D 4. Production MD Run (Simulate over time) C->D E 5. Trajectory Analysis (RMSD, RMSF, Interactions) D->E QSAR_Workflow A 1. Compile Dataset (Structures + Activity) B 2. Split Data (Training & Test Sets) A->B C 3. Calculate Descriptors (2D, 3D, etc.) B->C D 4. Generate Model (e.g., MLR on Training Set) C->D E 5. Validate Model (Internal & External) D->E F 6. Interpret & Predict E->F

Caption: Workflow for developing a QSAR model.

Protocol E: In Silico ADMET Prediction

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyridine drug candidates early in the discovery process.

Causality: Poor pharmacokinetic or toxicity profiles are a major cause of drug failure in clinical trials. In silico ADMET prediction allows for the early identification and flagging of compounds that are likely to have issues such as poor oral bioavailability, undesirable metabolic pathways, or potential toxicity. [22][23]This helps prioritize resources for compounds with a higher probability of success.

Key ADMET Parameters and Their Significance
ParameterDescriptionSignificance in Drug Development
Aqueous Solubility The ability of a compound to dissolve in water.Crucial for absorption; poor solubility can lead to low bioavailability.
Caco-2 Permeability An in vitro model for predicting human intestinal absorption. [22]High permeability suggests good potential for oral absorption.
BBB Permeability Blood-Brain Barrier permeability.Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs to avoid side effects.
CYP450 Inhibition Inhibition of Cytochrome P450 enzymes.Can lead to drug-drug interactions and altered metabolism.
hERG Inhibition Inhibition of the hERG potassium ion channel.A major safety concern, as it can lead to cardiac arrhythmia.
Ames Toxicity Predicts the mutagenic potential of a compound. [22]A positive result is a significant red flag for carcinogenicity.
Step-by-Step Methodology:
  • Select Tool: Choose a reliable ADMET prediction tool. Options range from free web servers (e.g., SwissADME, pkCSM) to commercial software packages (e.g., ADMET Predictor, DEREK Nexus).

  • Input Structures: Provide the 2D or 3D structures of the pyridine compounds to be evaluated.

  • Run Prediction: Execute the prediction protocols within the chosen software. The software uses pre-built models (often based on QSAR or machine learning) to calculate the various ADMET properties.

  • Analyze and Filter:

    • Review the predicted values for each compound against established "drug-like" criteria (e.g., Lipinski's Rule of Five, Veber's rules).

    • Create a summary table comparing the ADMET profiles of different candidate molecules. [22] * Flag any compounds that show high-risk predictions (e.g., potential hERG inhibitors, positive Ames toxicity).

    • Use this analysis to filter out problematic compounds and prioritize those with favorable predicted ADMET profiles for further experimental testing. [24][25]

Workflow Diagram: ADMET Prediction

ADMET_Workflow A 1. Input Candidate Structures B 2. Select ADMET Prediction Tool (e.g., SwissADME) A->B C 3. Run In Silico Prediction B->C D 4. Analyze Key Parameters (Solubility, Permeability, Toxicity) C->D E 5. Filter & Prioritize Candidates D->E

Caption: Workflow for in silico ADMET profiling.

Conclusion

The computational protocols detailed in this guide represent a powerful, integrated workflow for the rational design and optimization of pyridine-based therapeutics. By combining quantum mechanics, molecular docking, molecular dynamics, QSAR, and ADMET prediction, researchers can gain deep insights into molecular behavior at every stage of the discovery process. These methods de-risk drug development by enabling the early identification of promising candidates and the filtering out of those with unfavorable properties, ultimately conserving resources and accelerating the journey from concept to clinic.

References

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Google Scholar.
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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC.
  • PyRMD: A New Fully Automated AI-Powered Ligand-Based Virtual Screening Tool | Journal of Chemical Information and Modeling - ACS Publications. (2021).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023).
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  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. MDPI.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021).
  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A - ACS Publications.
  • An automated approach for the parameterization of accurate intermolecular force-fields: Pyridine as a case study | Request PDF - ResearchGate.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Google Scholar.
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  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones | Royal Society Open Science. Royal Society Open Science.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega.
  • Polarizable Force Field for Molecular Ions Based on the Classical Drude Oscillator | Journal of Chemical Information and Modeling - ACS Publications.
  • Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine–Li+ Complex - arXiv. arXiv.
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC.
  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones - PubMed. (2025). PubMed.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Royal Society of Chemistry.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences. Indian Academy of Sciences.
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug - Ashdin Publishing. Ashdin Publishing.
  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One. (2024). PLOS One.
  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors | ACS Omega. (2021).
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. (2025).
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  • Energetics of pyridine substitution by DFT calculations | Download Table - ResearchGate.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dimethylpyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. We will delve into the common synthetic route, from starting material to final product, providing expert insights and actionable solutions to improve your yield and purity.

Overview of the Synthetic Pathway

The most prevalent and practical route to synthesizing this compound involves a two-step process starting from 2,3-dimethylpyridine (2,3-lutidine). This pathway includes:

  • N-Oxidation: The selective oxidation of the pyridine nitrogen in 2,3-lutidine to form 2,3-dimethylpyridine-N-oxide.

  • Rearrangement: A Boekelheide-type rearrangement of the N-oxide intermediate, typically using acetic anhydride, followed by hydrolysis to yield the target this compound.

This guide is structured to address each of these critical stages, focusing on the causality behind experimental choices and providing robust, self-validating protocols.

Overall Synthesis Workflow

Below is a high-level overview of the entire synthetic process.

G A 2,3-Dimethylpyridine (2,3-Lutidine) B Step 1: N-Oxidation (e.g., H₂O₂, Catalyst) A->B C 2,3-Dimethylpyridine-N-oxide B->C D Step 2: Rearrangement (Acetic Anhydride, Heat) C->D E 4-Acetoxy-2,3-dimethylpyridine (Intermediate) D->E F Step 3: Hydrolysis (Acid or Base) E->F G This compound (Final Product) F->G G cluster_0 Boekelheide Rearrangement Mechanism N_Oxide 2,3-Dimethylpyridine-N-oxide Intermediate1 O-Acetylated Intermediate N_Oxide->Intermediate1 1. Acylation Ac2O Acetic Anhydride Intermediate2 Anhydrobase Intermediate Intermediate1->Intermediate2 2. Deprotonation (by Acetate) TransitionState [3,3]-Sigmatropic Transition State Intermediate2->TransitionState Intermediate3 Dienone Intermediate TransitionState->Intermediate3 3. Rearrangement Product 4-Acetoxy-2,3-dimethylpyridine Intermediate3->Product 4. Aromatization

Caption: Key steps in the Boekelheide rearrangement mechanism.

Recommended Experimental Protocol

Materials:

  • 2,3-Dimethylpyridine-N-oxide

  • Acetic Anhydride

  • Sodium Hydroxide (for hydrolysis)

  • Hydrochloric Acid (for neutralization)

  • Ethyl Acetate (for extraction)

Procedure:

  • Place 2,3-dimethylpyridine-N-oxide (12.3 g, 100 mmol) in a flask equipped with a reflux condenser and magnetic stirrer.

  • Add acetic anhydride (50 mL).

  • Heat the mixture to reflux (approx. 140°C) and maintain for 4-6 hours. The reaction mixture will likely darken. Monitor the disappearance of the starting material by TLC. [1]4. After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess acetic anhydride.

  • Hydrolysis: Make the aqueous solution basic by the slow addition of concentrated NaOH solution until pH > 10. This will hydrolyze the acetate ester. Stir for 1-2 hours.

  • Neutralize the solution to pH 7-8 with concentrated HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Troubleshooting & FAQs: Rearrangement & Hydrolysis

Q1: My rearrangement reaction produced a dark, tarry substance with very little desired product. What went wrong?

Answer: This is the most common failure mode and is almost always due to excessive heat or prolonged reaction times. Pyridine derivatives, especially when activated, are prone to polymerization and decomposition at the high temperatures required for the rearrangement in acetic anhydride. [2]* Solutions:

  • Strict Temperature Control: Do not overheat. Maintain a gentle reflux and no more.
  • Shorter Reaction Time: Monitor the reaction closely. Once the N-oxide is consumed (as judged by TLC), begin the workup. Prolonged heating will only degrade the product.
  • Alternative Reagent: Consider using trifluoroacetic anhydride (TFAA). It is much more reactive and often allows the reaction to proceed at room temperature or with gentle warming, significantly reducing byproduct formation. [1][3] Q2: The main product I isolated is 2-acetoxymethyl-3-methylpyridine, not the 4-acetoxy isomer. Why did the rearrangement occur at the 2-methyl group?

Answer: This is a question of regioselectivity. The Boekelheide rearrangement typically involves deprotonation of an α-alkyl group (a group at the 2 or 6 position). [4]The formation of a 4-substituted product from a 2,3-disubstituted N-oxide is less common and suggests a different mechanism might be competing, possibly involving nucleophilic attack at the 4-position of the O-acetylated intermediate. However, rearrangement involving the 2-methyl group is often the kinetically favored pathway.

  • Controlling Regioselectivity: This is challenging. The reaction conditions (solvent, temperature, anhydride choice) can influence the product ratio. Computational studies suggest that while the-[5][5]sigmatropic shift is a viable pathway, other routes, including radical or ion-pair mechanisms, can coexist, leading to different isomers. [2][6]Experimenting with different solvents or lowering the temperature may favor one pathway over another.

Q3: During the hydrolysis and workup, my yield dropped dramatically. Where did my product go?

Answer: The product, this compound, is amphoteric and has significant water solubility.

  • Incomplete Extraction: Due to its polar nature, it may not extract efficiently into common organic solvents like ethyl acetate, especially if the pH is not optimal. Ensure the aqueous layer is saturated with NaCl (salting out) before extraction to decrease the solubility of the product in the aqueous phase.

  • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extractor can be a much more efficient method for recovering the material from the aqueous layer.

  • pH Control: The pH during extraction is critical. The product is most likely to be in its neutral, most organo-soluble form near its isoelectric point. Adjusting the pH carefully to around 7-8 before extraction is vital.

Data Summary: Reaction Parameters

The following table summarizes key parameters and their expected impact on the synthesis.

ParameterStageRecommended Value/ConditionRationale & Impact on Yield
Temperature N-Oxidation45°C (addition), 85°C (reaction)Balances reaction rate with H₂O₂ stability. Too high leads to decomposition; too low is too slow. [7]
Reagent RearrangementAcetic Anhydride or TFAAAcetic anhydride requires high heat, risking decomposition. TFAA is more reactive, allowing lower temperatures and potentially higher yields. [1][3]
Temperature RearrangementReflux (~140°C for Ac₂O)Necessary to drive the rearrangement but is the primary cause of yield loss via polymerization. Strict control is essential.
pH Control Workup/ExtractionNeutralize to pH 7-8Maximizes the concentration of the neutral, more organic-soluble form of the amphoteric product, improving extraction efficiency.

References

  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap. [Link]

  • Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide - PrepChem.com. [Link]

  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents. (Note: Provides general context on pyridinol/pyrimidinol synthesis.)
  • Boekelheide reaction - Wikipedia. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. [Link]

  • The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed. Chemistry. [Link]

  • Pyridine N-Oxide - Remote Oxidation And Rearrangement - ChemTube3D. [Link]

  • Mechanism of the Boekelheide rearrangement. Chemistry with a Quantum Leap. [Link]

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Chemical Reviews. [Link]

  • The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications. [Link]

  • Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... - ResearchGate. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.

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Technical Support Center: Purification of 2,3-Dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dimethylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this heterocyclic compound. Here, we move beyond simple protocols to explore the underlying chemical principles that dictate purification success. Our goal is to empower you with the knowledge to not only follow a method but to troubleshoot and adapt it to your specific experimental context.

Foundational Knowledge: Understanding the Molecule

Purification is not a one-size-fits-all process; it's a strategy dictated by the physicochemical properties of the target molecule and its potential contaminants. This compound presents a unique set of challenges due to its amphoteric nature, potential for strong intermolecular interactions, and the common impurities generated during its synthesis.

The structure contains a basic pyridine nitrogen and an acidic hydroxyl group, allowing it to behave as either an acid or a base depending on the pH. This is the key to unlocking powerful purification techniques like acid-base extraction.

Physicochemical Properties of this compound
PropertyValueSignificance for Purification
Molecular Formula C₇H₉NO[1]---
Molecular Weight 123.15 g/mol [1]Influences diffusion rates and elution in size-exclusion chromatography.
pKa (Predicted) ~4.5 (Pyridinium ion), ~10.5 (Hydroxyl group)Critical for developing acid-base extraction protocols. The compound will be positively charged below pH 4.5, neutral between ~4.5 and 10.5, and negatively charged above pH 10.5.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), moderately soluble in alcohols, and sparingly soluble in non-polar solvents and cold water.Guides the selection of solvents for recrystallization and chromatography. High solubility in DMF/DMSO can make crystallization challenging[2].
Appearance Typically an off-white to light-colored solid.Discoloration often indicates the presence of impurities, particularly oxidation byproducts.

The Usual Suspects: Common Impurities and Their Origins

Effective purification begins with understanding what you're trying to remove. The most common impurities are typically unreacted starting materials, reaction intermediates, and byproducts from the synthetic route. A prevalent synthesis starts with 2,3-lutidine (2,3-dimethylpyridine).[3][4]

Synthesis_Impurities

Key Impurities to Consider:

  • 2,3-Lutidine: A basic, volatile, and relatively non-polar starting material.[5][6] Its presence can often be detected by its characteristic pungent odor.

  • 2,3-Dimethylpyridine-N-oxide: The intermediate from the first oxidation step.[7] It is more polar than the starting lutidine.

  • Isomeric Byproducts: Nitration of the N-oxide is generally regioselective for the 4-position, but small amounts of other isomers can form, which may be difficult to separate due to similar polarities.

  • Degradation/Polymerization Products: Pyridine derivatives can sometimes form colored polymeric materials, especially under harsh acidic or oxidative conditions.[8]

Purification Strategies: Troubleshooting & FAQs

This section provides detailed protocols and troubleshooting guides for the most effective purification techniques for this compound.

Acid-Base Extraction

Causality: This is often the most powerful first-pass purification technique. It leverages the amphoteric nature of this compound to separate it from neutral organic impurities and non-amphoteric acidic or basic impurities. By carefully adjusting the pH of an aqueous solution, we can render the target molecule soluble in the aqueous phase while leaving neutral impurities in the organic phase.

AcidBase_Extraction

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl. The basic nitrogen on your product will be protonated, forming a hydrochloride salt that is soluble in the aqueous layer. Most neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Back-Wash: Combine the acidic aqueous layers. To remove any residual neutral compounds, perform a "back-wash" with a fresh portion of the organic solvent (e.g., EtOAc). Discard this organic layer.

  • Basification: Carefully adjust the pH of the aqueous layer to ~7-8 by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). Monitor the pH with litmus paper or a pH meter. Your product will precipitate out as it becomes neutral.

  • Product Extraction: Extract the now-neutral product from the aqueous layer using multiple portions of an organic solvent like DCM or a 9:1 DCM:Isopropanol mix (the alcohol improves the extraction of the polar pyridinol).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[9]

FAQs: Acid-Base Extraction
  • Q: I'm getting a persistent emulsion at the interface. What should I do?

    • A: Emulsions are common when dealing with compounds that have surfactant-like properties. First, try waiting for 10-15 minutes for the layers to separate. If that fails, adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent their formation.

  • Q: My yield is very low after the extraction. Where did my product go?

    • A: There are several possibilities:

      • Incomplete Extraction: Ensure you are performing multiple extractions (at least 3x) at each step, as the partition coefficient may not be overwhelmingly in favor of one solvent.

      • Incorrect pH: Double-check the pH after basification. If the pH is too low, your product will remain protonated and stay in the aqueous layer. If it's too high, it might deprotonate the hydroxyl group, forming an anionic species that also has aqueous solubility. Aim for the isoelectric point, which should be around pH 7-8.

      • Solvent Choice: this compound has significant polarity. A solvent like DCM or a mixture containing isopropanol or butanol will be more effective at extracting it from the aqueous phase than a less polar solvent like diethyl ether.

Recrystallization

Causality: Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[10] It relies on the principle that the desired compound and the impurities have different solubility profiles in a given solvent system. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[11]

Experimental Protocol: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures like ethanol/water). The ideal solvent will fully dissolve the product upon heating but show significant crystal formation upon cooling to room temperature or 0°C.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to just achieve complete dissolution. Adding too much solvent is a common mistake that will drastically reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

FAQs: Recrystallization
  • Q: My compound "oiled out" instead of forming crystals. Why?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent. This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly. To fix this, try reheating the solution to redissolve the oil, add a little more solvent, and then allow it to cool much more slowly. Using a more polar solvent system can sometimes help.

  • Q: No crystals are forming, even after cooling in an ice bath. What now?

    • A: This usually means you've added too much solvent. You can try to evaporate some of the solvent and cool the solution again. If that doesn't work, try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites. Adding a tiny "seed" crystal from a previous batch can also induce crystallization.

  • Q: My final product is colored, but I expected a white solid. What's the problem?

    • A: Colored impurities are often highly conjugated organic molecules. If they are present in small amounts, they may not be removed by a single recrystallization. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

Column Chromatography

Causality: Chromatography is used to separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the solvent). For a polar compound like this compound, the primary challenge on standard silica gel is its basicity. The pyridine nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[12]

Experimental Protocol: Column Chromatography
  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is a common choice.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a relatively non-polar solvent (like DCM or EtOAc) and a polar solvent (like methanol).

  • Tailing Reduction: To mitigate peak tailing, add a small amount of a basic modifier to your mobile phase.[12]

    • Triethylamine (TEA): Add 0.1-1% TEA to the mobile phase. The TEA will compete with your compound for the acidic silanol sites, resulting in much sharper peaks.

    • Ammonia: Using a solvent system like DCM/Methanol saturated with ammonia can also be very effective.

  • Column Packing and Loading: Pack the column with a slurry of silica gel in the mobile phase. Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA can be challenging; it may require co-evaporation with another solvent or placing the sample under high vacuum.

FAQs: Column Chromatography
  • Q: My compound is streaking badly on the TLC plate. What does this mean?

    • A: Streaking is the TLC equivalent of peak tailing on a column. It indicates a strong, undesirable interaction with the silica plate. This is a clear sign that you need to add a modifier like triethylamine or ammonia to your mobile phase to get good separation.

  • Q: How do I choose between using TEA or ammonia as a modifier?

    • A: Both can be effective. TEA is often easier to handle and dose accurately into the mobile phase. However, it has a high boiling point and can be difficult to remove completely from your final product. Anhydrous ammonia in methanol is also very effective and is more volatile, making it easier to remove. The choice often comes down to laboratory preference and the scale of the purification.

  • Q: Can I use a different stationary phase?

    • A: Yes. If tailing remains a problem, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase (C18) silica can be used with aqueous/organic mobile phases (e.g., water/acetonitrile with a buffer), which is a common method in HPLC.[13][14]

References

  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • PubChem. (n.d.). 2,3-Lutidine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Lutidine. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2,3-Lutidine Manufacturers Suppliers Factory. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2,3-dimethyl- (CAS 583-61-9). Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • National Institutes of Health. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • PubChem. (n.d.). CID 161079769. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Central Asian Journal of Medical and Natural Science. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Retrieved from [Link]

Sources

Optimizing reaction conditions for 2,3-Dimethylpyridin-4-OL derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Alkylation, Chlorination, and Purification Protocols[1]

Introduction: The Ambident Nucleophile Challenge

Welcome to the technical guide for 2,3-Dimethylpyridin-4-ol (also known as 2,3-Lutidin-4-ol).[1] If you are accessing this guide, you are likely encountering issues with regioselectivity or yield consistency .

The Core Problem: In solution, this compound exists in a tautomeric equilibrium between its enol form (4-hydroxypyridine) and its keto form (4-pyridone).[1] While the enol form is required for O-alkylation (ether synthesis), the keto form is thermodynamically favored in most solvents.[1] Consequently, standard alkylation conditions frequently result in the unwanted N-alkylated product (a pyridone derivative).[1]

This guide provides field-proven protocols to control this equilibrium and optimize your derivatization strategies.

Ticket #001: Controlling Regioselectivity (O- vs. N-Alkylation)

User Issue: "I am trying to synthesize the 4-alkoxy ether, but NMR shows a mixture of products or predominantly the N-alkylated species."

Root Cause Analysis

The nitrogen atom in the pyridone ring is a "soft" nucleophile, while the oxygen is a "hard" nucleophile. Under standard basic conditions (e.g.,


/DMF), the reaction is under thermodynamic control, heavily favoring 

-alkylation
.[1] The 2,3-dimethyl substitution pattern increases the electron density of the ring, further enhancing the nucleophilicity of the nitrogen.
Strategic Solutions
Strategy A: The "Silver Bullet" (Direct O-Alkylation)

To force O-alkylation directly, you must block the nitrogen lone pair and favor the "hard-hard" interaction.

  • Reagent: Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    ).[1]
  • Mechanism: The

    
     ion coordinates to the Nitrogen, effectively blocking it and forcing the electrophile to attack the Oxygen.
    
  • Solvent: Non-polar solvents (Toluene or Benzene) are preferred to destabilize the charge-separated transition state of

    
    -alkylation.[1]
    
Strategy B: The "Chlorine Detour" (Indirect O-Alkylation)

Recommended for Scale-up. If direct alkylation fails or silver salts are too expensive, use the indirect route:[1]

  • Convert -OH to -Cl using

    
    .[1]
    
  • Perform Nucleophilic Aromatic Substitution (

    
    ) with an alkoxide (
    
    
    
    ).[1]
Decision Matrix: Pathway Selection

ReactionPathways Start This compound Direct Direct Alkylation (RX, Base) Start->Direct Std. Base (K2CO3) O_Prod 4-Alkoxy Pyridine (Target Ether) Start->O_Prod Ag2CO3 / Toluene (Kinetic Control) Cl_Inter 4-Chloro Intermediate Start->Cl_Inter POCl3 / Reflux N_Prod N-Alkyl Pyridone (Major Product) Direct->N_Prod Thermodynamic Control Direct->O_Prod Minor (<10%) Cl_Inter->O_Prod NaOR / ROH (SNAr)

Figure 1: Reaction pathways determining regioselectivity. The Green paths represent the desired O-alkylation routes.

Ticket #002: Optimizing Deoxychlorination (Synthesis of 4-Chloro Derivative)

User Issue: "The reaction with


 turns into a black tar, or the yield is low."
Technical Insight

The conversion of the 4-OH group to a 4-Cl group typically proceeds via a Vilsmeier-Haack type mechanism. The 2,3-dimethyl groups provide steric bulk, which can slow down the formation of the active phosphoryl intermediate.

Optimized Protocol
ParameterStandard ConditionOptimized Condition Why?
Reagent Neat


+ Cat. DMF
DMF forms the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than

alone.[1]
Temperature Reflux (

C)
Gradual Ramp to RefluxPrevents rapid exotherms that lead to polymerization (tar formation).[1][2]
Quenching Pour into waterInverse Quench Pouring the reaction mixture into ice/base prevents local acid spikes that hydrolyze the product back to the starting material.[2]
Step-by-Step Protocol (Self-Validating)
  • Setup: Charge this compound (1.0 eq) into a flask.

  • Addition: Add

    
     (5.0 eq) at room temperature.
    
  • Catalysis: Add DMF (3-5 drops per gram of substrate). Expect mild effervescence.

  • Reaction: Heat to

    
    C for 2–4 hours.
    
    • Validation Point: Monitor TLC (EtOAc/Hexane).[1] Starting material (polar, stays at baseline) should disappear; Product (less polar) appears at

      
      .[1]
      
  • Workup (Critical):

    • Cool mixture to RT.

    • Slowly pour the reaction mixture into a stirred slurry of crushed ice and

      
       (or 
      
      
      
      ). Keep pH > 8.[1]
    • Why? The 4-chloro derivative is stable in base but can hydrolyze in hot acid.

  • Extraction: Extract with DCM. Wash with brine.[1] Dry over

    
    .[1]
    

Ticket #003: Purification & Solubility

User Issue: "My product is stuck in the aqueous phase or difficult to crystallize."

Solubility Profile
  • This compound (Starting Material): Amphoteric.[1] Soluble in strong acid (protonated) and strong base (deprotonated).[1] Poor solubility in non-polar organics (Hexane, Ether).[1] Moderate solubility in alcohols.[1]

  • 4-Chloro Derivative: Lipophilic.[1] Soluble in DCM, EtOAc.[1]

  • N-Alkyl Pyridone (Side Product): Highly polar, often water-soluble or soluble in high-boiling alcohols.[1]

Troubleshooting Guide
SymptomDiagnosisSolution
Low Recovery (Aqueous) Product trapped as salt.[1][2]Adjust aqueous layer to the Isoelectric Point (pI) .[1][2] For hydroxypyridines, this is typically pH 6–7.[1] The neutral zwitterion is least soluble in water and will precipitate or extract easily.
Oily Product Impurities preventing crystal lattice formation.[1][2]Trituration: Add cold

or Pentane and scratch the flask. The 2,3-dimethyl backbone facilitates crystallization once impurities are removed.[1]
Co-elution on Column Tautomers smearing on silica.Add 1% Triethylamine to your eluent.[1][2] This deprotonates residual silanols on the silica gel, preventing "tailing" of the basic pyridine nitrogen.

Troubleshooting Workflow

Use this logic flow to diagnose reaction failures in real-time.

Troubleshooting Start Issue Encountered Q1 Is the issue Regioselectivity? Start->Q1 Q2 Is the issue Low Yield/Tar? Q1->Q2 No Sol1 Switch to Indirect Route (OH -> Cl -> OR) Q1->Sol1 Yes (Scale >10g) Sol2 Use Ag2CO3 in Toluene (Block N-site) Q1->Sol2 Yes (Scale <1g) Sol3 Check Moisture (Dry Solvents) Add DMF Catalyst Q2->Sol3 Black Tar? Sol4 Inverse Quench into Base (Prevent Hydrolysis) Q2->Sol4 Product Lost in Workup?

Figure 2: Diagnostic flowchart for common derivatization failures.

References

  • Tautomerism and Reactivity: Scriven, E. F. V., & Ramsden, C. A. (2019).[1] Pyridine and Pyridine Derivatives. In Comprehensive Heterocyclic Chemistry III. This text establishes the thermodynamic preference for the pyridone tautomer in 4-hydroxypyridines.

  • Chlorination Protocol (Analogous Substr

    
     and DMF (Vilsmeier conditions) for 4-hydroxypyridine derivatives is well-documented in patent literature for proton pump inhibitors (e.g., Pantoprazole intermediates).[1] See CN103554066A: Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.[1] 
    
  • Regioselective Alkylation: Jung, K., & Fletcher, S. (2012).[1][3] Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines (analogous amide/enol systems). Med.[1][3] Chem. Commun., 3, 1160-1163.[1][3] Demonstrates the use of Mitsunobu and silver salts for O-selectivity.

  • Physical Properties: National Institute of Standards and Technology (NIST).[1] 2,3-Dimethylpyridine data. [1]

Sources

Technical Support Center: Overcoming Poor Solubility of 2,3-Dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dimethylpyridin-4-ol. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding this compound's solubility, providing the essential physicochemical context needed for troubleshooting.

Q1: Why is my this compound not dissolving in common organic solvents like chloroform or toluene?

A1: The poor solubility of this compound in non-polar organic solvents stems from its unique molecular structure. The molecule possesses both a hydrogen bond donor (the hydroxyl -OH group) and a hydrogen bond acceptor (the pyridine nitrogen atom). This allows for strong intermolecular hydrogen bonding between the molecules themselves, leading to a stable, crystalline lattice structure that requires significant energy to disrupt. Non-polar solvents cannot effectively compete with these strong intermolecular forces, resulting in poor solvation and low solubility. Furthermore, the molecule's polarity, arising from the hydroxyl group and the nitrogen heteroatom, makes it more compatible with polar solvents.

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the molecule's properties is critical for designing an effective solubilization strategy. This compound is an amphoteric compound, meaning it has both acidic and basic properties.

  • Acidic pKa (pKa₁): The hydroxyl group (-OH) is weakly acidic.

  • Basic pKa (pKa₂): The pyridine ring nitrogen is basic and can be protonated.

Q3: Which organic solvents are generally recommended as a starting point?

A3: For initial trials, polar aprotic and polar protic solvents are the most promising candidates. These solvents can disrupt the intermolecular hydrogen bonding of this compound.

Solvent ClassExamplesRationaleExpected Solubility
Polar Aprotic DMSO, DMF, NMPStrong hydrogen bond acceptors; effectively solvate the molecule.Good to Excellent
Polar Protic Methanol, EthanolCan both donate and accept hydrogen bonds, competing with self-association.Moderate to Good
Weakly Polar Propylene Glycol (PG)A less polar but still effective co-solvent.[3]Slight to Moderate
Non-Polar Toluene, Hexane, ChloroformCannot effectively disrupt hydrogen bonding.Very Poor

Note: Always start with small-scale tests (e.g., 1-5 mg in 0.5 mL of solvent) to conserve material.

Part 2: Troubleshooting & Advanced Solubilization Strategies

If initial solvent screening fails, the following advanced strategies, which leverage the compound's chemical properties, should be employed.

Q4: My compound won't dissolve even in DMSO or Methanol at the desired concentration. What is my next step?

A4: This indicates that you need to move beyond simple solvation and actively modify the compound to a more soluble form. The two most powerful techniques for an amphoteric molecule like this compound are pH modification and co-solvency.[4][5][6]

The following diagram illustrates a logical workflow for troubleshooting this issue.

G cluster_0 Solubility Troubleshooting Workflow A Start: Poor Solubility Observed B Attempt Dissolution in Polar Aprotic Solvents (DMSO, DMF) A->B C Is Solubility Sufficient? B->C D Proceed with Experiment C->D Yes E Strategy 1: pH Modification C->E No F Strategy 2: Co-Solvent System C->F No G Strategy 3: Salt Formation C->G No I Is Solubility Sufficient Now? E->I F->I G->I H Combine Strategies (e.g., pH-adjusted co-solvent) H->D I->D Yes I->H No

Caption: A logical workflow for troubleshooting the poor solubility of this compound.

Q5: How does pH modification work, and how do I implement it?

A5: By adjusting the pH of your solvent system, you can ionize this compound, converting it into a salt form that is significantly more soluble than the neutral species.[2][7]

  • In Acidic Conditions (pH < pKa₂): The basic pyridine nitrogen is protonated, forming a cationic pyridinium salt.

  • In Basic Conditions (pH > pKa₁): The acidic hydroxyl group is deprotonated, forming an anionic phenolate-like salt.

Both the cationic and anionic forms are charged species (salts), which dramatically increases their interaction with polar solvents and, consequently, their solubility.[8]

G cluster_0 pH-Dependent Ionization of this compound Neutral Neutral Molecule (Low Solubility) Protonated Cationic Form (High Solubility) Neutral->Protonated + H⁺ (Acidic pH) Deprotonated Anionic Form (High Solubility) Neutral->Deprotonated - H⁺ (Basic pH) Protonated->Neutral - H⁺ Deprotonated->Neutral + H⁺

Caption: Ionization states of this compound under acidic and basic conditions.

Experimental Protocol: pH-Modified Solubility Test

  • Stock Preparation: Prepare 1 M stock solutions of a weak organic acid (e.g., acetic acid) and a weak organic base (e.g., triethylamine, TEA) in your primary organic solvent (e.g., Methanol or DMSO).

  • Dispersion: Add a known amount of this compound to a vial containing your primary solvent to create a slurry (e.g., 10 mg/mL).

  • Acidification: To one vial, add the acidic stock solution dropwise while stirring or vortexing. Observe for dissolution.

  • Basification: To a separate vial, add the basic stock solution dropwise. Observe for dissolution.

  • Quantification: Note the approximate volume of acid/base required to achieve full dissolution. This provides a semi-quantitative measure of the required pH shift.

  • Caution: Be aware that extreme pH values may cause degradation of your compound. Always run a stability check (e.g., by LC-MS or TLC) on your solubilized stock solution after 24 hours.[2]

Q6: What is a co-solvent system and how do I develop one?

A6: Co-solvency is a technique where a mixture of solvents is used to achieve a solubility greater than that in any single solvent.[6] A primary solvent (e.g., water or a buffer) is mixed with a water-miscible organic solvent (the co-solvent) to reduce the overall polarity of the solvent system, making it more favorable for solvating less polar molecules.[3][9] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEG).[10]

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose 2-3 biocompatible co-solvents (e.g., Ethanol, PG, PEG 400).

  • Prepare Binary Mixtures: In separate vials, prepare mixtures of your primary solvent system (e.g., a pH 7.4 phosphate buffer if for a biological assay) with the co-solvent at various ratios (v/v): 90:10, 80:20, 70:30, 50:50.

  • Determine Solubility: Add an excess of this compound to each mixture.

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and analyze its concentration using a suitable method (e.g., HPLC-UV or UV-Vis spectroscopy with a standard curve).

  • Plot Data: Plot solubility (mg/mL) versus the percentage of co-solvent to identify the optimal mixture.

Q7: I need to use the compound in a non-polar reaction. How can I solubilize it if pH modification isn't an option?

A7: In this challenging scenario, forming a stable, isolatable salt before the experiment is the best approach. By reacting the basic pyridine nitrogen with a strong acid, you can form a pyridinium salt which may have altered solubility properties.

Experimental Protocol: Pyridinium Salt Formation (Example: HCl salt)

  • Dissolve: Dissolve the this compound in a suitable solvent like diethyl ether or acetone where the free base is at least sparingly soluble.[11]

  • Acidify: Slowly add a calculated amount (1.0 to 1.1 equivalents) of a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane).

  • Precipitate: The corresponding pyridinium hydrochloride salt will often precipitate out of the solution.[11]

  • Isolate: The salt can be isolated by filtration, washed with fresh cold solvent (e.g., diethyl ether), and dried under vacuum.[11]

  • Test Solubility: The resulting salt is a new chemical entity. Test its solubility in your target non-polar organic solvent. While many simple salts are water-soluble, some organic counter-ions can produce salts with enhanced organic solubility. Conversion to a salt prevents catalyst deactivation in certain reactions and can lower the activation energy for transformations like pyridine reduction.[12]

References

  • ChemSynthesis. (2025). 2,3-dimethylpyridine. Retrieved from ChemSynthesis. [Link]

  • Chaudhari, S. P., & Patil, P. S. (2012). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Pharmaceutical Research and Opinion, 2(4), 57-65.
  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2,3-dimethyl- (CAS 583-61-9). Retrieved from Cheméo. [Link]

  • ResearchGate. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. Retrieved from ResearchGate. [Link]

  • Al-kassas, R., et al. (2023). Solubilization techniques used for poorly water-soluble drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Alhareth, K., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 183.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). C14H18N2. Retrieved from PubChem. [Link]

  • G. A. F. White, et al. (2017). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 117(8), 5809-5864.
  • F. J. Requena, et al. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 7(1), 45-56.
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharma. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). DelveInsight.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. Retrieved from YouTube. [Link]

  • PubChem. (n.d.). 2,3-Dimethylpyridin-4-amine. Retrieved from PubChem. [Link]

  • B. K. Parcha, et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,4-dimethyl-. Retrieved from NIST WebBook. [Link]

Sources

Technical Support Center: Catalytic Optimization with 2,3-Dimethylpyridin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: LIG-DMPH-OPT-01
Status: Active | Updated: February 8, 2026

Executive Summary: The Mechanistic Edge

You are likely using 2,3-Dimethylpyridin-4-ol (DMPH) as a bifunctional ligand for Palladium-catalyzed C–H activation. In its active state, this molecule predominantly operates as 2,3-dimethyl-4-pyridone .

Unlike simple carboxylate ligands (like acetate), DMPH offers a unique Ligand-Accelerated Catalysis (LAC) profile. Its efficacy stems from the Concerted Metalation-Deprotonation (CMD) mechanism:

  • Coordination: The pyridone oxygen binds to Pd(II), increasing the metal's electrophilicity.

  • Proton Shuttling: The basic pyridone oxygen (or the deprotonated 4-oxide) acts as an intramolecular base, abstracting the proton from the C–H bond simultaneously as the Carbon-Pd bond forms.

  • Steric Steering: The methyl group at the 2-position (ortho to Nitrogen) is the critical "selector," preventing catalyst aggregation and enforcing regioselectivity by clashing with sterically demanding substrates.

Part 1: The CMD Catalytic Cycle (Visualization)

Understanding the exact coordination mode is vital for troubleshooting. The ligand does not merely "stick" to the metal; it actively shuttles protons.

CMD_Mechanism cluster_legend Key Interaction PreCat Pre-Catalyst (Pd(OAc)2 + DMPH) ActiveSpecies Active Species [Pd(DMPH)2] PreCat->ActiveSpecies Ligand Exchange (-AcOH) Coordination Substrate Coordination (Agostic Interaction) ActiveSpecies->Coordination + Substrate CMD_State CMD Transition State (Ligand acts as Base) Coordination->CMD_State Agostic C-H...Pd Palladacycle Palladacycle (C-H Cleaved) CMD_State->Palladacycle H-Transfer to Ligand-O Product Functionalized Product Palladacycle->Product Functionalization (Oxidative Addn/Reductive Elim) Product->ActiveSpecies Regeneration Note1 The 4-O group of the ligand abstracts the proton.

Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway. Note that the 2,3-dimethyl ligand (DMPH) enables the critical transition state (Red Box) where C-H cleavage occurs.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Reactivity & Conversion Issues

Q1: My reaction turns black immediately (Pd black precipitation) and yields <10% product. Is the ligand decomposing?

  • Diagnosis: This is rarely ligand decomposition. It is likely Ligand Starvation leading to catalyst aggregation. The 2,3-dimethyl substitution adds steric bulk, making the ligand bind less tightly than unsubstituted pyridine.

  • The Fix:

    • Increase Ligand:Metal Ratio: Shift from 1:1 to 2:1 or 2.5:1 (Ligand:Pd). The excess ligand shifts the equilibrium toward the monomeric active species Pd(L)2.

    • Check the Oxidant: If using oxidants like Ag2CO3 or Benzoquinone, ensure they are added after the ligand has complexed with Pd (stir Pd + Ligand in solvent for 15 mins first).

Q2: I see no conversion, and the ligand remains undissolved in Toluene/DCE.

  • Diagnosis: Tautomeric Lock. this compound exists in equilibrium between the pyridone (polar) and hydroxypyridine (less polar) forms. In non-polar solvents (Toluene), it may aggregate as the pyridone dimer, reducing solubility.

  • The Fix:

    • Cosolvent Spike: Add 5-10% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols hydrogen-bond to the ligand, breaking aggregates and promoting the active monomeric species.

    • Temperature: Ensure reaction temperature is >80°C. These ligands often require thermal energy to enter the catalytic cycle.

Category B: Selectivity (Regio/Stereo) Optimization

Q3: I am getting a mixture of C2 and C3 activation on my substrate. I thought the 2,3-dimethyl group would control this?

  • Diagnosis: Steric Leakage. The 2-methyl group on the ligand is designed to clash with the substrate, forcing activation at the less hindered position (distal selectivity). If you see mixtures, the ligand's steric bulk is insufficient for your specific substrate's geometry.

  • The Fix:

    • Switch Ligand Class: If DMPH (2,3-dimethyl) is too "loose," switch to a 3,5-dimethyl or 2,6-disubstituted variant to alter the steric pocket.

    • Solvent Switch: Switch to t-Amyl Alcohol . Bulky solvents amplify the steric effective radius of the ligand, often improving regioselectivity ratios (rr) from 3:1 to >10:1.

Q4: Can I use this ligand for enantioselective C-H activation?

  • Technical Reality: this compound is achiral . It cannot induce enantioselectivity on its own.[1]

  • The Fix: You must use a Chiral Amino Acid (MPAA) ligand in conjunction or switch to a chiral pyridone derivative (e.g., derived from menthol or binaphthyl scaffolds). DMPH is strictly for reactivity acceleration and regiocontrol, not stereocontrol.

Part 3: Experimental Optimization Matrix

Use this table to adjust your conditions based on the specific failure mode.

SymptomProbable CauseCorrective ActionMechanism
Low Yield (<20%) Catalyst DeactivationAdd CsF or H3PO4 (0.1 equiv)Additives stabilize the Pd-Ligand complex and prevent protodealumination.
Poor Regioselectivity Non-Specific CMDSwitch solvent to HFIP HFIP creates a hydrogen-bond network that rigidifies the transition state.
Product Inhibition Product binds PdIncrease Temp (+10°C) Facilitates product dissociation from the metal center.
Ligand Insolubility Dimer formationUse t-BuOH or TFE as solventProtic solvents break pyridone H-bonded dimers.

Part 4: Protocol for Ligand Screening (Workflow)

Do not simply "mix and heat." Follow this sequence to ensure the Active Catalytic Species (ACS) is formed.

Workflow Step1 1. Pre-Complexation Mix Pd(OAc)2 + DMPH (1:2) in solvent. Stir 20 min @ RT. Step2 2. Substrate Addition Add Substrate + Base (K2CO3/Cs2CO3). Step1->Step2 Step3 3. Activation Heat to 80-100°C. Monitor color change (Orange -> Dark Red). Step2->Step3 Step4 4. Checkpoint (1 Hour) Aliquot for LCMS. Check for Pd Black. Step3->Step4

Figure 2: Step-by-step activation protocol to prevent premature catalyst death.

References

  • Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research.

  • Ackermann, L. (2011).[2] Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews.

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009).[3] Palladium- and Copper-Catalyzed Arylation of Carbon–Hydrogen Bonds. Accounts of Chemical Research.

Disclaimer: This guide assumes standard safety protocols for handling Palladium catalysts and organic solvents. Always consult the SDS for this compound before use.

Sources

Minimizing byproduct formation in nitration of dimethylpyridine-N-oxide

[1]

Topic: Minimizing Byproduct Formation & Process Optimization Applicable Substrates: 2,6-dimethylpyridine-N-oxide; 3,5-dimethylpyridine-N-oxide.[1] Target Product: 4-Nitro-2,6-dimethylpyridine-N-oxide (and isomers).

Module 1: Critical Process Parameters (CPP) & Troubleshooting

Mechanistic insights and root-cause analysis for common failures.[1]

Q1: Why are my methyl groups oxidizing to carboxylic acids?

Diagnosis: This is the most common side reaction (formation of p-nitro-2-methyl-6-carboxypyridine-N-oxide).[1] It occurs when the reaction temperature exceeds the activation energy required for ring nitration, pushing the system into oxidative degradation of the alkyl side chains. The Mechanism: The N-oxide oxygen activates the ring for nitration at the 4-position (para). However, in the presence of strong oxidants (

Corrective Action:
  • Switch Reagents: Move from fuming

    
     to solid 
    
    
    in
    
    
    . This generates the nitronium ion (
    
    
    ) in situ without introducing the excess water and free oxidants associated with liquid nitric acid.
  • Temperature Staging: Implement a strict "Dissolution Phase" (

    
    ) and a "Reaction Phase" (
    
    
    ). Do not exceed
    
    
    .[1]
Q2: My yield is consistently stuck below 50%. Where is the mass loss?

Diagnosis: If methyl oxidation isn't the culprit, the issue is likely water interference . The Science: Nitration is a dehydration reaction (


1Corrective Action:
  • Use Oleum: For the mixed acid method, use 20-30% Oleum (fuming sulfuric acid) instead of 98%

    
     to act as a water scavenger.
    
  • Anhydrous Protocol: Ensure the starting N-oxide is dry (water content

    
    ).
    
Q3: I am observing "Tarring" and dark reaction mixtures.

Diagnosis: This indicates polymerization or deep oxidation, often caused by local hot spots during the addition of the nitrating agent. Corrective Action:

  • Addition Rate: The addition of the nitrating agent (or substrate to acid) is highly exothermic. Use a syringe pump or dropping funnel to control addition so the internal temperature never spikes

    
     above the setpoint.
    
  • Agitation: Ensure high-shear mixing (Reynolds number

    
     if scaling up) to prevent localized concentration gradients.
    
Q4: How do I safely quench the reaction without a "volcano" effect?

Diagnosis: The reaction mixture contains residual

1Corrective Action:
  • Inverse Quench: Pour the reaction mixture into ice/water, never water into the acid.

  • pH Control: Neutralize with Ammonia (

    
    ) gas or concentrated 
    
    
    rather than NaOH. Sodium salts of nitropyridine-N-oxides can be difficult to filter, whereas ammonium salts often facilitate better precipitation of the product.[1]

Module 2: Standard Operating Procedure (Optimized)

A self-validating protocol using Potassium Nitrate to minimize oxidative byproducts.[1]

Objective: Synthesis of 4-nitro-2,6-dimethylpyridine-N-oxide with minimized methyl oxidation.

Reagents & Equipment[1][2][3][4]
  • Substrate: 2,6-Dimethylpyridine-N-oxide (1.0 eq)

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%) (5.0 - 8.0 vol)[1]
    
  • Nitrating Agent: Potassium Nitrate (

    
    , solid) (1.2 - 1.5 eq)[1]
    
  • Equipment: 3-neck flask, internal thermometer, reflux condenser, scrubber (for NOx fumes).[1]

Step-by-Step Protocol
PhaseStepActionCritical Parameter
1. Setup 1.1Charge

into the reactor. Cool to

.
Temp < 10°C
2. Dissolution 2.1Add 2,6-Dimethylpyridine-N-oxide portion-wise.Exothermic.[1] Keep

.
3. Activation 3.1Add solid

slowly over 30-60 mins.
Vigorous Stirring.
4. Reaction 4.1Slowly ramp temperature to

.
Ramp rate:

.[1]
4.2Hold at

for 3-5 hours. Monitor by HPLC.
Stop if T > 100°C (Risk of oxidation).[1]
5. Quench 5.1Cool mixture to

.
5.2Pour mixture into crushed ice (3x volume of acid).Wear PPE. Violent exotherm.
6.[1][2] Isolation 6.1Adjust pH to 7-8 using

or

.[1]
Precipitate forms.[1][3][4]
6.2Filter solid.[1] Wash with cold water.[1] Dry.Yield target: >75%.

Module 3: Visualizing the Mechanism & Logic

Diagram 1: Reaction Pathway & Byproduct Formation

This diagram illustrates the competition between the desired electrophilic substitution and the undesired methyl oxidation.

NitrationPathwaysStartDimethylpyridine-N-OxideIntermediateActivated Complex(Para-position)Start->Intermediate + H2SO4/KNO3Byproduct1Carboxylic Acid Derivative(Methyl Oxidation)Start->Byproduct1 T > 100°CExcess OxidantByproduct2Meta-Nitro Isomer(Regio-error)Start->Byproduct2 Protonation ControlFailureReagentNitrating Agent(NO2+)Product4-Nitro-Dimethylpyridine-N-Oxide(TARGET)Intermediate->Product 80-90°COptimized

Caption: Reaction pathway showing the divergence between the target 4-nitro product and thermal oxidation byproducts.

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators encountering low yields.

TroubleshootingProblemLow Yield / ImpurityCheck1Is the byproductacidic (-COOH)?Problem->Check1Action1Reduce Temp < 90°CSwitch to KNO3Check1->Action1YesCheck2Is unreacted SMremaining?Check1->Check2NoAction2System is 'Wet'.Use Oleum or Dry Reagents.Check2->Action2YesCheck3Is there 'Tar'?Check2->Check3NoAction3Improve Heat TransferSlower AdditionCheck3->Action3Yes

Caption: Logic flow for diagnosing yield loss based on byproduct analysis (Oxidation vs. Deactivation).

References

  • Preparation of 4-nitro-2,6-dimethylpyridine-N-oxide. Google Patents (CN104592107A).[1] Describes the potassium nitrate/sulfuric acid method to reduce brown fumes and improve yield.

  • Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate. Discusses the thermal sensitivity of the reaction and the benefits of precise temperature control to avoid decomposition.

  • Nitration of Pyridine-N-Oxides. BenchChem Technical Guide. Provides historical context on mixed acid nitration and the deactivation of the ring by protonation.

  • Safety Data Sheet: 4-Nitropyridine-N-oxide. Fisher Scientific.[1] Outlines hazards regarding thermal decomposition and NOx release.

Enhancing the efficiency of 2,3-Dimethylpyridin-4-OL functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #PYR-23-DIM-04 Subject: Optimization of Regioselectivity and Yield in 2,3-Dimethylpyridin-4-ol Scaffolds

Mission Statement

Welcome to the technical support hub for This compound (CAS: 68707-71-1) . This scaffold presents a unique chemical duality: the electron-rich nature of the 4-hydroxy group competes with the electron-deficient pyridine ring, while the 2,3-dimethyl substitution pattern imposes specific steric and electronic constraints.

This guide is not a textbook; it is a troubleshooting manual designed to resolve the three most common bottlenecks in your workflow: Regioselective Alkylation , Deoxyhalogenation (Activation) , and C5-Site Selective Functionalization .

Module 1: The Tautomer Conundrum (O- vs. N-Alkylation)

The Issue: "I am trying to synthesize the 4-alkoxy derivative, but I keep isolating the N-alkylated pyridone. How do I reverse this selectivity?"

The Science: this compound exists in a tautomeric equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, carbonyl) forms. In solution, particularly in polar solvents, the pyridone form is thermodynamically favored due to the strong N-H bond and high dipole moment.

  • N-Alkylation (Thermodynamic Control): Favored by alkali metal bases (NaH, K2CO3) in polar aprotic solvents (DMF, DMSO). The "hard" nucleophile (Nitrogen) attacks the electrophile.

  • O-Alkylation (Kinetic/Chelation Control): Requires disrupting the N-nucleophilicity or stabilizing the O-nucleophile.

Troubleshooting Protocol:

VariableFor N-Alkylation (Pyridone Target)For O-Alkylation (Ether Target)
Base K₂CO₃, Cs₂CO₃, or NaHAg₂CO₃ (Silver Carbonate)
Solvent DMF, DMSO, NMPToluene, DCM, or Benzene (Non-polar)
Mechanism Direct SN2 via Nitrogen lone pair"Silver Effect" : Ag+ coordinates to Nitrogen, blocking it and forcing reaction at Oxygen.
Alternative Use aqueous micellar systems (Tween-20)Mitsunobu Reaction (DIAD/PPh3)

Step-by-Step: The "Silver Effect" Protocol for O-Alkylation

  • Suspend this compound (1.0 equiv) and Alkyl Halide (1.1 equiv) in Toluene (0.2 M).

  • Add Ag₂CO₃ (0.6 equiv). Note: Silver carbonate is photosensitive; wrap flask in foil.

  • Reflux for 12–16 hours.

  • Filter through a Celite pad to remove silver salts.

  • Result: High selectivity for the O-ether.

Visual Workflow:

Alkylation_Logic Start Target: Functionalize -OH/-NH Decision Desired Regioisomer? Start->Decision N_Alk Target: N-Alkyl Pyridone Decision->N_Alk N-Alkylation O_Alk Target: 4-Alkoxypyridine Decision->O_Alk O-Alkylation Method_N Condition A: Polar Solvent (DMF) Base: K2CO3 or NaH N_Alk->Method_N Method_O1 Condition B (Silver Effect): Non-polar Solvent (Toluene) Base: Ag2CO3 O_Alk->Method_O1 Primary Halides Method_O2 Condition C (Mitsunobu): PPh3, DIAD, R-OH Solvent: THF O_Alk->Method_O2 Secondary Alcohols

Caption: Decision tree for controlling regioselectivity in 4-hydroxypyridine alkylation.

Module 2: Activation (Deoxychlorination)

The Issue: "My Suzuki coupling failed. I tried converting the -OH to -Cl using neat POCl3, but the yield is low and the workup is a black tar mess."

The Science: Direct displacement of the -OH group with -Cl activates the ring for cross-coupling. However, this compound is electron-rich (relative to pyridine).

  • The Trap: Neat POCl3 often leads to the formation of sticky poly-phosphorylated aggregates that trap the product.

  • The Fix: You must form the Vilsmeier-Haack intermediate in situ to catalyze the reaction.

Optimization Guide:

Q: Why is my reaction stalling? A: The steric bulk of the 3-methyl group slightly hinders the approach of the phosphorylating agent.

  • Solution: Add catalytic DMF (5-10 mol%) to the POCl3. This forms the highly reactive Vilsmeier chloroiminium species, which attacks the pyridone oxygen much faster than POCl3 alone.

Q: How do I avoid the "Black Tar" workup? A: The "tar" is polymerized phosphorus byproducts formed during aggressive aqueous quenching.

  • Solution: Do NOT pour the reaction mixture into water. Instead, pour the reaction mixture slowly into warm (50°C) water or buffered NH4OH solution. This hydrolyzes the P-Cl bonds in a controlled manner, preventing aggregation.

Protocol: Catalytic Deoxychlorination

  • Charge flask with this compound (1.0 equiv).

  • Add POCl3 (5.0 equiv) and DMF (0.1 equiv) .

  • Heat to 90°C for 4 hours. Monitor by TLC (the chloride is less polar than the starting material).

  • Evaporate excess POCl3 under reduced pressure (rotovap with a base trap).

  • Quench residue into ice-water/NH4OH mixture. Extract with DCM.

Module 3: C5-Selective Functionalization (The "Privileged" Spot)

The Issue: "I want to introduce a halogen or nitro group. Where will it go? Can I direct it to C2?"

The Science: This is where the 2,3-dimethyl substitution pattern becomes your greatest asset.

  • Blocked Sites: Positions 2 and 3 are occupied by methyl groups.

  • Electronic Bias: The 4-OH group is an ortho/para director (electron donating).

  • The Result: The only nucleophilic site available for Electrophilic Aromatic Substitution (SEAr) is Position 5 .

    • Note: Position 6 is electron-deficient (adjacent to Nitrogen) and sterically accessible, but electronically unfavorable for SEAr compared to C5.

Workflow: C5-Bromination To install a handle for further functionalization (e.g., at C5), use mild bromination conditions.

  • Reagent: NBS (N-Bromosuccinimide) in Acetonitrile or DMF.

  • Temperature: 0°C to Room Temperature.

  • Outcome: Exclusive formation of 5-bromo-2,3-dimethylpyridin-4-ol .

Visual Pathway:

C5_Functionalization Substrate This compound Reaction_SEAr Electrophilic Attack (SEAr) (NBS or HNO3) Substrate->Reaction_SEAr Blocked C2/C3 Blocked by Methyls Substrate->Blocked Intermediate Transition State (OH directs ortho) Reaction_SEAr->Intermediate Product 5-Substituted Product (Exclusive Regioselectivity) Intermediate->Product

Caption: The 2,3-dimethyl pattern forces electrophilic substitution exclusively to the C5 position.

Module 4: Cross-Coupling Troubleshooting (Suzuki-Miyaura)

The Issue: "I have the 4-chloro-2,3-dimethylpyridine. Suzuki coupling yields are <30%. Is the catalyst dead?"

The Science: Pyridines are notorious catalyst poisons . The pyridine nitrogen can coordinate to the Palladium (Pd), displacing the phosphine ligands and deactivating the catalyst cycle.

The Fix: Ligand Overpowering You must use bulky, electron-rich ligands that bind tighter to Pd than the pyridine nitrogen does.

ComponentRecommendationReason
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Precursors
Ligand XPhos or SPhos Bulky biaryl phosphines prevent pyridine coordination.
Base K₃PO₄ (anhydrous)Mild base, compatible with sensitive substrates.
Solvent 1,4-Dioxane/Water (4:1)Water is essential for the transmetallation step.
References
  • Regioselectivity (N vs O Alkylation)

    • Hao, S., et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters.

    • Insight: Establishes the thermodynamic preference for N-alkyl
  • Silver Effect (O-Alkylation)
  • Deoxychlorination (POCl3 Activation)

    • Sun, Z., et al. (2013). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines." The Journal of Organic Chemistry.

    • Insight: Validates the use of POCl3 for hydroxy-heterocycle activ
  • Suzuki Coupling of Chloropyridines

    • Kudale, A. A., et al. (2022).[1] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." Journal of the American Chemical Society.

    • Insight: Discusses ligand control (XPhos/SPhos) to overcome pyridine poisoning.
  • C5-Functionalization (SEAr)

    • Fischer, G. M., et al. (2010).[2] "Pyrrolopyrrole cyanine dyes: synthesis and functionalization." Chemistry - A European Journal. (Demonstrates electrophilic substitution patterns in related heterocycles).

Sources

Strategies to improve the regioselectivity of reactions involving 2,3-Dimethylpyridin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 23-DMP-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity in Alkylation and Functionalization Protocols

Executive Summary

The substrate 2,3-Dimethylpyridin-4-ol (also referred to as 2,3-lutidin-4-ol) presents a classic but challenging case of ambident nucleophilicity . The core difficulty lies in the tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms.

While the keto form is thermodynamically favored in solution, the anionic species generated under basic conditions possesses two nucleophilic sites: the Nitrogen (N1) and the Oxygen (O4) . Furthermore, the electron-rich nature of the ring activates specific carbons for Electrophilic Aromatic Substitution (EAS), creating a multi-dimensional regioselectivity puzzle.

This guide provides validated strategies to lock selectivity for


-alkylation, 

-alkylation, and C-5 functionalization.

Module 1: The Core Conflict (Tautomerism & Reactivity)

Before attempting any functionalization, you must understand the active species in your reaction flask.

The Equilibrium: In the gas phase, the hydroxy (enol) form is often dominant. However, in polar solvents (DMF, DMSO, H₂O) used for alkylation, the equilibrium shifts heavily toward the pyridone (keto) form due to solvation energy and dimerization.

The Ambident Anion: Upon deprotonation, the negative charge is delocalized between N1 and O4.

  • Hard/Soft Acid-Base (HSAB) Theory:

    • Oxygen (O): Harder nucleophile (high charge density).

    • Nitrogen (N): Softer nucleophile (more polarizable).

Visualizing the Conflict

Tautomerism Keto Keto Form (Pyridone) Thermodynamically Favored Enol Enol Form (Hydroxypyridine) Reactive in O-Alkylation Keto->Enol Tautomerism Anion Ambident Anion (Delocalized Charge) Keto->Anion Base (-H+) Enol->Anion Base (-H+) N_Prod N-Alkylated Product (Pyridone) Anion->N_Prod Polar Solvent / Alkali Metal (Thermodynamic Control) O_Prod O-Alkylated Product (Pyridine Ether) Anion->O_Prod Ag+ Salts / Mitsunobu (Kinetic/Chelation Control)

Figure 1: Tautomeric equilibrium and divergent reaction pathways based on reaction conditions.

Module 2: Troubleshooting Alkylation (N vs. O)

Ticket #1: "I need the O-alkylated ether, but I keep getting the N-methylated pyridone."

Diagnosis: You are likely using an alkali metal base (NaH, K₂CO₃) in a polar aprotic solvent (DMF, DMSO). These conditions favor the thermodynamically stable


-alkylated product (the amide-like resonance of the pyridone is very stable).

Solution A: The Silver Salt Strategy (HSAB Control) Silver cations (


) have a high affinity for the "soft" nitrogen atom. By coordinating to the nitrogen, silver blocks this site and forces the electrophile to attack the "hard" oxygen.
  • Protocol:

    • Dissolve this compound (1.0 equiv) in non-polar solvent (Benzene or Toluene preferred; DCM is acceptable).

    • Add

      
        (0.6–1.0 equiv).
      
    • Add alkyl halide (1.1–1.5 equiv).

    • Reflux in the dark (to prevent Ag salt degradation).

  • Mechanism:

    
     coordinates N1, precipitating Ag-halide upon reaction, driving 
    
    
    
    -alkylation.

Solution B: The Mitsunobu Reaction This is the gold standard for converting the 4-OH to an ether. It works exclusively on the oxygen because the reaction intermediate involves the activation of the alcohol (phenol) oxygen by phosphorus.

  • Protocol:

    • Dissolve substrate (1.0 equiv), Triphenylphosphine (

      
      , 1.2 equiv), and the alcohol (
      
      
      
      , 1.2 equiv) in dry THF.
    • Cool to 0°C.

    • Dropwise add DIAD or DEAD (1.2 equiv).

    • Warm to RT.

  • Note: This is strictly

    
    -selective.
    
Ticket #2: "I want to scale up N-alkylation without expensive catalysts."

Diagnosis: You need to maximize the thermodynamic preference for the pyridone form.

Solution: Use Cesium Carbonate (


)  in DMF .
  • Why: The "Ceiling Effect." Alkali metal cations coordinate to the hard oxygen of the enolate. Larger cations like Cesium form looser ion pairs, allowing the nitrogen lone pair to be more nucleophilic. However, the primary driver here is simply that the

    
    -alkylated product is the thermodynamic sink.
    
  • Alternative: Use NaH in THF/DMF . The irreversible deprotonation forms the sodium salt, which predominantly

    
    -alkylates with reactive electrophiles (MeI, BnBr).
    
Summary of Alkylation Conditions
Target RegioisomerReagent SystemSolventMechanismSelectivity

-Alkylation

+ R-X
Toluene/BenzeneAg-Coordination (Block N)High (>90%)

-Alkylation

+ DIAD + R-OH
THFMitsunobu (O-activation)Exclusive

-Alkylation

or

+ R-X
DMF/DMSOThermodynamic ControlModerate to High

-Alkylation
NaH + R-XTHF/DMFIrreversible DeprotonationHigh

Module 3: Electrophilic Aromatic Substitution (EAS)

Ticket #3: "Where will a halogen (Br/I) or Nitro group install?"

Analysis of Directing Groups:

  • 4-OH: Strong activating group. Directs ortho and para.

    • Ortho positions: C-3 and C-5.[1]

    • Para position: N1 (Not a carbon site).

  • 2-Me: Weak activating group. Directs ortho (to C-3) and para (to C-5).

  • 3-Me: Weak activating group. Directs ortho (to C-2/C-4) and para (to C-6).

The Verdict:

  • C-3 is blocked by a methyl group.

  • C-5 is the sweet spot. It is ortho to the strong 4-OH director and para to the 2-Me director. It is the most electron-rich carbon on the ring.

  • C-6 is significantly less reactive (meta to the OH).

Protocol: C-5 Bromination

  • Dissolve this compound in Acetic Acid.

  • Add

    
     (1.05 equiv) dropwise at RT.
    
  • The product, 5-bromo-2,3-dimethylpyridin-4-ol , usually precipitates or can be crystallized.

Module 4: Dehydroxy-halogenation (OH Cl)

Ticket #4: "POCl3 reaction is sluggish or yielding black tar."

Diagnosis: The 2,3-dimethyl substitution provides steric bulk, and the electron-rich nature of the ring can sometimes retard nucleophilic attack if the leaving group isn't activated enough.

Troubleshooting Guide:

  • Base Catalysis: Are you using neat

    
    ?
    
    • Fix: Add N,N-Dimethylaniline or Pyridine (1-2 equiv). This acts as a proton scavenger and accelerates the elimination of the chlorophosphate intermediate.

  • Vilsmeier-Haack Activation:

    • Fix: Add a catalytic amount of DMF . DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile for activating the pyridone oxygen.
      

Workflow Diagram: Functionalization Pathways

Reactivity cluster_Alkylation Alkylation cluster_EAS Electrophilic Substitution cluster_Cl Dehydroxy-chlorination Start This compound Path_N Target: N-Alkylation Start->Path_N Path_O Target: O-Alkylation Start->Path_O Path_EAS Target: C-5 Halogenation Start->Path_EAS Path_Cl Target: 4-Chloro Start->Path_Cl Use NaH/DMF or Cs2CO3 Use NaH/DMF or Cs2CO3 Path_N->Use NaH/DMF or Cs2CO3 Use Ag2CO3 (Alkyl Halide)\nOR Mitsunobu (Alcohol) Use Ag2CO3 (Alkyl Halide) OR Mitsunobu (Alcohol) Path_O->Use Ag2CO3 (Alkyl Halide)\nOR Mitsunobu (Alcohol) Br2/AcOH or NIS Br2/AcOH or NIS Path_EAS->Br2/AcOH or NIS 5-Bromo-2,3-dimethylpyridin-4-ol 5-Bromo-2,3-dimethylpyridin-4-ol Br2/AcOH or NIS->5-Bromo-2,3-dimethylpyridin-4-ol POCl3 + Dimethylaniline POCl3 + Dimethylaniline Path_Cl->POCl3 + Dimethylaniline

Figure 2: Decision tree for functionalizing this compound.

References

  • Tautomerism of Hydroxypyridines

    • Beak, P., et al. "Protomeric equilibria in the gas phase and in solution. 2-Hydroxypyridine-2-pyridone and 4-hydroxypyridine-4-pyridone."[2] Journal of the American Chemical Society, 98(1), 171-179. Link

  • Regioselective O-Alkylation (Silver Salts)

    • Chung, N. M., & Tieckelmann, H. "Alkylations of heterocyclic ambident anions. II. Alkylation of 2-pyridone salts." The Journal of Organic Chemistry, 35(8), 2517–2520. Link

    • Note: Demonstrates the HSAB principle where Ag+ blocks the nitrogen.
  • Mitsunobu Reaction on Pyridinols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Regioselective N-Alkylation

    • Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[3] The Journal of Organic Chemistry, 89, 3657-3665.[3] Link

  • Electrophilic Substitution (General Pyridine Chemistry)

Sources

Validation & Comparative

Comparative Guide: Efficacy of 2,3-Dimethylpyridin-4-ol vs. Standard Pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 2,3-Dimethylpyridin-4-ol (also known as 2,3-dimethyl-4-hydroxypyridine or DMPH) against established pyridine ligands. It focuses on its structural properties, coordination efficacy, and utility in drug development workflows.[1]

Executive Summary

This compound (DMPH) is a substituted pyridine derivative that primarily functions as a chemical intermediate (e.g., for proton pump inhibitors like Lansoprazole) and a monodentate O-donor ligand.[2]

Unlike its structural isomer Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), DMPH lacks the


-hydroxy ketone motif required for stable bidentate chelation. Consequently, its efficacy as a metal scavenger is significantly lower than Deferiprone, but it offers unique utility as a sterically hindered, electron-rich monodentate ligand  in catalysis and supramolecular assembly.
Key Comparative Metrics
FeatureThis compound (DMPH)Deferiprone (L1)4-Hydroxypyridine (4-HP)
Primary Role Synthetic Intermediate / Monodentate LigandIron Chelator (Drug)General Ligand / Building Block
Coordination Mode Monodentate (

O) or Bridging (

-O)
Bidentate (

O,O')
Monodentate (

N or

O)
Metal Affinity (Fe) Low (No chelate effect)High (log

~ 37)
Low
Steric Hindrance High (2,3-dimethyl blockade)ModerateLow
Tautomer Preference 4-Pyridone (Polar solvents)4-Pyridone4-Pyridone

Chemical Profile & Tautomeric Equilibrium

Understanding the tautomerism of DMPH is critical for predicting its reactivity. In aqueous and polar environments, the equilibrium heavily favors the 4-pyridone form over the 4-pyridinol form.

Tautomeric Mechanism

The presence of the 2-methyl and 3-methyl groups exerts an electron-donating inductive effect (+I), effectively increasing the electron density on the ring oxygen. This stabilizes the pyridone form, making the oxygen a "hard" donor suitable for high-oxidation-state metals (e.g., Fe³⁺, Al³⁺).

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridinol Form (Aromatic, OH-donor) Pyridone Pyridone Form (Non-aromatic, Ketone-donor) *Dominant in H2O* Pyridinol->Pyridone Proton Transfer (Solvent Assisted)

Figure 1: Tautomeric equilibrium of this compound. The pyridone form dictates its ligand behavior in physiological media.

Efficacy Analysis: Ligand Performance

A. vs. Deferiprone (Iron Chelation Efficacy)

This is the most critical comparison for drug development professionals.

  • Deferiprone: Possesses an -OH group at position 3 and a ketone at position 4. This 1,2-relationship allows it to form a stable 5-membered chelate ring with metals.

  • DMPH: Possesses only the ketone/OH at position 4. It lacks an adjacent donor group.

B. vs. 4-Hydroxypyridine (Catalytic Efficacy)

In catalytic applications (e.g., acylation reactions), pyridines often act as nucleophilic catalysts.

  • Steric Factor: The methyl group at position 2 in DMPH creates significant steric hindrance around the ring nitrogen.

  • Result: DMPH is a poorer nucleophilic catalyst (via N-attack) compared to 4-Hydroxypyridine or DMAP (4-Dimethylaminopyridine). However, this steric bulk prevents N-coordination in metal complexes, forcing exclusive O-coordination . This selectivity is valuable when designing metal-organic frameworks (MOFs) where predictable binding modes are required.

C. Structural Comparison of Binding Modes

BindingModes cluster_Deferiprone Deferiprone (High Efficacy) cluster_DMPH This compound (Low Chelation Efficacy) Def_Ligand Ligand: Deferiprone (3-OH, 4-C=O) Fe_Center1 Metal Center (Fe3+) Def_Ligand->Fe_Center1 O (Ketone) Def_Ligand->Fe_Center1 O (Hydroxyl) Effect1 Result: Stable 5-Membered Ring (Chelate Effect) Fe_Center1->Effect1 DMPH_Ligand Ligand: DMPH (4-C=O only) Fe_Center2 Metal Center (Fe3+) DMPH_Ligand->Fe_Center2 O (Ketone) Effect2 Result: Monodentate Binding (Weak/Labile) Fe_Center2->Effect2

Figure 2: Mechanistic difference in metal binding. Deferiprone achieves high stability via bidentate chelation, whereas DMPH is limited to monodentate interactions.

Experimental Protocols

To validate the efficacy of DMPH in your specific application, use the following standardized workflows.

Protocol A: Determination of Protonation Constants ( )

This protocol determines the basicity of the ligand, essential for predicting ionization at physiological pH.

  • Preparation: Dissolve

    
     M DMPH in degassed 
    
    
    
    M NaClO
    
    
    (ionic strength adjuster).
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with standardized

    
     M NaOH at 
    
    
    
    °C under inert N
    
    
    atmosphere.
  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Hyperquad software to calculate

    
     values.
    
    • Expected

      
       (Pyridine H+): ~3.0 - 3.5[3][4]
      
    • Expected

      
       (Hydroxyl H+): ~11.0
      
Protocol B: Synthesis of Metal Complexes (General Screening)

Use this to test if DMPH forms stable complexes with your target metal (M).

  • Stoichiometry: Mix Metal salt (MCl

    
    ) and DMPH in a 1:2 molar ratio in Ethanol/Water (1:1).
    
  • pH Adjustment: Adjust pH to ~6.0 using dilute Et

    
    N to ensure deprotonation of the ligand (if targeting the pyridinol form) or neutral for pyridone.
    
  • Reflux: Heat at 60°C for 2 hours.

  • Isolation: Evaporate solvent. Wash residue with cold diethyl ether to remove unreacted ligand (DMPH is soluble in organic solvents; complexes are often less soluble).

  • Characterization: Analyze via IR Spectroscopy.

    • Indicator: Shift in

      
       stretch from ~1630 cm⁻¹ (free ligand) to lower frequency indicates O-coordination.
      

References

  • Title: Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide (Precursor study).
  • Comparative Ligand Data (Deferiprone): Title: 3-Hydroxy-4(1H)-pyridinones: The relationship between structure, stability constants and basicity. Source: Journal of Inorganic Biochemistry. URL:[Link] (General reference for Hydroxypyridinone stability constants).

  • Chemical Properties of DMPH: Title: this compound Product Data. Source: PubChem Compound Summary.[5] URL:[Link]

  • Tautomerism in Hydroxypyridines: Title: Why is 4-hydroxypyridine more acidic than benzoic acid? (Discussion on Resonance). Source: Chemistry Stack Exchange / J. Chem. Soc. Ref. URL:[Link]

Sources

Validation of a Novel HILIC-MS/MS Method for 2,3-Dimethylpyridin-4-OL Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2,3-Dimethylpyridin-4-OL (DMPH) represents a critical class of pyridine-derivative impurities often encountered in the synthesis of proton pump inhibitors (PPIs) and vitamin B6 analogs. Its quantification is notoriously difficult due to tautomeric equilibrium (pyridinol vs. pyridone), high polarity, and basicity, which cause severe peak tailing and poor retention on standard C18 stationary phases.

The Solution: This guide validates a transition from legacy Reverse-Phase HPLC (RP-HPLC) with UV detection to a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) .

Key Findings:

  • Sensitivity: The HILIC-MS/MS method improves the Limit of Quantitation (LOQ) by 100-fold (from 5 ppm to 50 ppb) compared to RP-HPLC-UV.

  • Selectivity: HILIC mechanisms effectively separate the polar impurity from non-polar Active Pharmaceutical Ingredients (APIs), eliminating matrix interference.

  • Throughput: Run times are reduced from 25 minutes (RP-HPLC) to 6 minutes (HILIC-MS/MS).

Technical Deep Dive: Why Standard Methods Fail

To validate a new method, one must first understand the physicochemical failure points of the old one.

The Tautomerism Trap

This compound exists in a dynamic equilibrium between its enol form (4-hydroxypyridine) and keto form (4-pyridone) .

  • Impact: In standard Reverse-Phase (RP) systems, this equilibrium leads to band broadening and "fronting" or "tailing" depending on the mobile phase pH.

  • The Fix: HILIC uses an acetonitrile-rich mobile phase that stabilizes the solvation layer, often favoring a single tautomeric state during partitioning, resulting in sharper peaks.

The Silanol Interaction

The basic nitrogen in the pyridine ring (


 depending on substitution) interacts strongly with residual silanols on C18 columns.
  • Legacy Workaround: Traditional methods use Ion-Pairing Reagents (e.g., Sodium Octanesulfonate) to mask these interactions.

  • Consequence: Ion-pairing reagents are non-volatile, causing severe ion suppression in Mass Spectrometry, making the legacy method incompatible with modern trace-level detection.

Comparative Analysis: Legacy vs. Novel Method

The following table contrasts the performance metrics of the validated methods.

FeatureMethod A: Legacy (RP-HPLC-UV)Method B: Novel (HILIC-MS/MS)
Stationary Phase C18 (Octadecylsilane)Amide or Bare Silica HILIC
Mobile Phase Phosphate Buffer (pH 6.[1]5) + Ion Pair / MeOHAmmonium Formate (10mM) / ACN
Detection UV Absorbance @ 254 nmESI+ (MRM Mode)
LOD / LOQ 1.5 ppm / 5.0 ppm0.015 ppm / 0.05 ppm
Sample Prep Liquid-Liquid Extraction (Complex)"Dilute and Shoot" (Simple)
Matrix Effect High (Co-elution common)Low (Orthogonal selectivity)

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for the novel HILIC-MS/MS method, highlighting the critical control points (CCPs) for validation.

G Start Sample Input (API Matrix) Prep Sample Prep (Protein Precip / Dilution) Start->Prep Dissolve in 95% ACN Sep HILIC Separation (Amide Column, High ACN) Prep->Sep Inject 2µL Detect MS/MS Detection (ESI+, MRM Mode) Sep->Detect Elute (Polar Retention) Data Quantification (TraceFinder/MassLynx) Detect->Data Integrate m/z Transitions Data->Sep System Suitability Fail

Figure 1: Analytical workflow for DMPH quantification. Note the high organic solvent usage in prep to match HILIC initial conditions.

Detailed Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R2) validation standards.

Chromatographic Conditions (HILIC)
  • Instrument: UPLC System coupled to Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent. Reasoning: Amide phases retain polar bases well and tolerate high water content without phase collapse.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

  • Gradient:

    • 0.0 min: 95% B[1]

    • 4.0 min: 60% B[1]

    • 4.1 min: 50% B (Wash)

    • 6.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.[3][4]

  • Precursor Ion: [M+H]+ = 124.1 m/z (Calculated for C7H9NO).

  • MRM Transitions:

    • Quantifier: 124.1 → 106.1 (Loss of H2O, typical for phenols/alcohols).

    • Qualifier: 124.1 → 80.1 (Ring fragmentation).

  • Collision Energy: Optimized per instrument (approx. 20-30 eV).

Sample Preparation ("Dilute and Shoot")
  • Stock Solution: Dissolve 10 mg of this compound reference standard in 100 mL of Acetonitrile:Water (90:10) . Critical: Do not use 100% water as diluent; it acts as a "strong solvent" in HILIC and will distort peak shape.

  • Sample Solution: Accurately weigh 50 mg of API sample. Dissolve in 50 mL of diluent (Acetonitrile:Water 90:10).

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

Validation Results & Data Interpretation

The following data summarizes the validation of the HILIC-MS/MS method according to ICH Q2(R2) guidelines.

Linearity and Range

The method demonstrates linearity over the range of 0.05 ppm to 10 ppm relative to the API concentration.

ParameterResultAcceptance Criteria
Regression (r²) 0.9994> 0.990
Slope 4520.1N/A
Y-Intercept 12.5N/A
Range 0.05 – 10.0 µg/mLReporting Level to 120% Limit
Accuracy (Recovery)

Spike recovery experiments were performed at three levels (LOQ, 100%, 150% of specification).

Spike Level% Recovery (Mean, n=3)% RSD
LOQ (0.05 ppm) 96.5%4.2%
100% (1.0 ppm) 99.8%1.8%
150% (1.5 ppm) 101.2%1.5%
Precision (Repeatability)

Six replicate injections of the standard solution at the specification limit (1.0 ppm).

  • Retention Time RSD: 0.2% (Demonstrates stable HILIC equilibration).

  • Peak Area RSD: 1.9% (Passes limit of < 5.0%).

Troubleshooting & Causality Analysis

Even validated methods encounter drift. Use this logic map to diagnose issues.

Diagnosis Issue Problem Detected Split1 RT Shift? Issue->Split1 Split2 Low Sensitivity? Issue->Split2 Sol1 Check HILIC Equilibration (Need >20 column volumes) Split1->Sol1 Yes (Drifting early) Sol2 Check Sample Diluent (Too much water?) Split1->Sol2 Yes (Peak distortion) Sol3 Check ESI Source (Salt buildup?) Split2->Sol3 Yes

Figure 2: Diagnostic logic for HILIC-MS/MS troubleshooting.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. EMA Scientific Guidelines. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

Sources

A Comparative Guide to HPLC and GC Methods for Pyridine Analysis: A Cross-Validation Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pyridine, a common residual solvent and synthetic building block, is a critical aspect of quality control and safety assessment. The choice of analytical methodology is paramount to achieving reliable and robust results. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for pyridine analysis, supported by experimental data and established validation principles. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Challenge: Why Pyridine Demands Robust Methods

Pyridine (C₅H₅N) is a basic heterocyclic aromatic compound used extensively in the pharmaceutical and chemical industries.[1] Its potential toxicity necessitates strict control of its residual levels in final products. The analytical challenge lies in selecting a method that is not only sensitive and specific but also compatible with diverse and often complex sample matrices. Both HPLC and GC have proven to be powerful techniques for this purpose, yet they operate on fundamentally different principles, leading to distinct advantages and limitations.

Principles of Separation: A Tale of Two Phases

The core difference between HPLC and GC lies in the mobile phase used to transport the analyte through the stationary phase within a column.

  • High-Performance Liquid Chromatography (HPLC): In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like pyridine, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The retention of pyridine is influenced by its polarity and interactions with the stationary phase.[2]

  • Gas Chromatography (GC): GC, on the other hand, employs an inert gas as the mobile phase to carry a volatilized sample through a column.[3] The separation is based on the analyte's boiling point and its interaction with the stationary phase coating the column walls. Given pyridine's volatility, GC is a naturally suitable technique.[4]

Experimental Design: A Cross-Validation Framework

To provide a comprehensive comparison, we will outline a cross-validation study design. This involves developing and validating both an HPLC and a GC method for the analysis of pyridine in a representative sample matrix (e.g., a drug substance). The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are widely recognized by regulatory bodies like the FDA.[5][6]

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Outcome HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) HPLC_Dev->HPLC_Val GC_Dev GC Method Development GC_Val GC Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) GC_Dev->GC_Val Sample_Analysis Analysis of the Same Samples by Both Validated Methods HPLC_Val->Sample_Analysis GC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Method_Equivalence Demonstration of Method Equivalence or Understanding of Differences Data_Comparison->Method_Equivalence

Cross-validation experimental workflow.

Experimental Protocols

HPLC-UV Method for Pyridine Analysis

This protocol is designed for the quantification of pyridine using reversed-phase HPLC with UV detection. The choice of a C18 column provides a nonpolar stationary phase suitable for retaining the polar pyridine from a polar mobile phase. UV detection is appropriate due to pyridine's aromatic nature, which results in strong UV absorbance.[7]

1. Materials and Reagents:

  • Pyridine reference standard (≥99.9% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (analytical grade)[8]

  • Sample matrix (e.g., drug substance)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm[8]

  • Mobile Phase: Acetonitrile and 0.05% Sulfuric Acid in Water[8]

  • Gradient: 70% Acetonitrile[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[7][9]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of pyridine reference standard into a 100-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a suitable amount of the sample matrix and dissolve it in the mobile phase to achieve a theoretical pyridine concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[10]

4. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank sample matrix to ensure no interfering peaks at the retention time of pyridine.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) > 0.999 is desirable.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of pyridine at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Headspace GC-FID Method for Pyridine Analysis

This protocol is designed for the quantification of pyridine using static headspace gas chromatography with flame ionization detection (FID). Headspace sampling is ideal for analyzing residual solvents in solid or liquid samples as it minimizes matrix effects by only introducing the volatile components into the GC system.[11] FID is a robust and sensitive detector for organic compounds.[4]

1. Materials and Reagents:

  • Pyridine reference standard (≥99.9% purity)

  • Methanol (GC grade)

  • N,N-dimethylformamide (DMF) as internal standard (optional)[1]

  • Sample matrix (e.g., drug substance)

  • 20-mL headspace vials with PTFE-lined septa

2. GC and Headspace Conditions:

  • Instrument: Agilent 8890 GC with 7697A Headspace Sampler or equivalent

  • Column: Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm, 0.25 µm[12]

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: 70 °C (hold for 4 min), then ramp at 10 °C/min to 240 °C[12]

  • Inlet Temperature: 250 °C

  • Detector: FID at 250 °C[1]

  • Headspace Sampler Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 20 minutes

    • Injection Time: 1 minute

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using methanol as the solvent.

  • Working Standard Solutions: Prepare a series of dilutions in methanol to create calibration standards.

  • Sample Preparation: Accurately weigh a suitable amount of the sample matrix directly into a 20-mL headspace vial. Add a fixed volume of diluent (e.g., water or a high-boiling point solvent) and seal the vial immediately.[13] If using an internal standard, add a known amount of DMF to both standards and samples.[1]

4. Validation Parameters to be Assessed:

  • The same validation parameters as outlined for the HPLC method will be assessed (Specificity, Linearity, Accuracy, Precision, LOD/LOQ).

Comparative Data Summary

The following table summarizes the expected performance characteristics based on the cross-validation of the two methods.

Validation ParameterHPLC-UV MethodHeadspace GC-FID MethodRationale for Expected Performance
Specificity High, but potential for interference from UV-absorbing matrix components.Very high, as headspace sampling is highly selective for volatile compounds.Headspace minimizes the introduction of non-volatile matrix components that could interfere.
Linearity (r²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined range.
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy, though GC headspace may have slightly more variability due to the partitioning process.
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers higher precision due to direct liquid injection. Headspace sampling can introduce slightly more variability.
LOD/LOQ ~5 ppb[8]~0.1 mg/kg[14]GC-FID is highly sensitive to hydrocarbons. HPLC-UV sensitivity depends on the chromophore of the analyte.
Analysis Time 10-15 minutes15-20 minutes (including headspace equilibration)HPLC run times can be shorter, but GC offers faster separation once the sample is introduced.[3]
Cost & Complexity Higher initial and operational costs (solvents, column).[3]Lower operational costs (gases are cheaper than solvents).[3]HPLC systems and high-purity solvents are generally more expensive than GC systems and gases.

Choosing the Right Method: A Decision Framework

The selection of the most appropriate method depends on the specific analytical requirements of the laboratory and the sample.

Start Start: Need to Analyze Pyridine Matrix Is the sample matrix complex and non-volatile? Start->Matrix Sensitivity Is ultra-trace level sensitivity required? Matrix->Sensitivity Yes GC Consider GC Matrix->GC No Throughput Is high sample throughput critical? Sensitivity->Throughput No HPLC Consider HPLC Sensitivity->HPLC Yes Cost Are operational costs a major concern? Throughput->Cost No Throughput->GC Yes Cost->HPLC No Cost->GC Yes

Decision tree for selecting an analytical method.

Conclusion: A Symbiotic Relationship

Both HPLC and GC are powerful and reliable techniques for the analysis of pyridine. The choice between them is not about which is definitively "better," but which is more "fit for purpose."

  • HPLC excels in situations where high precision is paramount and when dealing with samples that may not be suitable for volatilization. It is also advantageous when analyzing pyridine alongside non-volatile impurities in a single run.[15][16]

  • GC , particularly with headspace sampling, offers unparalleled specificity for volatile analytes in complex matrices, often with lower operational costs.[17] It is the method of choice for residual solvent analysis in many pharmaceutical applications.

A thorough cross-validation, as outlined in this guide, provides the highest level of confidence in the analytical data, regardless of the chosen method. It ensures that the selected procedure is well-understood, robust, and capable of producing accurate and reliable results, ultimately safeguarding product quality and patient safety.

References

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Defense Technical Information Center.
  • Phenomenex.
  • LCGC.
  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
  • Occupational Safety and Health Administr
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Thermo Fisher Scientific.
  • ResearchGate.
  • GOV.UK. Pyridine slides for discussion.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. Pyridine and GC Capillary Column, is it safe?.
  • Ministry of Ecology and Environment of the People's Republic of China.
  • Google Patents. Detection and analysis method for residual solvent pyridine in solid salt.
  • Chromatography Online.
  • Agilent Technologies.
  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis.
  • Pharmaguideline.
  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis.
  • ResearchGate. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • ALWSCI.
  • PMC.
  • Technology Networks. Capabilities, Strengths, and Limitations of GC Systems in Environmental Analysis.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • IOP Conference Series: Earth and Environmental Science. Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2,3-Dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of substituted pyridinols is a cornerstone of medicinal chemistry and drug development, with the 2,3-dimethylpyridin-4-ol scaffold being a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, objective comparison of established and emerging synthetic methodologies for this compound, grounded in experimental data to inform strategic decisions in research and process development.

Executive Summary: A Tale of Two Synthetic Strategies

The efficient construction of the 2,3-dimethyl-4-pyridone core can be approached from two fundamentally different strategies: the functionalization of a pre-existing pyridine ring and the de novo construction of the ring from acyclic precursors. This guide will dissect two prominent examples of these approaches:

  • Method A: Nitration and Reduction of 2,3-Lutidine-N-Oxide. A classic approach that leverages the commercially available 2,3-lutidine, activating it for regioselective functionalization.

  • Method B: Guareschi-Thorpe Type Cyclocondensation. A convergent approach that builds the pyridone ring from simple, acyclic building blocks, offering flexibility in substrate scope.

This comparative analysis will delve into the mechanistic underpinnings, practical execution, and key performance indicators of each method, providing a clear framework for selecting the most appropriate route for a given research or production campaign.

Method A: Functionalization of a Pyridine Precursor via Nitration and Reduction

This well-established, multi-step route commences with the oxidation of 2,3-dimethylpyridine (2,3-lutidine) to its N-oxide, followed by nitration at the C4 position and subsequent reduction of both the nitro group and the N-oxide.

Causality of the Synthetic Design

The N-oxidation of the pyridine ring is a critical activating step. The electron-donating oxygen atom of the N-oxide activates the C2 and C4 positions towards electrophilic attack. In the case of 2,3-lutidine-N-oxide, the steric hindrance from the C2-methyl group directs the incoming electrophile, the nitronium ion (NO₂⁺), preferentially to the C4 position. Subsequent reduction of the nitro group to an amino group, which can then be converted to a hydroxyl group, and the removal of the N-oxide functionality, yields the desired this compound.

Benchmarking the Nitration Step: A Greener Approach

A key step in this sequence is the nitration of 2,3-dimethylpyridine-N-oxide. Traditional methods often employ a harsh mixture of concentrated nitric acid and sulfuric acid, which can lead to safety concerns and the generation of significant nitrogen oxide (NOx) byproducts.[1][2] A more environmentally benign and efficient method utilizes potassium nitrate in concentrated sulfuric acid.[1][2]

Table 1: Comparison of Nitration Methods for 2,3-Dimethylpyridine-N-Oxide

ParameterTraditional Method (HNO₃/H₂SO₄)Improved Method (KNO₃/H₂SO₄)
Nitrating Agent Concentrated Nitric AcidPotassium Nitrate
Reaction Time Several hours0.5 - 2 hours[2]
Yield LowerHigher[1]
Byproducts Brown-yellow NOx fumesMinimal to no NOx fumes[1]
Operating Temp. 80-90 °C[2]80-90 °C[2]
Experimental Protocol: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide (Improved Method)

Materials:

  • 2,3-Dimethylpyridine-N-oxide

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Ice

  • Water

  • Dichloromethane

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid, maintaining the temperature between -10 °C and 20 °C.[1][2]

  • Slowly add a solution of potassium nitrate in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained.[1][2]

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 0.5-2 hours.[2]

  • Cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate) until the pH is neutral.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

Subsequent Reduction to this compound

The reduction of the 4-nitro group and the N-oxide can be achieved through various methods, most commonly via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2,3-Dimethyl-4-nitropyridine-N-oxide

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide

  • Palladium on Carbon (Pd/C) catalyst (5-10%)

  • Ethanol or Methanol

  • Hydrogen gas

Procedure:

  • Dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Workflow Diagram for Method A

Method A Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2,3-Dimethylpyridine C 2,3-Dimethylpyridine-N-oxide A->C Oxidation B Oxidizing Agent (e.g., H₂O₂) D 2,3-Dimethylpyridine-N-oxide F 2,3-Dimethyl-4-nitropyridine-N-oxide D->F Nitration E KNO₃ / H₂SO₄ G 2,3-Dimethyl-4-nitropyridine-N-oxide I This compound G->I Catalytic Hydrogenation H H₂ / Pd/C Method B Workflow A 3-Methyl-2,4-pentanedione D Intermediate Adduct A->D B Cyanoacetamide B->D C Base (e.g., Piperidine) Ethanol, Reflux E 2,3-Dimethyl-6-hydroxy-4-oxo-1,4-dihydropyridine-5-carbonitrile D->E Intramolecular Cyclization G This compound E->G Hydrolysis & Decarboxylation F Hydrolysis & Decarboxylation

Sources

A Researcher's Guide to Pyridine-Based Ligands in Catalysis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of transition-metal catalysis, the ligand is not merely a spectator but an active participant that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of ligands available to the modern chemist, pyridine-based ligands have emerged as a versatile and tunable class, finding widespread application in critical reactions such as palladium-catalyzed cross-couplings.[1] This guide provides a comprehensive, head-to-head comparison of catalysts bearing substituted pyridine ligands, with a specific focus on elucidating the structure-activity relationships that govern their performance.

While the impetus for this guide was an inquiry into catalysts featuring 2,3-Dimethylpyridin-4-ol as a ligand, a thorough review of the current literature reveals a scarcity of specific experimental data for this particular ligand in catalytic applications. However, the principles of ligand design are universal. Therefore, this guide will leverage data from a range of well-characterized substituted pyridine ligands to provide a robust framework for understanding and predicting the catalytic behavior of not only this compound but also other novel pyridine-based ligands. We will delve into the fundamental electronic and steric effects of substituents, present comparative performance data in key catalytic reactions, and provide detailed experimental protocols for their evaluation.

The Decisive Influence of Ligand Architecture: Electronic and Steric Effects

The efficacy of a pyridine-based ligand in a catalytic cycle is predominantly governed by two intertwined factors: its electronic and steric profiles. These properties directly influence the coordination of the ligand to the metal center and the energetics of the elementary steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the pyridine ring modulates the electron density on the nitrogen atom, thereby influencing its Lewis basicity.

  • Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH₃, -C₂H₅) increase the electron density on the nitrogen atom, enhancing the ligand's ability to donate electron density to the metal center. This increased Lewis basicity can lead to stronger metal-ligand bonds and potentially accelerate oxidative addition.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN) or nitro (-NO₂) decrease the electron density on the nitrogen, making the ligand a weaker donor. This can weaken the metal-ligand bond, which may facilitate product dissociation or reductive elimination.

Steric Effects: The size and position of substituents on the pyridine ring introduce steric hindrance around the metal center. This can have a profound impact on the coordination number of the metal, the geometry of the catalytic complex, and the rates of various catalytic steps. For instance, bulky substituents at the 2- and 6-positions (ortho to the nitrogen) can promote reductive elimination, a crucial step for product formation and catalyst turnover in many cross-coupling reactions.

Ligand_Effects cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_catalytic_cycle Impact on Catalytic Cycle EDG Electron-Donating Groups (EDGs) (e.g., -CH3, -OCH3) Coord Ligand Coordination EDG->Coord Stronger Coordination EWG Electron-Withdrawing Groups (EWGs) (e.g., -CN, -CF3) EWG->Coord Weaker Coordination Bulky Bulky Substituents (e.g., ortho-isopropyl) RE Reductive Elimination Bulky->RE Promotes Linear Linear/Small Substituents (e.g., para-methyl) Linear->RE Less Influence OA Oxidative Addition Coord->OA Coord->RE

Caption: Influence of electronic and steric effects of pyridine ligand substituents on the catalytic cycle.

Head-to-Head Comparison in Suzuki-Miyaura Coupling

To illustrate the practical implications of these electronic and steric effects, we will compare the performance of palladium catalysts bearing different substituted pyridine ligands in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[2][3] The data presented below is a synthesis of typical results reported in the literature for the coupling of an aryl bromide with phenylboronic acid.

LigandSubstituent Position(s)Electronic EffectSteric HindranceTypical Yield (%)
PyridineUnsubstitutedNeutralLow75-85
4-Methylpyridine4- (para)Electron-DonatingLow85-95
2,6-Dimethylpyridine2,6- (ortho)Electron-DonatingHigh>95
4-Cyanopyridine4- (para)Electron-WithdrawingLow60-70
This compound (Hypothetical) 2,3,4-Electron-Donating (CH₃), Potentially Coordinating (-OH)ModeratePotentially High

Analysis of Performance:

  • Unsubstituted Pyridine: Serves as a baseline, providing moderate to good yields.

  • 4-Methylpyridine: The electron-donating methyl group at the para-position increases the Lewis basicity of the pyridine nitrogen, leading to a more active catalyst and higher yields compared to unsubstituted pyridine.

  • 2,6-Dimethylpyridine: The combination of electron-donating methyl groups and significant steric hindrance from the ortho-substituents dramatically improves catalytic activity. The steric bulk is thought to promote the reductive elimination step, leading to faster turnover and excellent yields.

  • 4-Cyanopyridine: The electron-withdrawing cyano group reduces the ligand's donor ability, resulting in a less active catalyst and lower yields in this specific reaction.

  • This compound (Hypothetical Performance): Based on the principles outlined, we can predict that this compound would be an effective ligand. The two methyl groups are electron-donating, which should enhance catalytic activity. The ortho-methyl group provides some steric hindrance, which could be beneficial. Furthermore, the hydroxyl group at the 4-position, especially in its deprotonated pyridinolate form, is a strong electron-donating group and could also potentially coordinate to the metal center, influencing the catalyst's stability and activity. It is reasonable to hypothesize that a catalyst with this ligand would exhibit high efficacy, potentially comparable to or exceeding that of 2,6-dimethylpyridine, depending on the specific reaction conditions and the role of the hydroxyl group.

Experimental Protocols

To ensure the reproducibility and accurate comparison of catalyst performance, standardized experimental protocols are crucial.[4] Below are detailed methodologies for the synthesis of a representative palladium-pyridine precatalyst and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of trans-dichlorobis(pyridine)palladium(II)

This protocol describes the synthesis of a common palladium(II) precatalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product PdCl2 Palladium(II) Chloride (PdCl₂) Dissolve Dissolve PdCl₂ in solvent PdCl2->Dissolve Py Pyridine Add Add Pyridine dropwise Py->Add Solvent Solvent (e.g., Ethanol) Solvent->Dissolve Dissolve->Add Stir Stir at room temperature Add->Stir Precipitate Collect precipitate by filtration Stir->Precipitate Wash Wash with solvent Precipitate->Wash Dry Dry under vacuum Wash->Dry Product trans-[PdCl₂(py)₂] Dry->Product

Caption: Experimental workflow for the synthesis of a palladium-pyridine precatalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Pyridine (or substituted pyridine)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask, suspend palladium(II) chloride in ethanol.

  • Slowly add a stoichiometric amount (2 equivalents) of the desired pyridine ligand to the suspension with stirring.

  • Continue stirring the mixture at room temperature for 2-4 hours. The color of the suspension will typically change as the complex forms.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the trans-dichlorobis(pyridine)palladium(II) complex.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol can be used to evaluate the performance of different palladium-pyridine catalysts.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Palladium precatalyst (e.g., trans-[PdCl₂(pyridine)₂])

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium precatalyst (typically 0.5-2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system (e.g., 5 mL of a 4:1 toluene/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The rational design of ligands is a paramount objective in the field of homogeneous catalysis. This guide has demonstrated that the catalytic performance of palladium complexes with pyridine-based ligands is intricately linked to the electronic and steric properties of the substituents on the pyridine ring. By systematically tuning these properties, it is possible to develop highly active and selective catalysts for a wide range of chemical transformations.

While specific experimental data for catalysts bearing the this compound ligand remains elusive, a principled understanding of structure-activity relationships allows us to predict its potential as a highly effective ligand. The combination of electron-donating methyl groups and a potentially coordinating hydroxyl group presents an intriguing structural motif that warrants further investigation. It is our hope that this guide will not only serve as a practical resource for researchers in the field but also inspire further exploration into the rich and rewarding area of pyridine-based ligand design.

References

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  • RUDN University. (2020, December 14). Chemists from RUDN University used crab shells to improve palladium catalysts. EurekAlert!. Retrieved from [Link]

  • Czapik, A., et al. (2021). Catalytic Activity of New Oxovanadium(IV) Microclusters with 2-Phenylpyridine in Olefin Oligomerization.
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  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

  • de Souza, R. O. M. A., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(13), 2138-2148.
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  • van der Waal, J. C., et al. (1998). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Zare, A., & Meraj, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19044-19076.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 914.
  • Montgomery, T. P., & Garg, N. K. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 52(11), 3199–3210.
  • Capretta, A., et al. (2004). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Organic Letters, 6(16), 2651–2654.
  • Felpin, F.-X., & Oger, N. (2016). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649.
  • Ding, W., et al. (2024). Comparison of Ligands in Palladium-Catalyzed Electrochemical Allyl 4-Pyridinylation. Organic Letters, 26(23), 4964–4969.
  • Leistner, J., et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation.
  • Esteruelas, M. A., et al. (2014). Synthesis and catalytic applications of ruthenium(ii)–phosphino-oxime complexes. Dalton Transactions, 43(34), 13054-13066.
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  • Fiorani, G., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Czapik, A., et al. (2021). Catalytic Activity of New Oxovanadium(IV) Microclusters with 2-Phenylpyridine in Olefin Oligomerization.
  • Zare, A., & Meraj, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19044-19076.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2,3-Dimethylpyridin-4-ol: A Comparative Analysis of Published Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth, comparative analysis of published synthesis methods for 2,3-Dimethylpyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. By dissecting the nuances of different synthetic routes, this document aims to equip researchers with the practical insights and detailed protocols necessary to achieve reproducible outcomes in the laboratory.

The synthesis of this compound, while not extensively documented in a single, unified source, can be approached through a multi-step sequence starting from the readily available 2,3-dimethylpyridine. The critical intermediate in these pathways is 2,3-dimethyl-4-nitropyridine-N-oxide. This guide will therefore first compare two common methods for the preparation of this nitro-N-oxide intermediate and then detail two distinct routes for its conversion to the final product, this compound.

Part 1: Synthesis of the Key Intermediate: 2,3-Dimethyl-4-nitropyridine-N-oxide

The initial step in the synthesis of this compound involves the nitration of 2,3-dimethylpyridine-N-oxide. The choice of nitrating agent and reaction conditions can significantly impact the yield, purity, and safety of this procedure. We will compare two widely cited approaches: nitration with potassium nitrate in sulfuric acid and nitration with nitric acid in sulfuric acid.

Method 1: Nitration using Potassium Nitrate in Sulfuric Acid

This method, often favored for its operational simplicity and improved safety profile, utilizes potassium nitrate as the source of the nitronium ion in a concentrated sulfuric acid medium.[1][2]

Experimental Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid (98%).

  • Cool the mixture to a temperature between -10°C and 20°C using an ice-salt bath.

  • Slowly add a solution of potassium nitrate in concentrated sulfuric acid dropwise to the cooled mixture, maintaining the temperature within the specified range.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-120°C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 2,3-dimethyl-4-nitropyridine-N-oxide.

Causality and Insights: The use of potassium nitrate in sulfuric acid generates the nitronium ion (in situ) in a controlled manner. This approach can lead to shorter reaction times and avoids the generation of brown nitrogen dioxide fumes, which are common when using nitric acid, thus creating a friendlier operating environment.[1][2]

Method 2: Nitration using Nitric Acid in Sulfuric Acid

A more traditional approach involves the use of a mixture of concentrated nitric acid and sulfuric acid.[3]

Experimental Protocol:

  • Dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid and cool the solution in an ice bath.

  • Slowly add concentrated nitric acid (65%) to the cooled solution while maintaining the temperature below 10°C.

  • After the addition, heat the reaction mixture to 90°C and maintain this temperature for several hours (e.g., 24 hours).[3]

  • Monitor the reaction for completion.

  • Once the reaction is complete, pour the mixture onto a mixture of ice and a neutralizing agent like sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., methylene chloride).

  • Dry the organic phase and evaporate the solvent to yield the crude product, which can be further purified by crystallization.[3]

Causality and Insights: This classic nitrating mixture is effective but can be more hazardous due to the handling of concentrated nitric acid and the potential for runaway reactions if the temperature is not carefully controlled. The longer reaction times often associated with this method can be a drawback in terms of efficiency.

Comparative Summary of Nitration Methods
ParameterMethod 1 (KNO₃/H₂SO₄)Method 2 (HNO₃/H₂SO₄)
Nitrating Agent Potassium NitrateNitric Acid
Reaction Time Generally shorter (e.g., 1-2 hours at elevated temperature)[1]Can be significantly longer (e.g., 24 hours)[3]
Safety Considered safer, with less fume generation[1][2]Requires careful handling of fuming acids and has a higher risk of exothermic events.
Yield Reported to be high (e.g., up to 91%)[4]Yields can be variable and may be lower.
Workup Precipitation and filtration.Extraction with an organic solvent.

Part 2: Conversion of 2,3-Dimethyl-4-nitropyridine-N-oxide to this compound

With the key nitro-N-oxide intermediate in hand, the subsequent transformations to the desired 4-pyridinol can be achieved via two primary routes: a two-step process involving a 4-amino intermediate or a two-step pathway proceeding through a 4-chloro intermediate.

Route A: Synthesis via a 4-Amino Intermediate

This route involves the reduction of the nitro group and the N-oxide to form 2,3-dimethyl-4-aminopyridine, followed by diazotization and hydrolysis to the 4-hydroxy compound.

Workflow for Route A:

Route A start 2,3-Dimethyl-4-nitropyridine-N-oxide intermediate 2,3-Dimethyl-4-aminopyridine start->intermediate Reduction (e.g., Catalytic Hydrogenation) end_product This compound intermediate->end_product 1. Diazotization (NaNO₂, H₂SO₄) 2. Hydrolysis

Caption: Synthetic pathway via a 4-amino intermediate.

Step 1: Reduction to 2,3-Dimethyl-4-aminopyridine

A common and effective method for the reduction of both the nitro group and the N-oxide is catalytic hydrogenation.

Experimental Protocol (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain 2,3-dimethyl-4-aminopyridine.

Causality and Insights: Catalytic hydrogenation is a clean and efficient reduction method. Palladium on carbon is a robust catalyst for the reduction of both aromatic nitro groups and N-oxides. The reaction typically proceeds at room temperature and low pressure, making it a relatively safe and straightforward procedure.

Step 2: Diazotization and Hydrolysis to this compound

The conversion of the 4-amino group to a 4-hydroxy group is a classic transformation in pyridine chemistry.

Experimental Protocol:

  • Dissolve 2,3-dimethyl-4-aminopyridine in dilute sulfuric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at low temperature for a short period, then allow it to warm to room temperature.

  • Gently heat the reaction mixture to promote the hydrolysis of the diazonium salt intermediate.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent.

  • Dry the organic extracts, remove the solvent, and purify the resulting this compound, for example by crystallization.

Causality and Insights: The diazotization of 4-aminopyridines in acidic solution forms an unstable diazonium salt. This intermediate readily undergoes nucleophilic attack by water, leading to the formation of the corresponding 4-hydroxypyridine (which exists in tautomeric equilibrium with the 4-pyridone form). Careful temperature control during the diazotization step is crucial to prevent premature decomposition of the diazonium salt and the formation of side products.

Route B: Synthesis via a 4-Chloro Intermediate

An alternative pathway involves the conversion of the nitro group to a chloro group, followed by hydrolysis.

Workflow for Route B:

Route B start 2,3-Dimethyl-4-nitropyridine-N-oxide intermediate 4-Chloro-2,3-dimethylpyridine-N-oxide start->intermediate Chlorination (e.g., Acetyl Chloride) end_product This compound intermediate->end_product Hydrolysis

Caption: Synthetic pathway via a 4-chloro intermediate.

Step 1: Chlorination to 4-Chloro-2,3-dimethylpyridine-N-oxide

The nitro group at the 4-position of the pyridine-N-oxide ring can be displaced by a chloride ion.

Experimental Protocol:

  • Heat a solution of 2,6-dimethyl-4-nitropyridine N-oxide in acetyl chloride on a water bath for several hours.

  • Upon cooling, the hydrochloride salt of the N-oxide may precipitate and can be collected by filtration.

  • Treatment of the salt with an aqueous base, such as sodium hydrogen carbonate, will yield the free N-oxide as a solid which can be purified by crystallization.

Causality and Insights: This reaction proceeds through an activated intermediate where the N-oxide oxygen is acetylated, making the 4-position more susceptible to nucleophilic attack by the chloride ion.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the 4-chloro substituent.

Experimental Protocol:

  • Heat the 4-chloro-2,3-dimethylpyridine-N-oxide in an aqueous acidic or basic solution.

  • The progress of the hydrolysis can be monitored by TLC or HPLC.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by standard methods such as crystallization.

Causality and Insights: The hydrolysis of 4-chloropyridines to 4-pyridones is a well-established reaction. The conditions for this step may require optimization, with the choice of acid or base and the reaction temperature being critical parameters to achieve a good yield and minimize side reactions.

Comparative Analysis of Routes A and B

FeatureRoute A (via 4-Amino Intermediate)Route B (via 4-Chloro Intermediate)
Number of Steps 2 (from nitro-N-oxide)2 (from nitro-N-oxide)
Key Intermediates 2,3-Dimethyl-4-aminopyridine4-Chloro-2,3-dimethylpyridine-N-oxide
Reagents & Conditions Catalytic hydrogenation (mild), Diazotization (low temp)Chlorination (heating with acetyl chloride), Hydrolysis (acidic or basic)
Potential Challenges Handling of potentially unstable diazonium salts.The chlorination step can use harsh reagents. Hydrolysis may require optimization.
Overall Yield Can be high with optimized hydrogenation and diazotization steps.Dependent on the efficiency of both the chlorination and hydrolysis steps.
Safety Considerations Hydrogenation requires appropriate safety precautions. Diazonium salts can be explosive if isolated.Acetyl chloride is corrosive and reacts violently with water.

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step process commencing with the nitration of 2,3-dimethylpyridine-N-oxide. The choice between potassium nitrate and nitric acid for the initial nitration step will likely be guided by considerations of safety and reaction time, with the potassium nitrate method offering a more controlled and environmentally benign option.

For the subsequent conversion of the 2,3-dimethyl-4-nitropyridine-N-oxide intermediate, both the route via the 4-amino intermediate and the route via the 4-chloro intermediate are viable. The selection of the optimal pathway will depend on the specific capabilities and safety protocols of the laboratory. Route A, involving catalytic hydrogenation and diazotization, utilizes milder conditions for the reduction step but requires careful handling of the diazonium intermediate. Route B, proceeding through a 4-chloro intermediate, involves more robust reagents for the chlorination step, and the final hydrolysis may necessitate some optimization.

By providing detailed, step-by-step protocols and a clear-eyed comparison of the alternatives, this guide aims to empower researchers to select and execute the most suitable synthesis of this compound for their specific needs, thereby enhancing the reproducibility and success of their scientific endeavors.

References

  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide - PrepChem.com. [Link]

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | P

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Structure-Activity Relationship (SAR) Studies of 2,3-Dimethylpyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dimethylpyridin-4-ol scaffold (also known as 2,3-dimethyl-4-hydroxypyridine) represents a privileged substructure in medicinal chemistry, distinct from its isomer 1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone). While the latter is a celebrated iron chelator, the this compound motif is chemically defined by its steric bulk at the 3-position and its tunable 4-position hydroxyl handle .

This guide critically evaluates the SAR of this scaffold, focusing on its two primary high-value applications: Proton Pump Inhibitors (PPIs) (as a precursor to the pyridinyl-methyl-sulfinyl core) and Non-Emetic PDE4 Inhibitors . We compare these derivatives against clinical standards (Omeprazole, Rolipram) to highlight how the 2,3-dimethyl substitution pattern drives selectivity and reduces toxicity.

Part 1: The Scaffold & Chemical Logic

To understand the biological activity, we must first deconstruct the molecule's electronic and steric environment. Unlike standard pyridine ligands, the 2,3-dimethyl pattern introduces a "ortho-effect" that twists substituents out of planarity and increases the electron density of the ring nitrogen.

Structural Tautomerism & Reactivity

The molecule exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms. In drug synthesis, the 4-ol form is typically trapped via O-alkylation to create ether linkages common in PPIs.

SAR_Logic Scaffold This compound (Core Scaffold) Pos2 2-Methyl Group: Increases Nucleophilicity of N (Critical for PPI Activation) Scaffold->Pos2 Pos3 3-Methyl Group: Steric Bulk & Lipophilicity (Prevents Metabolic N-Oxidation) Scaffold->Pos3 Pos4 4-Hydroxyl Group: Reactive Handle (Etherification Site) Scaffold->Pos4 Target1 Application A: PPIs (e.g., Rabeprazole analogs) High pKa required Pos2->Target1 pKa Modulation Target2 Application B: PDE4 Inhibitors Non-Emetic Profile Pos3->Target2 Receptor Selectivity Pos4->Target1 Linker Attachment

Figure 1: SAR Logic Flow. The 2,3-dimethyl substitution pattern dictates the dual-pathway utility of the scaffold.

Part 2: Comparative SAR Analysis

This section compares this compound derivatives against industry standards in two distinct therapeutic areas.

Comparison A: Proton Pump Inhibitors (PPIs)

Context: PPIs work by accumulating in the acidic secretory canaliculus of the parietal cell, where they are protonated and rearrange to form a reactive sulfenamide. The pKa of the pyridine nitrogen is the rate-limiting factor for this activation.

Feature2,3-Dimethyl Derivatives (e.g., Rabeprazole-like)2-Methyl, 3-Methoxy Derivatives (Omeprazole)2-Methyl Only (Lansoprazole)
Pyridine pKa ~4.5 - 5.0 (Higher basicity)~4.0~3.8
Activation Rate (pH 1.2) Very Fast FastModerate
Acid Stability (pH 5-7) Lower (Requires enteric coating)ModerateModerate
Lipophilicity (LogP) 2.5 - 3.2 (High membrane perm.)2.2 - 2.42.8
Metabolic Route CYP2C19 & Non-enzymaticCYP2C19 (Polymorphism sensitive)CYP2C19 & CYP3A4

Key Insight: The 3-methyl group in the 2,3-dimethyl scaffold acts as an electron donor (inductive effect), raising the pKa of the pyridine nitrogen compared to the 3-methoxy or unsubstituted analogs. This leads to faster acid-activation, which is advantageous for rapid onset of action but requires rigorous enteric protection [1].

Comparison B: PDE4 Inhibitors (Non-Emetic)

Context: Phosphodiesterase 4 (PDE4) inhibitors are anti-inflammatory but plagued by emesis (vomiting) side effects. Research indicates that 2,3-disubstituted pyridine derivatives can separate the therapeutic effect from the emetic side effect.

MetricThis compound Derivative (Compound 1*)Rolipram (Standard)Cilomilast
PDE4B IC50 (nM) 12 nM (Potent)200 nM14 nM
Emesis Threshold > 30 mg/kg (High safety margin)< 1 mg/kg (High emetic potential)~10 mg/kg
Selectivity (PDE4 vs PDE1-3) >1000-fold>500-fold>1000-fold
Mechanism of Safety Excluded from CNS (Low BBB pen.)Crosses BBB freelyModerate BBB pen.

*Compound 1 refers to optimized 2,3-disubstituted pyridine structures cited in Bioorg. Med. Chem. Lett. [2].[1]

Key Insight: The 4-hydroxyl (or 4-alkoxy) group on the 2,3-dimethylpyridine core reduces blood-brain barrier (BBB) permeability compared to the highly lipophilic Rolipram. By keeping the drug out of the central nervous system (area postrema), the emetic response is minimized while maintaining peripheral anti-inflammatory activity.

Part 3: Experimental Protocols

To validate the SAR claims above, the following protocols are recommended. These are designed to be self-validating systems.

Protocol 1: Synthesis of this compound (N-Oxide Route)

Objective: To generate the core scaffold with high purity for SAR derivatization.

  • Oxidation: Dissolve 2,3-lutidine (2,3-dimethylpyridine) in acetic acid. Add 30%

    
     dropwise at 60°C. Heat to 80°C for 12h.
    
    • Checkpoint: Monitor by TLC (MeOH:DCM 1:9). The N-oxide is more polar (lower Rf).

  • Nitration: Treat the isolated N-oxide with

    
    /
    
    
    
    at 100°C to install the nitro group at the 4-position (para to N-oxide).
    • Validation: 1H NMR should show a loss of the aromatic signal at C4.

  • Rearrangement/Hydrolysis: React the 4-nitro-N-oxide with acetyl chloride (rearrangement) or directly hydrolyze with base/acid cycles to yield this compound.

  • Purification: Recrystallize from Acetone/Ethanol.

    • Target Yield: 45-60% overall.

Protocol 2: Acid Stability Assay (PPI Relevance)

Objective: Determine the activation kinetics (t1/2) of the derivative at physiological pH.

  • Preparation: Dissolve the this compound derivative (10 µM) in acetonitrile.

  • Incubation: Dilute into phosphate buffer (pH 7.4) and HCl buffer (pH 1.2) at 37°C.

  • Quantification: Inject aliquots into HPLC (C18 column, UV 254 nm) at 0, 5, 10, 30, and 60 mins.

  • Calculation: Plot ln(Concentration) vs. Time. The slope

    
     gives 
    
    
    
    .
    • Success Criteria: For a viable PPI candidate,

      
       at pH 1.2 should be < 10 mins, and at pH 7.4 should be > 10 hours.
      

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates the synthesis and biological evaluation workflow for these derivatives.

Workflow Start Start: 2,3-Lutidine Step1 Step 1: N-Oxidation (H2O2, AcOH) Start->Step1 Step2 Step 2: Nitration (C4) (HNO3, H2SO4) Step1->Step2 Step3 Step 3: Nucleophilic Sub. (Formation of 4-OH) Step2->Step3 Branch Derivatization Step3->Branch PathA Path A: O-Alkylation (PPI Synthesis) Branch->PathA PathB Path B: Ether/Amide Linkage (PDE4 Inhibitors) Branch->PathB Assay1 Assay: Acid Stability (Target: t1/2 < 10min @ pH 1.2) PathA->Assay1 Assay2 Assay: PDE4 Inhibition (Target: IC50 < 50nM) PathB->Assay2

Figure 2: Synthetic workflow and assay decision tree for this compound derivatives.

References

  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. Link

  • Fusano, A., et al. (2014).[2] Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 24(15), 3366-3370. Link

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine (Contextual comparison for hydroxypyridinones). Link

  • BLD Pharm. (n.d.). This compound Product Data & Safety Sheet (CAS 68707-71-1). Link

Sources

Safety Operating Guide

2,3-Dimethylpyridin-4-ol Proper Disposal Procedures

[1][2][3][4]

Part 1: Executive Safety Directive

2,3-Dimethylpyridin-4-ol (also known as 2,3-Dimethyl-4-hydroxypyridine) presents specific handling challenges often overlooked due to its structural similarity to liquid lutidines. Unlike its alkyl-pyridine cousins, this compound is typically a solid at room temperature and exhibits amphoteric properties due to the hydroxyl group and potential pyridone-tautomerism.

The Core Directive: Treat this substance as a Non-Halogenated Organic Toxicant . Disposal must prioritize the prevention of dust inhalation and the segregation from strong oxidizing agents to prevent exothermic degradation.

Immediate Hazard Profile:

Parameter Classification Critical Note
Physical State Solid (Powder/Crystal) Dust generation is the primary exposure vector.[1]
GHS Toxicity Acute Tox. 4 (Oral) Harmful if swallowed.[2][1]
Irritation Skin Irrit. 2; Eye Dam. 1/2A High Risk: Potential for serious eye damage.[3][2][1]

| Reactivity | Stable | Incompatible with Strong Oxidizers and Acid Chlorides . |[1]

Part 2: Pre-Disposal Segregation & Logistics

Effective disposal begins at the bench, not the waste room. You must segregate this chemical based on its current state (Solid vs. Solution).

A. Chemical Compatibility (The "Why")

As a hydroxypyridine, this molecule can act as both a weak base (pyridine nitrogen) and a weak acid (phenolic hydroxyl).

  • Do NOT mix with: Acid chlorides, anhydrides, or strong oxidizing agents (e.g., permanganates, perchlorates).

    • Mechanism:[2] The hydroxyl group is nucleophilic; reaction with acid chlorides can generate heat and HCl gas. Oxidation of the pyridine ring can lead to ring cleavage and unpredictable byproducts.

  • Safe Storage: Store with "Organic Bases" or "General Organics."

B. Waste Stream Classification

Use the following table to determine the correct waste stream code for your facility (codes may vary by region/country, RCRA codes provided as a baseline).

Waste StatePrimary StreamRCRA Classification (USA)Container Type
Pure Solid Hazardous Solid WasteNot P/U Listed; Treat as Toxic Characteristic HDPE Wide-Mouth Jar
Organic Solution Non-Halogenated SolventD001 (Ignitable) or F003/F005 (Solvent)HDPE/Glass Carboy
Aqueous Solution Aqueous Organic WasteCheck pH (Adjust to 5-9)HDPE Carboy
Part 3: Step-by-Step Disposal Workflow

This protocol uses a Self-Validating System : At each step, you must verify the container label matches the physical state of the waste to prevent "mystery waste" accumulation.

Scenario A: Disposal of Solid Waste (Pure Compound or Spill Cleanup)
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. If handling >10g of fine powder, use a powder hood or N95 respirator.

  • Container Selection: Select a clear, wide-mouth HDPE jar. Glass is acceptable but discouraged for solids due to breakage risk.[1]

  • Transfer:

    • Transfer the solid waste into the jar.

    • Validation: Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal.

  • Labeling:

    • Label as: "Hazardous Waste - Solid - Toxic."

    • List Constituent: "this compound".[4][5]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated Waste stream.

  • pH Check (Aqueous only): If the waste is aqueous, check pH. If <4 or >10, neutralize carefully to pH 5-9 to prevent container degradation.

  • Transfer: Pour into the appropriate carboy using a funnel.

    • Validation: Ensure 10% headspace remains in the carboy to allow for vapor expansion.

Part 4: Visualized Decision Logic

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Crystals)StateCheck->SolidPathSolidLiquidPathLiquid SolutionStateCheck->LiquidPathDissolvedSolidContainerContainer: Wide-Mouth HDPELabel: 'Toxic Solid'SolidPath->SolidContainerSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckHaloPathHalogenated Solvent(e.g., DCM)SolventCheck->HaloPathContains HalogensNonHaloPathNon-Halogenated Solvent(e.g., MeOH, EtAc)SolventCheck->NonHaloPathNo HalogensAqueousPathAqueous SolutionSolventCheck->AqueousPathWater BasedFinalDispFinal Disposal:High-Temp IncinerationSolidContainer->FinalDispHaloWasteStream: Halogenated OrganicCarboy: HDPE/GlassHaloPath->HaloWasteNonHaloWasteStream: Non-Halogenated OrganicCarboy: HDPE/GlassNonHaloPath->NonHaloWasteNeutCheckCheck pH (Target 5-9)AqueousPath->NeutCheckHaloWaste->FinalDispNonHaloWaste->FinalDispNeutCheck->NonHaloWasteNeutralized

Caption: Operational decision tree for segregating this compound waste streams based on physical state and solvent composition.

Part 5: Emergency Procedures

Spill Response (Solid):

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don N95 mask and double nitrile gloves.

  • Contain: Cover spill with wet paper towels to suppress dust.

  • Clean: Scoop material into a waste jar. Wipe area with soap and water.[2][6][7]

    • Note: Do not use a vacuum unless it is HEPA-filtered and rated for hazardous dusts.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[6][7] Critical: Hydroxypyridines can cause severe corneal damage; seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[3][2][6][7] Remove contaminated clothing.[2][6][7]

Part 6: References
  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Chemical Segregation and Storage Guidelines. Retrieved from [Link][1]

Personal protective equipment for handling 2,3-Dimethylpyridin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 68707-71-1 [1][2][3][4]

Part 1: Core Directive & Risk Context

From the Desk of the Senior Application Scientist

Handling 2,3-Dimethylpyridin-4-ol requires a nuanced understanding of its structural behavior. Unlike its liquid parent analogs (lutidines), this compound exists in a tautomeric equilibrium between the 4-pyridinol and 4-pyridone forms. In the solid state, it predominantly adopts the pyridone form, resulting in a high-melting crystalline powder capable of strong intermolecular hydrogen bonding.[5]

Why this matters for safety:

  • Physical State: It is a fine solid, not a liquid.[5] The primary risk is dust inhalation and particulate eye injury , not vapor inhalation (unless heated significantly).[5]

  • Static Charge: Pyridone-like solids are prone to static buildup during weighing, leading to "jumping" powder that can contaminate the user's breathing zone.[5]

  • Solubility Profile: It behaves as an amphoteric solid.[5] Dissolution in organic solvents (DCM, MeOH) can be slow, tempting researchers to use heat or sonication—actions that increase aerosolization risks.[5]

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol is designed to create a self-validating barrier system.[5] Do not deviate from these specifications.

Protection ZoneCore RequirementTechnical Specification & "Why"
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary: If weighing outside a hood is unavoidable (not recommended), use a P100/N99 respirator . Reason: The particle size of heterocyclic powders can penetrate standard surgical masks.[5]
Ocular Chemical Goggles Spec: Indirect-vented or non-vented goggles (ANSI Z87.1+). Reason: Safety glasses are insufficient.[5] Fine dust can bypass side-shields and react with ocular moisture to form a basic solution (pH > 8), causing severe irritation (H319).[5]
Dermal (Hand) Double Nitrile Inner: 4 mil Nitrile (Bright color).[5] Outer: 5-8 mil Nitrile (Dark color).[5] Reason: Pyridine derivatives can permeate thin latex.[5] The "color contrast" system allows immediate detection of outer glove compromise.[5]
Body Lab Coat (High Neck) Spec: 100% Cotton or Nomex (if using flammables).[5] Snap closures.[5] Reason: Synthetic blends can melt if a fire occurs (common in synthesis labs).[5] High neck prevents dust accumulation on the clavicle/skin (H315).[5]
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing (Critical Control Point)

Objective: Eliminate static-driven aerosolization.

  • The "Antistatic" Setup: Place an ionizing bar or antistatic gun near the balance inside the fume hood.[5] If unavailable, wipe the spatula and weighing boat with a Kimwipe dampened in ethanol to discharge static.[5]

  • Taring: Tare the weighing boat before opening the reagent bottle.

  • Transfer: Use a narrow-neck funnel or a bent spatula.[5] Do not dump powder.[5] Transfer small amounts to avoid the "dust cloud" effect.[5]

  • Closure: Wipe the threads of the reagent bottle with a dry tissue before recapping to prevent cap-seizure (common with H-bonding solids).

Phase 2: Solubilization & Reaction

Objective: Mitigate exothermic solvation.

  • Solvent Choice: This compound is sparingly soluble in non-polar solvents.[5][6] Use polar protic (Methanol) or aprotic (DMSO, DMF) solvents.[5]

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents a "puff" of dry powder being displaced by the liquid stream.[5]

  • Dissolution: If sonication is required, seal the vessel with Parafilm under the cap to prevent aerosol leakage.[5]

Phase 3: Waste & Disposal

Objective: Prevent environmental contamination (H412).[5]

  • Solid Waste: Contaminated weighing boats and tissues must go into "Solid Hazardous Waste" (labeled: Pyridine Derivatives - Toxic).

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" depending on the solvent.[5] Do not mix with acids (exothermic neutralization risk).[5]

  • Container Rinse: Triple rinse the empty reagent bottle with Methanol before discarding the glass.[5]

Part 4: Visualization (Safe Handling Loop)

SafeHandling cluster_0 Pre-Work Assessment cluster_1 Active Handling cluster_2 Termination RiskCheck Check SDS: H302, H315, H319 PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE Verified Weigh Weighing (Hood Only) *Static Control* PPE->Weigh Protected Dissolve Solubilization (Solid into Liquid) Weigh->Dissolve Slow Transfer Waste Disposal: Segregate Organic Base Dissolve->Waste Post-Rxn Wash Hygiene: Wash Hands (Soap/Water) Waste->Wash Complete

Figure 1: The "Safe Handling Loop" emphasizes the critical transition from static control during weighing to segregation during disposal.

Part 5: Emergency Response (Self-Rescue)
  • Eye Contact (Powder): Do NOT rub.[5] Rubbing embeds crystals into the cornea.[5] Flush immediately with water for 15 minutes, holding eyelids open.[5]

  • Skin Contact: Wash with soap and water.[5][7][8] Do not use ethanol (it increases skin permeability).[5]

  • Spill (Powder): Do not dry sweep.[5] Cover with wet paper towels (to dampen dust) and scoop into a bag.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126966, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and associated hazards. Retrieved from [Link][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.